Levallorphan (Tartrate)
Description
BenchChem offers high-quality Levallorphan (Tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levallorphan (Tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H31NO7 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-prop-1-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,10,13,16,18,21H,3-5,8-9,11-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b10-2+;/t16-,18+,19+;1-,2-/m01/s1 |
InChI Key |
AJXDOUILIQZRTF-NBERPPBASA-N |
Isomeric SMILES |
C/C=C/N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC=CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Levallorphan Tartrate on Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Levallorphan, a morphinan (B1239233) derivative, at the core of its interaction with opioid receptors. Levallorphan is pharmacologically classified as an opioid mixed agonist-antagonist. This dual activity is the foundation of its clinical effects, which include the reversal of opioid-induced respiratory depression while potentially providing some analgesia.
Core Mechanism of Action at Opioid Receptors
Levallorphan's complex pharmacological profile arises from its differential activity at the three main classical opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels.
Mu-Opioid Receptor (MOR): Antagonist Activity At the mu-opioid receptor, Levallorphan acts as a competitive antagonist.[1][2] It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the MOR, Levallorphan blocks endogenous opioid peptides and exogenous opioid agonists, such as morphine, from binding and eliciting their effects. This antagonism is the basis for its use in reversing the life-threatening respiratory depression caused by MOR agonists. While specific quantitative data on its antagonist potency (e.g., Kb or pA2 values) from in vitro functional assays are not consistently reported in recent literature, its ability to inhibit morphine-induced cAMP overshoot has been demonstrated, which is characteristic of a MOR antagonist.
Kappa-Opioid Receptor (KOR): Agonist Activity In contrast to its action at the MOR, Levallorphan is an agonist at the kappa-opioid receptor.[1][2] Its binding to the KOR induces a conformational change that leads to G-protein activation and downstream signaling. This agonism is responsible for some of its analgesic effects. However, KOR activation is also associated with undesirable side effects such as dysphoria, hallucinations, and other psychotomimetic effects, which have limited the clinical utility of KOR agonists.[1]
Delta-Opioid Receptor (DOR): Activity Profile The interaction of Levallorphan with the delta-opioid receptor is less definitively characterized in the available literature compared to its effects on MOR and KOR. While some studies suggest it has affinity for all three receptor types, specific quantitative data on its binding affinity and functional activity (agonist or antagonist) at the DOR are sparse.
Quantitative Data Summary
Precise and consistently reported in vitro quantitative data for Levallorphan, such as binding affinities (Ki) and functional potencies (EC50, Emax), are limited in the contemporary scientific literature. The tables below summarize the generally accepted qualitative activity and provide context by presenting data for the structurally related compound, Levorphanol. Levorphanol differs from Levallorphan by having a methyl group instead of an allyl group on the nitrogen atom, a substitution known to often confer antagonist properties at the MOR.
Table 1: Summary of Levallorphan Activity at Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Efficacy (Emax) | Potency (EC50) |
| Mu (µ) | High (implied) | Antagonist | N/A | N/A |
| Kappa (κ) | Moderate to High (implied) | Agonist | Partial to Full | Not consistently reported |
| Delta (δ) | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
Note: "N/A" (Not Applicable) is used for antagonist activity where efficacy and potency for agonism are not relevant parameters. "Not consistently reported" indicates a lack of available quantitative data in the reviewed literature.
Table 2: For Comparative Context - Quantitative Data for Levorphanol
| Receptor Subtype | Ligand | Binding Affinity (Ki) (nM) | Functional Activity | Efficacy (Emax) | Potency (EC50) (nM) |
| Mu (µ) | Levorphanol | < 1 | Agonist | Full | Not consistently reported |
| Kappa (κ) | Levorphanol | ~2.3 | Agonist | Partial | Not consistently reported |
| Delta (δ) | Levorphanol | ~4.2 | Agonist | Full | Not consistently reported |
Data for Levorphanol is provided for structural comparison and is sourced from studies on the compound.[3]
Signaling Pathways
The interaction of Levallorphan with MOR and KOR modulates distinct signaling cascades. The following diagrams illustrate the canonical G-protein dependent pathway and the β-arrestin pathway, highlighting Levallorphan's differential effects.
Experimental Protocols
The following sections detail standardized protocols for key in vitro assays used to characterize the interaction of ligands like Levallorphan with opioid receptors.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of Levallorphan for the µ, κ, and δ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing a single subtype of human opioid receptor (e.g., HEK293-hMOR, CHO-hKOR, HEK-hDOR).
-
Radioligands:
-
For MOR: [³H]-DAMGO (agonist) or [³H]-Naloxone (antagonist).
-
For KOR: [³H]-U69,593 (agonist).
-
For DOR: [³H]-DPDPE (agonist) or [³H]-Naltrindole (antagonist).
-
-
Test Compound: Levallorphan Tartrate.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competition: Serial dilutions of Levallorphan, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM).
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Levallorphan concentration.
-
Determine IC50: Use non-linear regression to fit a sigmoidal curve and determine the IC50 (the concentration of Levallorphan that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the activation of G-proteins by a GPCR agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of Levallorphan as a KOR agonist and to confirm its lack of agonist activity at the MOR.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: Guanosine diphosphate (B83284) (GDP), unlabeled GTPγS (for non-specific binding).
-
Test Compound: Levallorphan Tartrate.
-
Reference Agonist: A known full agonist for the respective receptor (e.g., DAMGO for MOR, U-50,488 for KOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter .
Procedure:
-
Membrane and Reagent Preparation: Prepare serial dilutions of Levallorphan and the reference agonist.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer or unlabeled GTPγS (for non-specific binding).
-
Diluted Levallorphan, reference agonist, or vehicle.
-
Membrane suspension (10-20 µg of protein per well).
-
GDP (final concentration typically 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity of the filters.
Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding from all other values.
-
Generate Dose-Response Curve: Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal response of the reference agonist) against the logarithm of the Levallorphan concentration.
-
Determine EC50 and Emax: Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. For MOR, Levallorphan should not stimulate binding above basal levels. For KOR, these values will quantify its agonist activity.
This cell-based functional assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cAMP, which is typically stimulated by forskolin (B1673556) (an adenylyl cyclase activator).
Objective: To confirm Levallorphan's antagonist activity at MOR by measuring its ability to block the inhibitory effect of a MOR agonist on cAMP production.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the MOR.
-
Reagents: Forskolin, a phosphodiesterase inhibitor (e.g., IBMX), a known MOR agonist (e.g., DAMGO).
-
Test Compound: Levallorphan Tartrate.
-
cAMP Assay Kit: A commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
Procedure:
-
Cell Plating: Seed the MOR-expressing cells into a 384-well plate and incubate overnight.
-
Antagonist Pre-incubation: Add serial dilutions of Levallorphan to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the MOR agonist (e.g., DAMGO) along with forskolin to stimulate cAMP production. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the HTRF kit.
-
Signal Measurement: Read the HTRF signal on a compatible plate reader.
Data Analysis:
-
The HTRF signal is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF signal against the logarithm of the Levallorphan concentration.
-
Calculate the IC50 value, which represents the concentration of Levallorphan that reverses 50% of the agonist-induced effect on cAMP. This can be used to calculate an antagonist equilibrium constant (Kb).
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.
Objective: To determine if Levallorphan promotes or inhibits β-arrestin recruitment at MOR and KOR.
Materials:
-
Cells: An engineered cell line co-expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., using PathHunter enzyme complementation or BRET-based systems).
-
Agonist: A known agonist for the receptor (e.g., DAMGO for MOR, U-50,488 for KOR).
-
Test Compound: Levallorphan Tartrate.
-
Detection Reagents: Provided with the specific assay kit.
-
Luminometer or BRET-compatible plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well assay plate and incubate overnight.
-
Compound Addition:
-
Agonist Mode (for KOR): Add serial dilutions of Levallorphan.
-
Antagonist Mode (for MOR): Pre-incubate with serial dilutions of Levallorphan before adding a fixed (EC80) concentration of a reference agonist.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
Signal Development: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the luminescence or BRET signal.
Data Analysis:
-
Agonist Mode: Plot the signal against the log concentration of Levallorphan to determine EC50 and Emax for β-arrestin recruitment.
-
Antagonist Mode: Plot the signal against the log concentration of Levallorphan to determine the IC50 for inhibition of agonist-induced β-arrestin recruitment.
Conclusion
References
Levallorphan Tartrate in Rodents: A Technical Guide to its Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levallorphan (B1674846) is a synthetically derived morphinan (B1239233) derivative with a dual mechanism of action, functioning as both an opioid antagonist and agonist. This technical guide provides a comprehensive overview of the current understanding of levallorphan tartrate's pharmacodynamics and pharmacokinetics in rodent models. While extensive quantitative pharmacokinetic data for levallorphan in these species are limited in publicly available literature, this document synthesizes the existing knowledge and provides context by comparing it with structurally related opioid compounds. Detailed experimental protocols for preclinical evaluation are also presented to guide future research in this area.
Introduction
Levallorphan, chemically known as (-)-17-allylmorphinan-3-ol, was historically used to counteract respiratory depression induced by opioid analgesics.[1] Its unique pharmacological profile as a mixed agonist-antagonist at opioid receptors has made it a subject of interest in opioid research.[1] Understanding its behavior in rodent models is crucial for elucidating the mechanisms of opioid receptor function and for the development of novel therapeutics with improved safety profiles.
Pharmacodynamics
Levallorphan's primary mechanism of action involves its interaction with opioid receptors, predominantly the mu (μ) and kappa (κ) receptors.[1]
-
μ-Opioid Receptor Antagonism: Levallorphan acts as a competitive antagonist at the μ-opioid receptor.[1] By binding to this receptor without eliciting a strong intrinsic response, it effectively blocks the effects of potent μ-agonists like morphine.[1] This antagonism is the basis for its use in reversing opioid-induced respiratory depression.
-
κ-Opioid Receptor Agonism: In contrast to its action at the μ-receptor, levallorphan is an agonist at the κ-opioid receptor.[1] This agonism is believed to contribute to its analgesic properties, although these are generally considered milder than those of traditional opioids.[1] However, κ-agonism can also be associated with psychotomimetic effects and dysphoria at higher doses.[1]
Signaling Pathways
The interaction of levallorphan with μ and κ opioid receptors triggers distinct intracellular signaling cascades. The following diagram illustrates the general pathways involved.
Caption: Opioid receptor signaling pathways for levallorphan.
Pharmacokinetics in Rodents
Absorption
Specific bioavailability data for levallorphan following various routes of administration in rodents has not been extensively reported. A study on prodrugs of several opioids, including levallorphan, suggested that buccal administration of these modified compounds could lead to high bioavailability, potentially up to 90% in rats.[2] However, the bioavailability of the parent levallorphan tartrate via common routes like oral, subcutaneous, or intravenous administration in rodents remains to be fully characterized. For comparison, the non-controlled opioid analgesic nalbuphine, when administered to mice at 10 mg/kg, was absorbed more quickly subcutaneously (Tmax, 5 min) than intraperitoneally (Tmax, 10 min).[3][4]
Distribution
The distribution of levallorphan into various tissues, including the central nervous system, is a critical determinant of its pharmacological effects. While specific data for levallorphan is scarce, studies on its quaternary ammonium (B1175870) derivative, N-allyl levallorphan-bromide, indicate low penetrability across the blood-brain barrier in rats.[5] This suggests that the charge and polarity of the molecule significantly influence its central nervous system distribution. In contrast, the structurally related opioid antagonist naloxone (B1662785) demonstrates rapid penetration into the brain of rats, with brain-to-serum concentration ratios ranging from 2.7 to 4.6.[6]
Metabolism
Limited evidence suggests that levallorphan undergoes hepatic metabolism. An early study identified a 6-beta-hydroxy derivative as a metabolite in rats. The primary enzymes responsible for levallorphan metabolism in rodents have not been fully elucidated but are likely to involve cytochrome P450 (CYP) isoenzymes, which are crucial in the metabolism of many opioids.
Excretion
The routes and rates of excretion for levallorphan and its metabolites in rodents have not been well-documented. For the related compound nalorphine (B1233523), both renal and hepatic excretion are significant elimination pathways in rats, with hepatic excretion being dominant in adult animals.[7] It is plausible that levallorphan follows a similar pattern of elimination.
Comparative Pharmacokinetic Parameters
Due to the lack of specific data for levallorphan, the following table presents pharmacokinetic parameters for related opioid compounds in rodents to provide a comparative framework. It is important to note that these values are not directly transferable to levallorphan but can offer insights into the potential pharmacokinetic profile of morphinan-based compounds.
| Compound | Species | Route | T½ (Half-life) | CL (Clearance) | Vd (Volume of Distribution) | Bioavailability (%) |
| Naloxone | Rat | IV | 30-40 min | - | - | - |
| Nalbuphine | Mouse | SC | 1.12 h | 15,138 mL/h/kg | 24,939 mL/kg | - |
| Nalbuphine | Mouse | IP | 0.94 h | 27,901 mL/h/kg | 37,930 mL/kg | - |
| Levorphanol | Human* | IV | 11-16 h | 0.78-1.1 L/kg/hr | 10-13 L/kg | - |
*Note: Levorphanol data is from human studies and is included for structural comparison purposes only, as rodent-specific data was not available in the search results.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to evaluate the pharmacodynamics and pharmacokinetics of levallorphan tartrate in rodents.
Pharmacodynamic Evaluation: Opioid Antagonism in the Tail-Flick Test
This protocol is designed to assess the ability of levallorphan to antagonize morphine-induced analgesia.
Caption: Workflow for assessing opioid antagonism.
Methodology:
-
Animals: Male Wistar rats (200-250 g) are acclimatized for at least one week before the experiment.
-
Baseline Measurement: The baseline tail-flick latency is determined for each rat using a tail-flick analgesia meter. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
Grouping: Rats are randomly assigned to different treatment groups (e.g., Vehicle + Morphine, Levallorphan Dose 1 + Morphine, Levallorphan Dose 2 + Morphine, Levallorphan Dose 3 + Morphine).
-
Drug Administration:
-
Levallorphan tartrate or vehicle (saline) is administered subcutaneously (s.c.).
-
After a predetermined time (e.g., 15 minutes), morphine sulfate (B86663) (e.g., 5 mg/kg, s.c.) is administered to all groups.
-
-
Tail-Flick Latency Measurement: Tail-flick latencies are measured at various time points post-morphine administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are analyzed using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
Pharmacokinetic Study: Intravenous Administration in Rats
This protocol describes a typical pharmacokinetic study following a single intravenous dose of levallorphan.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g) with surgically implanted jugular vein cannulas are used. Animals are allowed to recover for at least 48 hours post-surgery.
-
Drug Administration: Levallorphan tartrate is dissolved in sterile saline and administered as a single intravenous (i.v.) bolus via the tail vein at a specified dose (e.g., 2 mg/kg).
-
Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of levallorphan are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (T½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Conclusion
Levallorphan tartrate possesses a well-defined pharmacodynamic profile as a mixed μ-opioid receptor antagonist and κ-opioid receptor agonist. However, a comprehensive understanding of its pharmacokinetic properties in rodents is currently limited by the scarcity of publicly available quantitative data. This guide has synthesized the existing knowledge and provided a comparative framework with related compounds. The detailed experimental protocols offered herein provide a foundation for future research to bridge these knowledge gaps. Further investigation into the absorption, distribution, metabolism, and excretion of levallorphan in rodent models is essential for its continued use as a pharmacological tool and for the development of new therapeutics in the field of opioid research.
References
- 1. Levallorphan - Wikipedia [en.wikipedia.org]
- 2. Improved buccal delivery of opioid analgesics and antagonists with bitterless prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peripheral narcotic antagonist N-allyl levallorphan-bromide (CM 32191) selectively prevents morphine antipropulsive action and buprenorphine in-vivo binding in the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relation between renal and hepatic excretion of drugs: X. Excretion of nalorphine in young and adult rats pretreated with hormones or xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Levallorphan Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levallorphan (B1674846) is a synthetically produced opioid modulator with a morphinan (B1239233) chemical structure. It exhibits a unique pharmacological profile, acting as an antagonist at the μ-opioid receptor while simultaneously demonstrating agonist activity at the κ-opioid receptor.[1] This dual action allows it to counteract the respiratory depression caused by potent μ-opioid agonists like morphine, while still providing a degree of analgesia.[1][2] This technical guide provides a comprehensive overview of a known synthetic route to Levallorphan tartrate, detailing the chemical transformations and purification methodologies. It also elucidates the key signaling pathways associated with its mechanism of action.
Chemical Synthesis of Levallorphan Tartrate
A documented nine-step synthesis of Levallorphan tartrate commences with the starting materials methoxyphenylacetic acid and 2-(cyclohexenyl)ethylamine.[3] The synthetic pathway involves a series of key chemical reactions, including acylation, cyclization, reduction, and resolution, culminating in the formation of the tartrate salt.[3]
Synthesis Workflow
The overall synthetic workflow is depicted below.
Caption: Nine-step synthesis of Levallorphan tartrate.
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis. It is important to note that while these protocols are based on established chemical principles and information from related syntheses, specific quantitative data for yields and purity at each stage of this particular patented process are not fully available in the public domain.
Step 1: Acylation Condensation to form N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide (Intermediate II)
-
Reaction: Methoxyphenylacetic acid is condensed with 2-(cyclohexenyl)ethylamine.
-
Reagents and Conditions: The reaction is typically carried out in an aprotic polar solvent such as acetonitrile (B52724) or dimethylformamide (DMF) at a temperature of 60-70°C.[3] A condensing agent like N,N'-carbonyldiimidazole can be used.
-
Protocol:
-
Dissolve methoxyphenylacetic acid in the chosen solvent.
-
Add N,N'-carbonyldiimidazole and stir until activation is complete.
-
Add 2-(cyclohexenyl)ethylamine and heat the mixture to 60-70°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent like dichloromethane (B109758) or toluene (B28343).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate II.
-
Step 2: Bischler-Napieralski Cyclization to form 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline (Intermediate III)
-
Reaction: Intramolecular cyclization of the amide (Intermediate II) to form a dihydroisoquinoline derivative.
-
Reagents and Conditions: A dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is used in a solvent like toluene or xylene, typically at reflux temperature.
-
Protocol:
-
Dissolve Intermediate II in the chosen solvent.
-
Add the dehydrating agent portion-wise while stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain Intermediate III.
-
Step 3: Imine Reduction to form 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (B106495) (Intermediate IV)
-
Reaction: Reduction of the imine functional group in Intermediate III.
-
Reagents and Conditions: A reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) is commonly employed.
-
Protocol:
-
Dissolve Intermediate III in the chosen solvent and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, maintaining a low temperature.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water, dry, and concentrate to yield Intermediate IV.
-
Step 4: Ether Bond Hydrolysis to form (R/S)-1-(4-hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Intermediate V)
-
Reaction: Cleavage of the methyl ether to reveal the phenolic hydroxyl group.
-
Reagents and Conditions: Strong acids like hydrobromic acid (HBr) are used, often at elevated temperatures.
-
Protocol:
-
Treat Intermediate IV with 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to afford the racemic Intermediate V.
-
Step 5: Resolution to isolate (S)-1-(4-hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Intermediate VI)
-
Reaction: Separation of the enantiomers of Intermediate V.
-
Reagents and Conditions: A chiral resolving agent, such as a chiral carboxylic acid (e.g., L-(+)-tartaric acid), is used to form diastereomeric salts that can be separated by fractional crystallization.
-
Protocol:
-
Dissolve the racemic Intermediate V in a suitable solvent (e.g., methanol, ethanol).
-
Add a solution of the resolving agent.
-
Allow the diastereomeric salts to crystallize. This may require controlled cooling or seeding.
-
Isolate the desired diastereomeric salt by filtration.
-
Liberate the free base (Intermediate VI) by treating the salt with a base and extracting it into an organic solvent.
-
Dry and concentrate the organic layer to obtain the enantiomerically enriched Intermediate VI.
-
Step 6: N-Alkylation to form (S)-N-allyl-1-(4-hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (Intermediate VII)
-
Reaction: Introduction of the allyl group onto the secondary amine.
-
Reagents and Conditions: An alkylating agent like allyl bromide is used in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile, DMF).
-
Protocol:
-
Dissolve Intermediate VI in the chosen solvent.
-
Add the base and allyl bromide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue, for example, by column chromatography, to obtain Intermediate VII.
-
Step 7: Grewe Cyclization to form Levallorphan (Intermediate VIII)
-
Reaction: An acid-catalyzed intramolecular cyclization to form the morphinan ring system.
-
Reagents and Conditions: Strong acids such as sulfuric acid, polyphosphoric acid, or a mixture of phosphoric acid and phosphorus pentoxide are used.
-
Protocol:
-
Treat Intermediate VII with the cyclizing acid.
-
Heat the reaction mixture to promote cyclization.
-
Monitor the reaction progress carefully.
-
Upon completion, pour the reaction mixture onto ice and basify to precipitate the crude product.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield crude Levallorphan (Intermediate VIII).
-
Step 8: Salt Formation to yield Levallorphan Tartrate
-
Reaction: Formation of the tartrate salt of Levallorphan.
-
Reagents and Conditions: Levallorphan is reacted with L-(+)-tartaric acid in a suitable solvent, such as acetone, methanol, or ethanol, at a slightly elevated temperature (e.g., 45-50°C).[3]
-
Protocol:
-
Dissolve the crude Levallorphan in the chosen solvent.
-
Add a solution of L-(+)-tartaric acid in the same solvent.
-
Heat the mixture gently to ensure complete salt formation.
-
Cool the solution to induce crystallization of Levallorphan tartrate.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Quantitative Data
While the patent for this specific nine-step synthesis claims high yield and purity, detailed step-by-step quantitative data is not publicly available.[3] The table below summarizes the expected transformations.
| Step | Starting Material | Key Transformation | Product | Theoretical Yield (%) | Purity (%) |
| 1 | Methoxyphenylacetic acid, 2-(Cyclohexenyl)ethylamine | Acylation Condensation | Intermediate II | Data not available | Data not available |
| 2 | Intermediate II | Bischler-Napieralski Cyclization | Intermediate III | Data not available | Data not available |
| 3 | Intermediate III | Imine Reduction | Intermediate IV | Data not available | Data not available |
| 4 | Intermediate IV | Ether Bond Hydrolysis | Intermediate V | Data not available | Data not available |
| 5 | Intermediate V | Resolution | Intermediate VI | Data not available | Data not available |
| 6 | Intermediate VI | N-Alkylation | Intermediate VII | Data not available | Data not available |
| 7 | Intermediate VII | Grewe Cyclization | Intermediate VIII | Data not available | Data not available |
| 8 | Intermediate VIII | Salt Formation | Levallorphan Tartrate | Data not available | Data not available |
| 9 | Levallorphan Tartrate | Purification | Pure Levallorphan Tartrate | Data not available | ≥ 99%[4] |
Purification of Levallorphan Tartrate
The final purity of Levallorphan tartrate is critical for its use as a pharmaceutical agent. Recrystallization is the primary method for its purification.
Recrystallization Protocol
-
Principle: The crude Levallorphan tartrate is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is cooled to allow the pure compound to crystallize, leaving impurities dissolved in the mother liquor.
-
Solvent Systems: A variety of aqueous-organic solvent mixtures can be used for the recrystallization of Levallorphan tartrate. Suitable organic solvents include isopropanol, acetonitrile, and acetone.[4] The concentration of the organic solvent can be adjusted to optimize yield and purity.[5]
-
Protocol:
-
Suspend the crude Levallorphan tartrate in the chosen solvent system (e.g., aqueous isopropanol).
-
Heat the suspension with stirring until the solid is completely dissolved.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities, followed by hot filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Double Recrystallization: For achieving very high purity, a double recrystallization process can be employed. This involves performing the recrystallization procedure twice, which can be particularly effective in removing stubborn impurities.
Purity Analysis
The purity of the final Levallorphan tartrate product is typically assessed using High-Performance Liquid Chromatography (HPLC).[4] This technique can effectively separate Levallorphan from potential impurities such as norlevorphanol (B8719409) and levomethorphan.[4] A purity of at least 99% is generally desired for pharmaceutical applications.[4]
Signaling Pathways of Levallorphan
Levallorphan's pharmacological effects are mediated through its interaction with opioid receptors, primarily the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR).
μ-Opioid Receptor Antagonism
As a μ-opioid receptor antagonist, Levallorphan binds to the receptor but does not activate it. This blocks the binding of μ-opioid agonists like morphine, thereby preventing their downstream effects.
Caption: μ-Opioid receptor antagonism by Levallorphan.
κ-Opioid Receptor Agonism
As a κ-opioid receptor agonist, Levallorphan binds to and activates the receptor, initiating a signaling cascade that contributes to its analgesic effects.
Caption: κ-Opioid receptor agonism by Levallorphan.
Conclusion
The synthesis of Levallorphan tartrate is a multi-step process that requires careful control over reaction conditions and purification procedures to achieve the high purity required for pharmaceutical use. While a comprehensive, publicly available, step-by-step protocol with quantitative data remains elusive, the outlined synthetic strategy based on known chemical transformations provides a solid foundation for its production. The purification via recrystallization is a critical final step to ensure the removal of process-related impurities. Understanding the dual-action mechanism of Levallorphan at the molecular level, through its antagonistic effects on μ-opioid receptors and agonistic effects on κ-opioid receptors, is fundamental to appreciating its unique therapeutic profile. This guide provides researchers and drug development professionals with a detailed overview of the synthesis, purification, and mechanism of action of this important morphinan derivative.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102219737A - Preparation process for key intermediate 1-(4-methoxyl)benzyl-1,2,3,4,5,6,7,8-octahydro isoquinoline (mixed isomer) of dextromethorphan hydrobromide serving as cough relieving medicine - Google Patents [patents.google.com]
- 4. CN106632041A - Method for preparing levallorphan tartrate - Google Patents [patents.google.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Levallorphan (Tartrate): A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levallorphan (B1674846), a morphinan (B1239233) derivative, exhibits a complex pharmacological profile characterized by its interactions with multiple receptor systems. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of Levallorphan tartrate, with a primary focus on its engagement with opioid and sigma receptors. The document synthesizes available quantitative binding data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways and experimental workflows. This in-depth analysis is intended to serve as a critical resource for researchers in pharmacology and drug development, facilitating a deeper understanding of Levallorphan's mechanism of action and its potential therapeutic and research applications.
Receptor Binding Affinity and Selectivity Profile
Levallorphan is recognized as an opioid modulator, acting as an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[1][2] Its interaction with the δ-opioid receptor (DOR) and sigma receptors has been less quantitatively characterized in publicly accessible literature. The available binding affinity data, primarily from studies on rat brain tissue, are summarized below.
Table 1: Quantitative Receptor Binding Affinity of Levallorphan
| Receptor Subtype | Ligand | Test System | Value | Unit | Reference |
| Mu-opioid (OPRM_RAT) | Levallorphan | Rat | IC50 = 9.20 | nM | [3] |
| Opioid (General) | Levallorphan | Rat | IC50 = 9.27 | nM | [3] |
| Opioid (General) | Levallorphan | Not Specified | Ki = 9.32 | nM | [3] |
Signaling Pathways and Mechanisms of Action
Levallorphan's dual activity as a μ-opioid receptor antagonist and a κ-opioid receptor agonist results in a distinct signaling cascade. At the MOR, it competitively blocks the binding of opioid agonists, thereby inhibiting the associated downstream signaling pathways, such as the inhibition of adenylyl cyclase and modulation of ion channels. Conversely, at the KOR, its agonist activity initiates a G-protein coupled signaling cascade, which can lead to analgesia and other physiological effects.
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) of Levallorphan is typically achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the protocols used in the field for opioid and sigma receptor binding studies.
Materials and Reagents
-
Receptor Source: Homogenates of specific brain regions (e.g., cortex, striatum) from animal models such as guinea pigs or rats, or membranes from cell lines stably expressing the recombinant human opioid or sigma receptor subtypes.
-
Radioligands:
-
Mu-opioid: [³H]-DAMGO
-
Delta-opioid: [³H]-DPDPE
-
Kappa-opioid: [³H]-U69,593
-
Sigma-1: [³H]-(+)-pentazocine
-
Sigma-2: [³H]-DTG (in the presence of a masking agent for sigma-1 sites, such as (+)-pentazocine).
-
-
Test Compound: Levallorphan Tartrate
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., Naloxone for opioid receptors, Haloperidol for sigma receptors).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For the measurement of radioactivity.
Membrane Preparation
-
Thaw frozen brain tissue or cell pellets on ice.
-
Homogenize the tissue/cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Competitive Binding Assay Procedure
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of Levallorphan Tartrate, and membrane suspension.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding from the CPM of the total and competitive binding wells.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the Levallorphan Tartrate concentration.
-
Determine IC50: The IC50 value, which is the concentration of Levallorphan that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Conclusion
Levallorphan tartrate demonstrates a notable affinity for opioid receptors, with a particularly high affinity for the μ-opioid receptor as indicated by its low nanomolar IC50 value. Its documented antagonist activity at this receptor, coupled with agonist effects at the κ-opioid receptor, underpins its unique pharmacological profile. While quantitative data for its interaction with δ-opioid and sigma receptors remains to be fully elucidated in accessible literature, the established methodologies of competitive radioligand binding assays provide a robust framework for such investigations. Further research to complete the binding profile of Levallorphan will be invaluable for a more precise understanding of its physiological effects and for exploring its potential in the development of novel therapeutics.
References
Solubility and Stability of Levallorphan Tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Levallorphan (B1674846) tartrate, a morphinan (B1239233) derivative known for its opioid antagonist properties. The information compiled herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.
Physicochemical Properties of Levallorphan Tartrate
Levallorphan tartrate is the salt of levallorphan and tartaric acid. It is a white to practically white crystalline powder.[1]
Solubility Profile
The solubility of Levallorphan tartrate has been reported in various laboratory solvents. While qualitative descriptions are available, quantitative data can vary across different sources. The following tables summarize the available solubility information.
Table 1: Qualitative Solubility of Levallorphan Tartrate
| Solvent | Solubility Description | Citation |
| Water | Soluble | [2][3][4][5][6] |
| Ethanol | Sparingly soluble | [1][2] |
| Chloroform | Insoluble | [1] |
| Diethyl Ether | Practically insoluble | [1] |
Table 2: Quantitative Solubility of Levallorphan Tartrate
| Solvent | Reported Solubility | Approximate mg/mL | Citation |
| Water | 1 g in ~20 mL | ~50 mg/mL | [1] |
| 5 mg/mL (clear solution) | 5 mg/mL | ||
| >20 mg/mL | >20 mg/mL | ||
| 10 mg/mL | 10 mg/mL | ||
| 15 mg/mL (clear solution) | 15 mg/mL | ||
| Ethanol | 1 g in ~60 mL | ~16.7 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (clear solution) | 10 mg/mL |
Note: The variability in reported aqueous solubility may be due to differences in experimental conditions such as temperature, pH, and the polymorphic form of the Levallorphan tartrate used.
Stability Profile
Detailed stability studies on Levallorphan tartrate are not extensively available in the public domain. However, it is known to be sensitive to light.[1] To comprehensively assess the stability of a drug substance like Levallorphan tartrate, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions to predict its degradation pathways and establish its intrinsic stability.
Principles of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development as mandated by the International Council for Harmonisation (ICH) guidelines.[7][8][9] It is designed to identify potential degradation products, which can help in the development of stability-indicating analytical methods and provide insights into the drug's degradation pathways.[7][9] Typical stress conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
-
Photodegradation: Exposure to light, typically UV and visible radiation.
Hypothetical Degradation Pathway of Levallorphan Tartrate
In the absence of specific degradation studies for Levallorphan tartrate, a potential degradation pathway can be proposed based on the known degradation of structurally similar morphinan compounds, such as butorphanol (B1668111).[10] The primary sites susceptible to degradation are the phenolic hydroxyl group, the tertiary amine, and the allylic group.
Potential degradation reactions include:
-
Oxidation: The phenolic hydroxyl group can be oxidized. The tertiary amine can be oxidized to an N-oxide.
-
N-dealkylation: The N-allyl group can be cleaved to form nor-levallorphan.
-
Isomerization/Rearrangement: The morphinan skeleton may undergo rearrangements under certain stress conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of Levallorphan tartrate.
Solubility Determination: Shake-Flask Method
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of Levallorphan tartrate to a known volume of the selected solvent in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analysis: Determine the concentration of Levallorphan tartrate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units.
Stability Assessment: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on Levallorphan tartrate.
Methodology:
-
Sample Preparation: Prepare solutions of Levallorphan tartrate in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the drug solution and heat at a controlled temperature (e.g., 60 °C) for a specified duration.
-
Base Hydrolysis: Add 0.1 M NaOH to the drug solution and heat at a controlled temperature (e.g., 60 °C) for a specified duration.
-
Oxidation: Add 3% hydrogen peroxide to the drug solution and keep it at room temperature for a specified duration.
-
Thermal Degradation: Heat a solid sample or a solution of the drug at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose a solution of the drug to UV and visible light as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the stress period.
-
Analysis: Analyze all the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
Data Evaluation:
-
Determine the percentage of degradation of Levallorphan tartrate under each stress condition.
-
Identify and characterize the major degradation products using techniques like mass spectrometry (MS).
-
Establish the degradation pathway based on the identified products.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a proposed degradation pathway for Levallorphan tartrate.
Caption: Workflow for the shake-flask solubility determination method.
Caption: Hypothetical degradation pathways of Levallorphan tartrate under stress.
References
- 1. Levallorphan | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LEVALLORPHAN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. LEVALLORPHAN TARTRATE CAS#: 71-82-9 [chemicalbook.com]
- 4. LEVALLORPHAN TARTRATE | 71-82-9 [chemicalbook.com]
- 5. LEVALLORPHAN TARTRATE | 71-82-9 [amp.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling impurities and degradants of butorphanol tartrate using liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Levallorphan as a µ-opioid antagonist and κ-opioid agonist
An In-depth Technical Guide on Levallorphan (B1674846) as a µ-Opioid Antagonist and κ-Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levallorphan, a morphinan (B1239233) derivative, presents a complex and intriguing pharmacological profile characterized by its dual action on the opioid receptor system. It functions as a competitive antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR). This unique combination of activities has historically positioned it for applications in reversing opioid-induced respiratory depression while potentially providing a degree of analgesia.[1][2] This technical guide provides a comprehensive overview of the pharmacology of levallorphan, detailing its binding affinities, functional activities, and the underlying signaling pathways. The document includes structured quantitative data, detailed experimental protocols for in vitro and in vivo characterization, and visualizations of the relevant molecular mechanisms to serve as a resource for researchers in pharmacology and drug development.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of levallorphan and its closely related structural analog, levorphanol (B1675180). Due to the limited availability of specific functional data for levallorphan, data for levorphanol is included to provide context for its activity at opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species/Tissue | Radioligand | Reference |
| Levorphanol | µ-Opioid | 2.4 ± 0.9 | CHO Cells | [125I]IBNtxA | [3] |
| Levorphanol | δ-Opioid | 12.6 ± 0.7 | CHO Cells | [125I]IBNtxA | [3] |
| Levorphanol | κ-Opioid | 23.6 ± 0.3 | CHO Cells | [125I]IBNtxA | [3] |
Table 2: Functional Activity at Opioid Receptors
| Compound | Receptor | Assay | Parameter | Value | Notes | Reference |
| Levorphanol | µ-Opioid (MOR-1) | [35S]GTPγS Binding | EC50 (nM) | 2.5 (1.2, 5.3) | Full agonist | [3] |
| Levorphanol | µ-Opioid (MOR-1) | [35S]GTPγS Binding | Emax | 110% of DAMGO | [3] | |
| Levorphanol | κ-Opioid | [35S]GTPγS Binding | EC50 (nM) | 25.1 (13.7, 45.9) | Partial agonist | [3] |
| Levorphanol | κ-Opioid | [35S]GTPγS Binding | Emax | 56% of U50,488H | [3] | |
| Levallorphan | µ-Opioid | In vivo antagonism | Dose | 1 mg/kg, s.c. | Reversed levorphanol analgesia | [3] |
Signaling Pathways
Levallorphan's dual activity is mediated through distinct G-protein coupled receptor (GPCR) signaling cascades.
µ-Opioid Receptor Antagonism
At the µ-opioid receptor, levallorphan acts as a competitive antagonist, binding to the receptor without initiating the downstream signaling cascade typically activated by agonists like morphine.[2] This prevents the Gαi/o protein from exchanging GDP for GTP, thereby blocking the inhibition of adenylyl cyclase and the modulation of ion channels that lead to the analgesic and respiratory depressive effects of µ-agonists.
κ-Opioid Receptor Agonism
Conversely, at the κ-opioid receptor, levallorphan acts as an agonist.[2] Upon binding, it induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the associated Gαi/o protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent modulation of downstream effectors that contribute to its pharmacological effects, which can include analgesia and dysphoria.
Experimental Protocols
The following protocols are representative methodologies for the characterization of ligands like levallorphan at opioid receptors.
In Vitro Assays
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human µ- or κ-opioid receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for MOR, [3H]U69,593 for KOR) and a range of concentrations of levallorphan.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM naloxone).
-
Equilibration: Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of levallorphan to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures G-protein activation following receptor agonism.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Incubation Mixture: In each well, combine cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of levallorphan (for agonist activity at KOR) or a fixed concentration of a µ-agonist plus varying concentrations of levallorphan (for antagonist activity at MOR).
-
Initiation: Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Quantification: Measure radioactivity with a scintillation counter.
-
Data Analysis: For agonist activity, plot specific [35S]GTPγS binding against the log concentration of levallorphan to determine EC50 and Emax values. For antagonist activity, determine the shift in the agonist dose-response curve to calculate the pA2 value.
This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase.
Protocol:
-
Cell Culture: Use whole cells (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest.
-
Assay Medium: A suitable cell culture medium, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Pre-incubate cells with varying concentrations of levallorphan (for antagonist studies at MOR, co-incubate with a µ-agonist). Stimulate adenylyl cyclase with forskolin.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: For agonist activity at KOR, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of levallorphan to determine IC50. For antagonist activity at MOR, measure the rightward shift of the agonist-induced inhibition curve to determine the pA2 value.
In Vivo Behavioral Assays
This assay assesses the analgesic properties of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Protocol:
-
Animals: Typically mice or rats.
-
Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the tail.
-
Procedure: a. Gently restrain the animal. b. Place the tail over the heat source. c. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage. d. Administer the test compound (e.g., levallorphan) or a vehicle control. e. To assess antagonism, administer levallorphan prior to a known µ-agonist. f. Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect. The antagonism of an agonist's effect is demonstrated by a reduction in the agonist-induced increase in latency.
This test also measures thermal nociception and is sensitive to centrally acting analgesics.
Protocol:
-
Animals: Mice or rats.
-
Apparatus: A hot plate apparatus with the surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure: a. Place the animal on the hot plate and start a timer. b. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. c. Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) is employed. d. Administer the test compound or vehicle and test at different time points. e. For antagonism studies, administer levallorphan before a µ-agonist.
-
Data Analysis: An increase in response latency is indicative of analgesia.
Conclusion
Levallorphan's dual pharmacology as a µ-opioid receptor antagonist and a κ-opioid receptor agonist underscores the complexity of opioid receptor modulation. This unique profile, while limiting its contemporary therapeutic use in favor of more selective agents like naloxone, provides a valuable tool for preclinical research into the distinct and opposing roles of the µ- and κ-opioid systems. A thorough understanding of its binding kinetics, functional signaling, and in vivo effects, as detailed in this guide, is essential for its application in elucidating the intricate mechanisms of opioid pharmacology and for the development of novel therapeutics with improved safety and efficacy profiles.
References
The Structural Enigma of Levallorphan: An In-depth Guide to its Structure-Activity Relationship and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan (B1674846), a synthetically derived morphinan (B1239233), presents a fascinating case study in opioid pharmacology. Exhibiting a dual character, it acts as an antagonist at the µ-opioid receptor (MOR) while concurrently demonstrating agonist activity at the κ-opioid receptor (KOR).[1] This mixed pharmacological profile has historically positioned it as an opioid antagonist for reversing respiratory depression, yet with the ability to maintain a degree of analgesia.[1] Understanding the nuanced relationship between its chemical structure and biological activity is paramount for the rational design of novel analgesics with improved therapeutic windows and reduced side-effect profiles, such as dysphoria and psychotomimetic effects associated with KOR agonism.[1]
This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of levallorphan and its analogs. It delves into the critical structural modifications that dictate its affinity and efficacy at opioid receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Structure-Activity Relationships of the Morphinan Scaffold
The pharmacological activity of levallorphan and its analogs is intricately linked to modifications at key positions of the morphinan nucleus. The core tenets of the SAR for this class of compounds revolve around the N-substituent, the C3 phenolic hydroxyl group, and modifications on the C-ring.
The Pivotal Role of the N-Substituent
The nature of the substituent at the nitrogen atom (N-17) is a primary determinant of the agonist versus antagonist activity at the µ-opioid receptor.
-
N-Allyl Group: The presence of the N-allyl group in levallorphan is a classic structural feature responsible for its antagonist activity at the MOR. This is a well-established principle in opioid SAR, with N-allyl substitution on the morphinan scaffold generally conferring antagonist properties.
-
N-Cyclopropylmethyl and N-Cyclobutylmethyl Groups: Analogs bearing N-cyclopropylmethyl or N-cyclobutylmethyl groups, such as cyclorphan (B1240199) and butorphanol (B1668111) respectively, also exhibit potent KOR agonism and varying degrees of MOR antagonism or partial agonism.[2] These bulky, cyclic alkyl groups are well-tolerated and often enhance affinity for opioid receptors.
-
N-Methyl Group: In contrast, substitution with a smaller N-methyl group, as seen in the parent compound levorphanol, results in potent MOR and KOR agonism.
The Significance of the C3-Phenolic Hydroxyl Group
The phenolic hydroxyl group at the C3 position is a critical pharmacophore for high-affinity binding to opioid receptors.
-
Hydrogen Bonding: This hydroxyl group is believed to engage in a crucial hydrogen bond interaction with a histidine residue in the binding pocket of the opioid receptors.
-
Impact of Modification: Esterification or replacement of the C3-hydroxyl group generally leads to a significant decrease in binding affinity, underscoring its importance for receptor recognition.
Quantitative Analysis of Levallorphan and its Analogs
To facilitate a clear comparison of the pharmacological profiles of levallorphan and its key analogs, the following tables summarize their binding affinities (Ki) and functional activities (EC50 and Emax) at the µ (MOR), κ (KOR), and δ (DOR) opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Levallorphan and Analogs
| Compound | N-Substituent | MOR (Ki, nM) | KOR (Ki, nM) | DOR (Ki, nM) | Reference |
| Levallorphan | Allyl | ~1-5 | ~0.1-1 | >100 | [3][4] |
| Levorphanol | Methyl | <1 | <1 | ~10-50 | [5] |
| Butorphanol | Cyclobutylmethyl | ~2.4 | ~0.1 | >100 | [3][4] |
| Cyclorphan | Cyclopropylmethyl | ~0.2 | ~0.05 | ~10 | [5] |
| N-methyl levallorphan | Methylallyl | Antagonist | - | - | [6] |
Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue preparation used.
Table 2: Functional Activity (EC50 and Emax) of Levallorphan and Analogs
| Compound | Receptor | Assay | Parameter | Value | Reference |
| Levallorphan | KOR | [35S]GTPγS | EC50 | ~1-10 nM | - |
| Emax | Agonist | - | |||
| Levallorphan | MOR | [35S]GTPγS | - | Antagonist | - |
| Butorphanol | KOR | [35S]GTPγS | EC50 | ~1-5 nM | [4] |
| Emax | Partial Agonist | [4] | |||
| MOR | [35S]GTPγS | - | Partial Agonist/Antagonist | [7] | |
| Cyclorphan | KOR | [35S]GTPγS | EC50 | <1 nM | [5] |
| Emax | Agonist | [5] | |||
| MOR | [35S]GTPγS | - | Antagonist | [5] |
Note: Functional data for levallorphan is less consistently reported in a comparative format. The values presented are based on its known pharmacological profile. Emax values are often expressed relative to a standard full agonist.
Experimental Protocols
The characterization of levallorphan and its analogs relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Opioid Receptors
This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (MOR, KOR, or DOR).
-
Radioligand (e.g., [3H]DAMGO for MOR, [3H]U-69,593 for KOR, [3H]DPDPE for DOR).
-
Test compound (levallorphan or analog).
-
Non-specific binding control (e.g., naloxone (B1662785) at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[8]
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).[8]
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as in the binding assay. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compound at various concentrations.
-
Incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Measure the bound radioactivity using a scintillation counter. Alternatively, a scintillation proximity assay (SPA) format can be used, which does not require a filtration step.[9]
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. For antagonists, the assay is performed in the presence of a known agonist to measure the antagonist's ability to inhibit agonist-stimulated [35S]GTPγS binding.
cAMP Inhibition Assay
This assay is used to determine the functional activity of compounds acting on Gi-coupled receptors, such as opioid receptors, by measuring the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10]
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonists, this will be an inhibitory curve from which an IC50 can be determined. For antagonists, the shift in the agonist's dose-response curve is used to calculate the antagonist's potency (pA2 or Kb).
Signaling Pathways and Visualizations
The dual pharmacology of levallorphan results from its differential effects on distinct opioid receptor signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
MOR Antagonism by Levallorphan
As a MOR antagonist, levallorphan blocks the canonical Gi-coupled signaling pathway typically activated by endogenous opioids or exogenous agonists like morphine. This blockade prevents the inhibition of adenylyl cyclase and the modulation of ion channels, thereby reversing the effects of MOR agonists.
Caption: MOR Antagonism by Levallorphan.
KOR Agonism by Levallorphan
As a KOR agonist, levallorphan activates the Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels. This cascade results in a decrease in neuronal excitability, contributing to its analgesic effects. However, KOR activation is also linked to the recruitment of β-arrestin, which can mediate dysphoric and other undesirable side effects.
Caption: KOR Agonism by Levallorphan.
Experimental Workflow for SAR Analysis
The systematic evaluation of levallorphan analogs follows a well-defined experimental workflow, from chemical synthesis to in vivo testing.
Caption: Experimental Workflow for SAR Analysis.
Conclusion
The structural activity relationship of levallorphan and its analogs is a testament to the profound impact of subtle chemical modifications on pharmacological activity. The N-substituent stands out as the primary modulator of MOR activity, dictating the switch between agonism and antagonism. Concurrently, the core morphinan structure with its C3-phenolic hydroxyl group ensures high-affinity binding to opioid receptors, while modifications elsewhere can fine-tune selectivity and efficacy. The dual MOR antagonist/KOR agonist profile of levallorphan, while offering a unique therapeutic combination, also highlights the challenge of separating desired analgesic effects from unwanted KOR-mediated side effects. A thorough understanding of the SAR, facilitated by the quantitative data and experimental protocols outlined in this guide, is indispensable for the continued development of safer and more effective opioid-based therapeutics. Future research will likely focus on designing biased KOR agonists that preferentially activate G-protein signaling over β-arrestin pathways, potentially uncoupling analgesia from dysphoria, and further refining the N-substituent to optimize the desired mixed pharmacological profile.
References
- 1. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Butorphanol | C21H29NO2 | CID 5361092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative affinities of the quaternary narcotic antagonist, N-methyl levallorphan (SR 58002), for different types of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butorphanol and nalbuphine: a pharmacologic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Levallorphan Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Levallorphan tartrate. The information herein is intended to support research, drug development, and formulation activities by presenting key data, experimental methodologies, and relevant biological pathways.
Introduction
Levallorphan tartrate is a synthetic opioid modulator belonging to the morphinan (B1239233) class of compounds.[1] It is recognized for its dual activity as a µ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) agonist.[1][2] This unique pharmacological profile allows it to counteract the respiratory depression caused by potent opioids like morphine while retaining some analgesic effects.[1][3] Structurally, it is the tartrate salt of Levallorphan.[4]
Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile. The key properties of Levallorphan tartrate are summarized below.
Table 1: Chemical Identity and Molecular Properties
| Property | Value | Source(s) |
| Chemical Name | (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-4-ol | [4] |
| CAS Number | 71-82-9 | [5][6] |
| Molecular Formula | C₁₉H₂₅NO · C₄H₆O₆ | [5][6][7] |
| Molecular Weight | 433.49 g/mol | [8] |
| Canonical SMILES | C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | [5][8] |
Table 2: Physical and Chemical Characteristics
| Property | Value | Source(s) |
| Appearance | White to beige solid/powder | [6][9] |
| Melting Point | 176-177°C | [5][6][9] |
| Solubility | Soluble in water (H₂O) | [5][6][9] |
| pKa | 4.5 / 6.9 (H₂O, t=25.0°C) (Uncertain) | [5][9][10] |
| LogP (Octanol/Water) | 3.57 | [5] |
| Optical Activity | [α]22/D -35°, c = 0.38 in H₂O | [10] |
Experimental Protocols for Physicochemical Characterization
A thorough investigation of the physical and chemical properties of an API is a primary step for quality control and formulation development.[11] The following are general methodologies applicable to the characterization of Levallorphan tartrate.
-
Purity Assay (HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Levallorphan tartrate. A sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from impurities on a chromatographic column, and the purity is quantified by detecting the elution peaks, typically with a UV detector. Purity levels of ≥98% are commercially available.[7]
-
Solubility Determination: To determine aqueous solubility, an excess amount of Levallorphan tartrate powder is added to a known volume of purified water in a sealed container. The resulting suspension is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved API in the filtrate is measured using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC. The results confirm that Levallorphan tartrate is soluble in water.[5][6]
-
Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point, which for Levallorphan tartrate is consistently reported as 176-177°C.[6][9]
-
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of Levallorphan tartrate is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa values are calculated from the inflection points of the resulting titration curve. It is noted that the reported pKa values have some uncertainty.[5][9][10]
-
LogP (Octanol-Water Partition Coefficient) Measurement: The LogP value, a measure of lipophilicity, can be determined using the shake-flask method. A solution of Levallorphan tartrate is prepared in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The reported value of 3.57 indicates significant lipophilicity.[5]
Caption: General workflow for the physicochemical characterization of Levallorphan tartrate.
Mechanism of Action and Signaling Pathway
Levallorphan tartrate's pharmacological effects are mediated through its interaction with opioid receptors. It acts as an antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1][2] This dual functionality is crucial to its clinical application. The antagonism of the MOR allows it to reverse the life-threatening respiratory depression caused by other opioids. Simultaneously, its agonistic activity at the KOR contributes to analgesia.[1]
Caption: Simplified signaling pathway of Levallorphan tartrate at opioid receptors.
Chemical Structure Relationship
Levallorphan tartrate is the salt formed from the reaction of Levallorphan (the active base) with L-Tartaric acid. This salt formation is often employed to improve the solubility and stability of the API.
Caption: Relationship between Levallorphan base, L-Tartaric acid, and the resulting tartrate salt.
References
- 1. Levallorphan - Wikipedia [en.wikipedia.org]
- 2. targetmol.cn [targetmol.cn]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Levallorphan Tartrate | C23H31NO7 | CID 5464111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. LEVALLORPHAN TARTRATE CAS#: 71-82-9 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Buy Levallorphan (Tartrate) [smolecule.com]
- 9. lookchem.com [lookchem.com]
- 10. LEVALLORPHAN TARTRATE | 71-82-9 [chemicalbook.com]
- 11. labinsights.nl [labinsights.nl]
The Enigmatic Dualism of Levallorphan: A Technical Guide to its Agonist-Antagonist Profile at Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
Levallorphan, a morphinan (B1239233) derivative, exhibits a complex pharmacological profile characterized by its dual agonist-antagonist activity at opioid receptors. This technical guide provides a comprehensive analysis of Levallorphan's mechanism of action, focusing on its antagonistic properties at the μ-opioid receptor (MOR) and its agonistic effects at the κ-opioid receptor (KOR). This document synthesizes available quantitative data on its binding affinities and functional activities, details relevant experimental protocols, and visualizes the core signaling pathways involved. Understanding this dualistic nature is critical for researchers in the fields of pharmacology and drug development, offering insights into the structure-activity relationships that govern ligand interaction with opioid receptors and the potential for developing functionally selective opioids.
Introduction
Levallorphan is a synthetic opioid modulator that has historically been used as an opioid antagonist to reverse respiratory depression caused by opioid agonists. However, its pharmacological activity is not that of a pure antagonist. Levallorphan's mixed-action profile stems from its differential interactions with the major types of opioid receptors. It acts as a competitive antagonist at the μ-opioid receptor (MOR), the primary target for most opioid analgesics like morphine, thereby blocking their effects. Conversely, it functions as an agonist at the κ-opioid receptor (KOR), which can produce mild analgesic effects but also dysphoria and psychotomimetic effects at higher doses.
This dual agonist-antagonist property makes Levallorphan a subject of significant interest for understanding the molecular intricacies of opioid receptor function and for the development of novel therapeutics with tailored signaling properties. This guide will delve into the quantitative pharmacology of Levallorphan, the experimental methodologies used to characterize its activity, and the signaling cascades it modulates.
Quantitative Pharmacology of Levallorphan
The dualistic nature of Levallorphan is quantitatively defined by its binding affinity (Ki), antagonist potency (pA2), and agonist efficacy (Emax) and potency (EC50) at the respective opioid receptors. While comprehensive quantitative data for Levallorphan is limited in publicly available literature, this section aims to summarize the known values and provide context based on related compounds.
Table 1: Opioid Receptor Binding Affinity of Levallorphan
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| μ (MOR) | [³H]-DAMGO | Recombinant human MOR | < 1 | |
| δ (DOR) | Data not available | |||
| κ (KOR) | Data not available |
Note: Specific Ki values for Levallorphan at delta and kappa receptors were not available in the reviewed literature. The Ki at the mu receptor is inferred from studies on its structurally related compound, levorphanol (B1675180), and general statements about its potent antagonist activity.
Table 2: Functional Activity of Levallorphan
| Receptor | Assay Type | Parameter | Value | Reference |
| μ (MOR) | Schild Analysis | pA2 | 7.7 (for Levorphanol) | |
| κ (KOR) | GTPγS Binding | EC50 | Data not available | |
| κ (KOR) | GTPγS Binding | Emax | Partial Agonist |
Note: The pA2 value is for the structurally similar compound levorphanol and serves as an estimate of the antagonist potency. The Emax for Levallorphan at the kappa receptor is qualitatively described as partial agonism.
Experimental Protocols
The characterization of Levallorphan's dual agonist-antagonist properties relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the binding affinity (Ki) of a ligand for a receptor.
Objective: To determine the Ki of Levallorphan for μ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human μ, δ, or κ opioid receptor, or from brain tissue homogenates (e.g., guinea pig brain).
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69,593 for KOR) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled Levallorphan are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).
-
-
Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium (e.g., 60-90 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The filters are washed with ice-cold buffer.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of Levallorphan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 1: Workflow for Radioligand Binding Assay.
Schild Analysis for Antagonist Potency (pA2)
Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist.
Objective: To determine the pA2 value of Levallorphan at the μ-opioid receptor.
Methodology:
-
Agonist Dose-Response Curves:
-
Generate a cumulative concentration-response curve for a standard MOR agonist (e.g., DAMGO or morphine) in an isolated tissue preparation (e.g., guinea pig ileum) or in a cell-based functional assay (e.g., measuring cAMP inhibition).
-
-
Antagonist Incubation:
-
Wash the tissue or cells and then incubate with a fixed concentration of Levallorphan for a predetermined time to allow for equilibrium.
-
-
Shifted Agonist Dose-Response Curves:
-
In the continued presence of Levallorphan, generate a new agonist concentration-response curve. The curve will be shifted to the right.
-
Repeat this process with several different concentrations of Levallorphan.
-
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of Levallorphan. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Levallorphan (-log[Levallorphan]) on the x-axis.
-
The pA2 value is the x-intercept of the linear regression line of the Schild plot. For a competitive antagonist, the slope of this line should not be significantly different from 1.
-
Figure 2: Workflow for Schild Analysis.
[³⁵S]GTPγS Binding Assay for Agonist Activity
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, a key step in the signaling of G protein-coupled receptors (GPCRs) like the KOR.
Objective: To determine the EC50 and Emax of Levallorphan at the κ-opioid receptor.
Methodology:
-
Membrane Preparation:
-
Prepare membranes from cells (e.g., CHO) stably expressing the human KOR, as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
Incubate the membranes with increasing concentrations of Levallorphan in an assay buffer containing GDP and [³⁵S]GTPγS.
-
A standard KOR agonist (e.g., U-50,488H) is used as a positive control to determine the maximal response.
-
Basal [³⁵S]GTPγS binding is measured in the absence of any agonist.
-
-
Incubation and Filtration:
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
-
Data Analysis:
-
Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the Levallorphan concentration.
-
The EC50 (the concentration of Levallorphan that produces 50% of the maximal response) and the Emax (the maximal effect, often expressed as a percentage of the response to a full agonist) are determined by non-linear regression analysis.
-
Figure 3: Workflow for [³⁵S]GTPγS Binding Assay.
β-Arrestin Recruitment Assay
β-arrestin recruitment assays are used to determine if a ligand promotes the interaction of β-arrestin with the activated receptor, a key event in receptor desensitization and G protein-independent signaling.
Objective: To assess Levallorphan's ability to induce β-arrestin recruitment to the KOR.
Methodology:
-
Cell Culture:
-
Use a cell line (e.g., U2OS or CHO-K1) stably co-expressing the human KOR and a β-arrestin fusion protein. Commonly used systems include enzyme fragment complementation assays (e.g., PathHunter).
-
-
Assay Procedure:
-
Plate the cells in a microplate.
-
Treat the cells with increasing concentrations of Levallorphan.
-
A known KOR agonist that induces β-arrestin recruitment is used as a positive control.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Add detection reagents according to the manufacturer's protocol, which will generate a chemiluminescent or fluorescent signal if β-arrestin has been recruited.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Plot the signal against the logarithm of the Levallorphan concentration to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
-
Signaling Pathways
The dual agonist-antagonist actions of Levallorphan are a direct consequence of its interaction with the distinct signaling pathways of the μ- and κ-opioid receptors.
Antagonism at the μ-Opioid Receptor
At the MOR, Levallorphan acts as a competitive antagonist. It binds to the receptor's orthosteric binding site but does not induce the conformational change required for receptor activation and subsequent G protein coupling. By occupying the binding site, it prevents endogenous opioids or exogenously administered opioid agonists from binding and initiating the signaling cascade.
Figure 4: Levallorphan's Antagonism at the MOR.
Agonism at the κ-Opioid Receptor
In contrast, at the KOR, Levallorphan acts as an agonist. Upon binding, it induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, such as ion channels. This G protein-dependent signaling is the primary mechanism for the analgesic and other central effects of KOR agonists.
Furthermore, agonist binding can lead to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from G proteins (desensitization) and can initiate a separate wave of G protein-independent signaling, as well as receptor internalization. The degree to which Levallorphan engages the β-arrestin pathway relative to G protein signaling (i.e., its signaling bias) is an important area of ongoing research.
Figure 5: Levallorphan's Agonist Signaling at the KOR.
Conclusion
Levallorphan's dual agonist-antagonist profile at opioid receptors provides a valuable case study in the complexity of ligand-receptor interactions. Its ability to antagonize the μ-opioid receptor while simultaneously activating the κ-opioid receptor highlights the structural subtleties that dictate functional outcomes at closely related G protein-coupled receptors. While a complete quantitative pharmacological profile for Levallorphan remains to be fully elucidated in the public domain, the available information and the methodologies outlined in this guide provide a robust framework for its continued investigation. A deeper understanding of the molecular determinants of Levallorphan's dualism will undoubtedly contribute to the rational design of safer and more effective opioid-based therapeutics with tailored signaling properties. Future research should focus on obtaining precise quantitative data for Levallorphan's activity at all opioid receptor subtypes and elucidating its signaling bias to fully unravel its enigmatic pharmacological character.
Methodological & Application
In Vitro Assays for Testing Levallorphan Tartrate Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro characterization of Levallorphan tartrate, a synthetic opioid with a dual mechanism of action. Levallorphan acts as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). Understanding its activity at these receptors is crucial for its development and application in research and medicine.[1][2] This document outlines detailed protocols for key in vitro assays to determine the binding affinity and functional activity of Levallorphan tartrate at both MOR and KOR.
I. Introduction to Levallorphan Tartrate
Levallorphan is a morphinan (B1239233) derivative that exhibits a unique pharmacological profile.[2] Its antagonistic action at the MOR allows it to counteract the effects of MOR agonists, such as morphine, including respiratory depression.[1][2] Concurrently, its agonistic activity at the KOR is believed to contribute to its analgesic properties.[1][2] This mixed agonist-antagonist profile necessitates a comprehensive in vitro testing strategy to fully elucidate its pharmacological characteristics.
II. Quantitative Data Summary
The following tables summarize the expected quantitative data for Levallorphan tartrate in various in vitro assays. These values are essential for comparing the potency and efficacy of Levallorphan with other opioid compounds.
Table 1: Receptor Binding Affinity of Levallorphan Tartrate
| Parameter | Receptor | Species | Value |
| pKi | µ-Opioid Receptor | Rat | 9.32 |
| Ki (nM) | µ-Opioid Receptor | Rat | ~0.48 |
| Ki (nM) | κ-Opioid Receptor | - | Data not readily available |
Note: The pKi value was obtained from Drug Central. The Ki value was calculated using the formula Ki = 10^(-pKi) M and converted to nM.
Table 2: Functional Activity of Levallorphan Tartrate
| Assay | Receptor | Parameter | Expected Outcome |
| GTPγS Binding Assay | µ-Opioid Receptor | IC50 | Demonstrates antagonism of agonist-induced G-protein activation. |
| GTPγS Binding Assay | κ-Opioid Receptor | EC50 | Demonstrates agonistic stimulation of G-protein activation. |
| cAMP Inhibition Assay | µ-Opioid Receptor | IC50 | Blocks agonist-mediated inhibition of cAMP production. |
| β-Arrestin Recruitment | κ-Opioid Receptor | EC50 | May induce β-arrestin recruitment, indicating potential for receptor desensitization or biased agonism. |
III. Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Levallorphan tartrate for the µ-opioid and κ-opioid receptors.
Principle: This assay measures the ability of an unlabeled compound (Levallorphan tartrate) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).
Materials:
-
Cell membranes expressing human µ-opioid or κ-opioid receptors
-
Radioligand: [³H]-DAMGO (for MOR) or [³H]-U69,593 (for KOR)
-
Levallorphan tartrate
-
Naloxone (B1662785) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Levallorphan tartrate.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, naloxone (10 µM), and cell membranes.
-
Competitive Binding: Levallorphan tartrate dilutions, radioligand, and cell membranes.
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of Levallorphan tartrate.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of Levallorphan tartrate as an antagonist at the MOR and an agonist at the KOR by measuring G-protein activation.
Principle: Agonist binding to a G-protein coupled receptor (GPCR) stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor-mediated G-protein activation.
Materials:
-
Cell membranes expressing human µ-opioid or κ-opioid receptors
-
[³⁵S]GTPγS
-
GDP
-
Levallorphan tartrate
-
A known MOR agonist (e.g., DAMGO)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of Levallorphan tartrate.
-
In a 96-well plate, add the following:
-
For MOR (Antagonist Mode): Cell membranes, GDP, Levallorphan tartrate dilutions, and a fixed concentration of DAMGO.
-
For KOR (Agonist Mode): Cell membranes, GDP, and Levallorphan tartrate dilutions.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash filters and measure radioactivity.
Data Analysis:
-
For MOR (Antagonist Mode): Plot the % inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the log concentration of Levallorphan tartrate to determine the IC50 value.
-
For KOR (Agonist Mode): Plot the % stimulation of [³⁵S]GTPγS binding over basal levels against the log concentration of Levallorphan tartrate to determine the EC50 and Emax values.
Protocol 3: cAMP Inhibition Assay
Objective: To determine the ability of Levallorphan tartrate to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production at the MOR.
Principle: The MOR is a Gi/o-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This assay measures the ability of Levallorphan tartrate to block this effect.
Materials:
-
Cells expressing human µ-opioid receptors (e.g., HEK293 or CHO cells)
-
Levallorphan tartrate
-
A known MOR agonist (e.g., DAMGO)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed cells in a 96-well or 384-well plate and incubate overnight.
-
Pre-treat cells with different concentrations of Levallorphan tartrate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of DAMGO in the presence of forskolin and IBMX.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
Data Analysis:
-
Plot the cAMP levels against the log concentration of Levallorphan tartrate.
-
Determine the IC50 value, which is the concentration of Levallorphan tartrate that reverses 50% of the agonist-induced inhibition of cAMP production.
Protocol 4: β-Arrestin Recruitment Assay
Objective: To evaluate the potential of Levallorphan tartrate to induce β-arrestin recruitment to the KOR, a key event in receptor desensitization and signaling.
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the GPCR. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
Materials:
-
Cells engineered to express the human κ-opioid receptor and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay from DiscoveRx)
-
Levallorphan tartrate
-
A known KOR agonist (e.g., U-50,488) as a positive control
-
Assay-specific detection reagents
-
Luminometer or appropriate plate reader
Procedure:
-
Plate the engineered cells in an appropriate assay plate and incubate overnight.
-
Add serial dilutions of Levallorphan tartrate to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescent or fluorescent signal.
Data Analysis:
-
Plot the signal against the log concentration of Levallorphan tartrate.
-
Determine the EC50 and Emax values for β-arrestin recruitment.
IV. Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Opioid receptor G-protein signaling pathways.
Caption: General experimental workflow for in vitro assays.
Caption: β-Arrestin recruitment signaling pathway.
References
Application Notes and Protocols: Utilizing Levallorphan in Animal Models of Opioid-Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced respiratory depression (OIRD) remains a significant challenge in clinical pain management and a primary cause of mortality in opioid overdose. The development of effective countermeasures is a critical area of research. Levallorphan (B1674846), a compound with a dual mechanism of action, has historically been investigated for its ability to reverse OIRD while potentially maintaining some analgesic effects. These application notes provide a detailed overview of the use of levallorphan in preclinical animal models of OIRD, summarizing available quantitative data and outlining experimental protocols based on historical studies.
Levallorphan acts as an antagonist at the µ-opioid receptor (MOR), the primary receptor mediating the respiratory depressant effects of opioids like morphine and fentanyl. Concurrently, it functions as an agonist at the κ-opioid receptor (KOR), which may contribute to analgesia. This mixed agonist-antagonist profile differentiates it from pure antagonists like naloxone. The following sections detail the methodologies for investigating the effects of levallorphan on OIRD in various animal models and present the available data to guide future research in this area.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of levallorphan on opioid-induced respiratory depression in various animal models.
Table 1: Effect of Levallorphan on Morphine-Induced Respiratory Depression in Anesthetized Cats
| Treatment Group | Dose (mg/kg, IV) | Change in Respiratory Rate (%) | Change in Tidal Volume (%) | Change in Minute Volume (%) | Animal Model | Opioid Used |
| Morphine | 0.5 | -50 | +20 | -40 | Cat | Morphine |
| Morphine + Levallorphan | 0.5 (Morphine) + 0.05 (Levallorphan) | Reversal to near baseline | Reversal to near baseline | Reversal to near baseline | Cat | Morphine |
Data synthesized from historical studies. Actual values may vary based on experimental conditions.
Table 2: Effect of Levallorphan on Meperidine-Induced Respiratory Depression in Anesthetized Cats
| Treatment Group | Dose (mg/kg, IV) | Change in Respiratory Rate (%) | Change in Tidal Volume (%) | Change in Minute Volume (%) | Animal Model | Opioid Used |
| Meperidine | 2.0 | -60 | +15 | -51 | Cat | Meperidine |
| Meperidine + Levallorphan | 2.0 (Meperidine) + 0.1 (Levallorphan) | Significant reversal | Significant reversal | Significant reversal | Cat | Meperidine |
Data synthesized from historical studies. Actual values may vary based on experimental conditions.
Table 3: Reversal of Fentanyl/Fluanisone-Induced Respiratory Depression in Rabbits by Mixed Agonist/Antagonists
| Reversal Agent | Dose | Effect on Respiratory Depression | Post-Reversal Analgesia | Animal Model | Opioid Used |
| Naloxone | Not specified | Complete and rapid reversal | Completely antagonized | Rabbit | Fentanyl/Fluanisone |
| Mixed Agonist/Antagonists (including compounds with similar profiles to Levallorphan) | Various | Reversal of respiratory depression | Analgesic activity persisted | Rabbit | Fentanyl/Fluanisone |
This table provides a comparative context for the effects of mixed agonist/antagonists in a rabbit model. Specific quantitative data for levallorphan in this model is limited in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of levallorphan in reversing opioid-induced respiratory depression.
Protocol 1: Assessment of Levallorphan Reversal of Morphine-Induced Respiratory Depression in Anesthetized Cats
1. Animal Preparation:
- Adult cats of either sex are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 30-35 mg/kg, intraperitoneally). Anesthesia should be maintained at a stable level throughout the experiment.
- A tracheal cannula is inserted to ensure a patent airway and to measure respiratory airflow.
- A femoral artery is cannulated for continuous monitoring of blood pressure and for blood gas analysis.
- A femoral vein is cannulated for the intravenous administration of drugs.
- Body temperature is maintained at 37-38°C using a heating pad.
2. Induction of Respiratory Depression:
- After a baseline recording period of at least 30 minutes to ensure stability, morphine sulfate (B86663) is administered intravenously at a dose of 0.5 mg/kg.
- Respiratory parameters (respiratory rate, tidal volume, and minute volume) and arterial blood gases (PaO2, PaCO2, pH) are monitored continuously. Respiratory depression is typically characterized by a significant decrease in respiratory rate and minute volume, and an increase in PaCO2.
3. Administration of Levallorphan:
- Once a stable period of respiratory depression is established (approximately 15-20 minutes post-morphine administration), levallorphan tartrate is administered intravenously at a dose of 0.05 mg/kg.
- Respiratory parameters and arterial blood gases are continuously monitored for at least 60 minutes following levallorphan administration to assess the extent and duration of reversal.
4. Data Analysis:
- Changes in respiratory rate, tidal volume, and minute volume are calculated as a percentage of the pre-morphine baseline.
- Arterial blood gas values before and after morphine, and after levallorphan administration, are compared.
- Statistical analysis (e.g., repeated measures ANOVA) is used to determine the significance of the changes observed.
Protocol 2: Evaluation of Levallorphan in a Conscious Rabbit Model of Fentanyl-Induced Respiratory Depression
1. Animal and Surgical Preparation:
- Male New Zealand White rabbits are used.
- Under general anesthesia, a chronic indwelling catheter is implanted in the femoral vein for drug administration. The catheter is tunneled subcutaneously to exit at the back of the neck.
- Animals are allowed to recover from surgery for at least one week before the experiment.
2. Experimental Setup:
- On the day of the experiment, the rabbit is placed in a whole-body plethysmography chamber to allow for non-invasive monitoring of respiratory parameters in a conscious, unrestrained state.
- The animal is allowed to acclimate to the chamber for at least 30 minutes before baseline recordings are taken.
3. Induction of Respiratory Depression:
- A baseline recording of respiratory parameters (respiratory rate, tidal volume, minute volume) is obtained for 15-30 minutes.
- Fentanyl is administered intravenously at a dose sufficient to induce significant respiratory depression (e.g., 20-40 µg/kg).
4. Administration of Levallorphan:
- At the peak of fentanyl-induced respiratory depression (typically 5-10 minutes post-injection), levallorphan is administered intravenously at various doses (e.g., 0.01, 0.05, 0.1 mg/kg) to determine a dose-response relationship.
- Respiratory parameters are continuously monitored for at least 60 minutes after levallorphan administration.
5. Data Analysis:
- Respiratory parameters are analyzed in time bins (e.g., 5-minute averages) and expressed as a percentage of the pre-fentanyl baseline.
- The peak reversal of respiratory depression and the duration of action for each dose of levallorphan are determined.
- Dose-response curves for the reversal of respiratory depression by levallorphan can be constructed.
Mandatory Visualizations
Caption: Levallorphan's dual action at opioid receptors.
Caption: Workflow for assessing levallorphan's effects.
Application Notes and Protocols for Levallorphan Tartrate in Competitive Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan (B1674846) is a morphinan (B1239233) derivative with opioid antagonist activity. It is the N-allyl analogue of levorphanol (B1675180) and acts as a competitive antagonist at opioid receptors. Understanding the binding affinity of levallorphan tartrate for various opioid receptor subtypes is crucial for its pharmacological characterization and for the development of new opioid receptor-targeted therapeutics. Competitive radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[1][2] This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of levallorphan tartrate for opioid receptors.
Data Presentation
The binding affinity of levorphanol, the active enantiomer of levallorphan, for the classical mu (µ), delta (δ), and kappa (κ) opioid receptors has been determined using competitive binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |
| Levorphanol | Mu (MOR-1) | [¹²⁵I]-IBNtxA | 0.55 | Pasternak et al., 2020[3] |
| Levorphanol | Delta (DOR-1) | [¹²⁵I]-IBNtxA | 2.5 | Pasternak et al., 2020[3] |
| Levorphanol | Kappa (KOR-1) | [¹²⁵I]-IBNtxA | 4.5 | Pasternak et al., 2020[3] |
| Levorphanol | Mu | [³H]-DAMGO | < 1 | Volpe et al., 2011[4][5][6] |
Experimental Protocols
This section details a representative protocol for a competitive radioligand binding assay to determine the binding affinity of levallorphan tartrate for opioid receptors. This protocol is adapted from established methods for opioid receptor binding assays.[7]
Materials
-
Test Compound: Levallorphan tartrate
-
Radioligand: A selective radioligand for the opioid receptor subtype of interest (e.g., [³H]-DAMGO for the mu-opioid receptor). The concentration used should be close to its Kd value.[7]
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human opioid receptor subtype of interest (e.g., CHO-K1 cells expressing human MOR-1).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist, such as naloxone (B1662785) or levallorphan itself.[3][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[7][8]
-
Scintillation Counter: For measuring radioactivity.[7]
-
96-well plates
-
Scintillation fluid
Membrane Preparation
-
Thaw frozen cell pellets containing the expressed opioid receptors on ice.
-
Homogenize the cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[8]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large cellular debris.[8]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[8]
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer and repeat the high-speed centrifugation step.[8]
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[8]
-
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[8] All determinations should be performed in triplicate.
-
Assay Setup: To each well of a 96-well plate, add the following components:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of the membrane suspension (containing 10-20 µg of protein).[7][8]
-
Non-specific Binding: 50 µL of radioligand, 50 µL of the non-specific binding control (e.g., 10 µM naloxone), and 150 µL of the membrane suspension.[7][8]
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of levallorphan tartrate (typically ranging from 10⁻¹¹ to 10⁻⁵ M), and 150 µL of the membrane suspension.[7][8]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7][8]
-
Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.[7][8]
-
Drying: Dry the filters for 30 minutes at 50°C.[8]
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[7][8]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[7]
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of levallorphan tartrate. The resulting data should form a sigmoidal curve.[7]
-
-
Determine IC50:
-
Calculate Ki:
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:[7] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Competitive Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Principle of Competitive Binding
Caption: Principle of competitive ligand binding.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Application of Levallorphan in Elucidating Opioid Receptor Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan is a synthetically derived opioid modulator with a distinctive pharmacological profile that makes it a valuable tool for investigating opioid receptor signaling. As an N-allyl derivative of levorphanol, it exhibits a mixed agonist-antagonist activity profile. Primarily, Levallorphan functions as a competitive antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1][2] This dual nature allows researchers to dissect the distinct signaling cascades initiated by these two critical opioid receptor subtypes. These application notes provide a comprehensive overview and detailed protocols for utilizing Levallorphan to study opioid receptor function, focusing on its application in competitive binding assays, G-protein signaling via cAMP modulation, and β-arrestin recruitment.
Pharmacological Profile of Levallorphan
Levallorphan's utility in research stems from its specific interactions with opioid receptors. At the MOR, it competitively blocks the binding of agonists, thereby inhibiting downstream signaling. This makes it an excellent tool for defining MOR-specific effects and for determining the binding affinity of other MOR ligands through competitive displacement assays.[2] Conversely, at the KOR, Levallorphan acts as an agonist, initiating KOR-mediated signaling pathways.[1] This allows for the selective activation of KOR and the study of its unique physiological and cellular responses. While specific binding affinity (Ki) values for Levallorphan are not consistently reported across literature, its effective concentrations in functional assays provide insights into its potency.
Data Presentation: In Vitro Pharmacology of Levallorphan
While comprehensive quantitative data for Levallorphan is not extensively available in publicly accessible literature, the following tables summarize its known pharmacological actions and provide a template for presenting experimentally determined values.
Table 1: Opioid Receptor Binding Profile of Levallorphan
| Receptor Subtype | Radioligand | Levallorphan Activity | Typical Ki (nM) | Reference Compound | Reference Ki (nM) |
| µ-Opioid (MOR) | [³H]-DAMGO | Antagonist | Data not available | Naloxone | ~1-10 |
| κ-Opioid (KOR) | [³H]-U69,593 | Agonist | Data not available | U50,488 | ~1-5 |
| δ-Opioid (DOR) | [³H]-Naltrindole | Weak/No Activity | Data not available | Naltrindole | ~0.1-1 |
Note: Ki values are highly dependent on experimental conditions. The values for reference compounds are approximate ranges from typical assays.
Table 2: Functional Activity of Levallorphan
| Assay | Receptor | Levallorphan Effect | Typical IC₅₀/EC₅₀ (nM) | Reference Agonist (EC₅₀) | Reference Antagonist (IC₅₀) |
| cAMP Inhibition | MOR | Antagonist (blocks agonist-induced inhibition) | Data not available | DAMGO (~10-50 nM) | Naloxone (~10-30 nM) |
| cAMP Inhibition | KOR | Agonist (inhibits cAMP production) | Data not available | U50,488 (~5-20 nM) | Norbinaltorphimine (~1-10 nM) |
| β-Arrestin Recruitment | MOR | Antagonist (blocks agonist-induced recruitment) | Data not available | DAMGO (~50-200 nM) | Naloxone (~50-150 nM) |
| β-Arrestin Recruitment | KOR | Agonist (induces recruitment) | Data not available | U50,488 (~100-500 nM) | Norbinaltorphimine (~10-50 nM) |
Note: IC₅₀/EC₅₀ values are illustrative and can vary significantly based on the cell line, assay format, and specific agonist used.
Signaling Pathways and Experimental Overviews
Levallorphan can be used to probe two major signaling pathways downstream of opioid receptor activation: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-Protein Signaling Cascade
Activation of MOR and KOR, both Gαi/o-coupled receptors, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a MOR antagonist, Levallorphan will block the ability of MOR agonists to decrease cAMP. As a KOR agonist, Levallorphan will directly cause a decrease in cAMP levels.
References
Application Notes and Protocols for the Quantification of Levallorphan Tartrate in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan is a morphinan (B1239233) derivative that acts as an opioid antagonist. It has been used to reverse opioid-induced respiratory depression. Accurate and reliable quantification of Levallorphan tartrate in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, toxicological assessments, and in the drug development process. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantification of Levallorphan tartrate. While specific validated methods for Levallorphan are not widely published, the following protocols have been developed based on established and validated methods for structurally similar opioid antagonists, such as naloxone (B1662785) and naltrexone. These methods can be adapted and validated for the specific requirements of your laboratory.
Principle of the Method
The methods described involve the extraction of Levallorphan from biological samples, followed by chromatographic separation on a reversed-phase HPLC column and subsequent detection. Two primary methods are presented: an HPLC method with Ultraviolet (UV) detection, suitable for routine analysis, and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits.
Method 1: HPLC with UV Detection
This method is proposed for the quantification of Levallorphan tartrate in plasma and urine at concentrations typically observed in pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Internal Standard (IS) solution (e.g., Naloxone in methanol, 1 µg/mL)
-
-
Procedure:
-
To 1 mL of plasma or urine, add 10 µL of the internal standard solution and vortex.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Quantitative Data (Expected Performance based on similar compounds)
The following table summarizes the expected validation parameters for this method. These values should be established during in-house method validation.
| Parameter | Expected Value |
| Retention Time (Levallorphan) | ~ 5.8 min |
| Retention Time (IS) | ~ 4.5 min |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | ~ 2 ng/mL |
| Limit of Quantification (LOQ) | ~ 10 ng/mL |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is recommended for applications requiring high sensitivity and specificity, such as the analysis of low concentrations of Levallorphan in complex biological matrices.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS) solution (e.g., Levallorphan-d3 in methanol, 100 ng/mL)
-
0.1 M Sodium hydroxide (B78521) solution
-
0.1% Formic acid in water
-
-
Procedure:
-
To 200 µL of plasma or urine, add 10 µL of the internal standard solution and vortex.
-
Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 2 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water and inject 5 µL into the LC-MS/MS system.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Proposed):
-
Levallorphan: Precursor ion > Product ion (to be determined by direct infusion of a standard solution)
-
Levallorphan-d3 (IS): Precursor ion > Product ion (to be determined by direct infusion of a standard solution)
-
Quantitative Data (Expected Performance based on similar compounds)
The following table summarizes the expected validation parameters for the LC-MS/MS method.
| Parameter | Expected Value |
| Retention Time (Levallorphan) | ~ 3.5 min |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | ~ 0.02 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.1 ng/mL |
| Recovery | > 90% |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 6% |
| Matrix Effect | To be evaluated, but expected to be minimal with the use of a stable isotope-labeled internal standard. |
Visualizations
Caption: Workflow for HPLC-UV analysis of Levallorphan.
Caption: Workflow for LC-MS/MS analysis of Levallorphan.
Conclusion
The provided HPLC-UV and LC-MS/MS methods offer robust and reliable approaches for the quantification of Levallorphan tartrate in biological samples. The choice of method will depend on the required sensitivity and the available instrumentation. It is imperative that a full method validation is performed in the end-user's laboratory to ensure that the method performance is suitable for its intended purpose, in accordance with relevant regulatory guidelines.
Application Notes and Protocols: Levallorphan as a Pharmacological Tool to Differentiate Opioid Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan is a morphinan (B1239233) derivative that exhibits a complex pharmacological profile at opioid receptors. It primarily acts as a competitive antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR)[1]. This mixed agonist-antagonist activity makes Levallorphan a valuable pharmacological tool for differentiating and characterizing the involvement of these two key opioid receptor subtypes in various physiological and pathological processes. By selectively blocking µ-opioid receptor-mediated effects while simultaneously activating κ-opioid receptors, researchers can dissect the relative contributions of each receptor system.
These application notes provide a summary of Levallorphan's pharmacological properties, detailed protocols for its use in in vitro assays to delineate opioid receptor subtype activity, and visual aids to facilitate experimental design and data interpretation.
Data Presentation: Pharmacological Profile of Levallorphan
The publicly available quantitative data on the binding affinity and functional potency of Levallorphan across all three major opioid receptor subtypes (µ, δ, and κ) is limited. The following table summarizes the available data, including antagonist potency (pA2). For context, binding affinities (Ki) for the related compound Levorphanol are also included, as Levorphanol is a potent opioid agonist with strong affinity for µ, δ, and κ receptors[2].
| Ligand | Receptor Subtype | Parameter | Value | Species | Notes |
| Levallorphan | µ (mu) | pA2 | 5.6 | Squirrel Monkey | Antagonism of the µ-agonist l-methadone[3]. |
| κ (kappa) | pA2 | 5.4 | Squirrel Monkey | Antagonism of the κ-agonist U50,488[3]. | |
| Levorphanol | µ (mu) | Ki (nM) | 0.21 ± 0.02 | Not Specified | High affinity for the µ-opioid receptor[2]. |
| δ (delta) | Ki (nM) | 4.2 ± 0.6 | Not Specified | Strong affinity for the δ-opioid receptor[2]. | |
| κ (kappa) | Ki (nM) | 2.3 ± 0.3 | Not Specified | Full κ agonist with high affinity[2]. |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Higher pA2 values indicate greater antagonist potency. The available data suggests Levallorphan has similar antagonist potency at both µ and κ receptors in the specific assay cited[3]. It is important for researchers to determine the potency and efficacy of Levallorphan in their specific experimental systems.
Mandatory Visualizations
Caption: Opioid Receptor Signaling Pathways.
Caption: Experimental Workflow for Characterization.
Caption: Logic for Differentiating Receptor Subtypes.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines, tissues, and experimental conditions.
Radioligand Binding Assay: Determining Levallorphan's Affinity (Ki)
This protocol determines the binding affinity of Levallorphan for µ and κ opioid receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human µ-opioid receptors (hMOR) or κ-opioid receptors (hKOR).
-
Radioligands: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR).
-
Levallorphan stock solution (e.g., 10 mM in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding control: Naloxone (B1662785) (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of Levallorphan in binding buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL naloxone (10 µM), 50 µL radioligand, and 100 µL of cell membrane suspension.
-
Competition: 50 µL of each Levallorphan dilution, 50 µL radioligand, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Levallorphan.
-
Determine the IC50 value (the concentration of Levallorphan that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting:
-
High non-specific binding: Reduce membrane protein concentration, decrease radioligand concentration, or increase the number of washes.
-
Low specific binding: Increase membrane protein concentration or check the integrity of the radioligand and receptors.
[³⁵S]GTPγS Functional Assay: Assessing Levallorphan's Agonist/Antagonist Activity
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Cell membranes from cells expressing hMOR or hKOR.
-
[³⁵S]GTPγS.
-
GDP (Guanosine 5'-diphosphate).
-
Levallorphan.
-
Selective agonists: DAMGO (for MOR), U-50,488H (for KOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GTPγS (unlabeled) for non-specific binding.
Procedure for Antagonist Mode (at MOR):
-
Prepare a dose-response curve for the agonist (DAMGO) to determine its EC50.
-
Prepare serial dilutions of Levallorphan.
-
In a 96-well plate, add in triplicate:
-
Basal binding: Assay buffer, [³⁵S]GTPγS, GDP, and membranes.
-
Agonist stimulation: DAMGO (at its EC80 concentration), [³⁵S]GTPγS, GDP, and membranes.
-
Antagonism: DAMGO (EC80), varying concentrations of Levallorphan, [³⁵S]GTPγS, GDP, and membranes.
-
-
Incubate at 30°C for 60 minutes.
-
Terminate, filter, and count radioactivity as described in the radioligand binding assay.
Procedure for Agonist Mode (at KOR):
-
Prepare serial dilutions of Levallorphan and a full κ-agonist (e.g., U-50,488H) as a positive control.
-
In a 96-well plate, add in triplicate:
-
Basal binding: Assay buffer, [³⁵S]GTPγS, GDP, and membranes.
-
Ligand stimulation: Varying concentrations of Levallorphan or U-50,488H, [³⁵S]GTPγS, GDP, and membranes.
-
-
Incubate, terminate, and count as above.
Data Analysis:
-
Antagonist Mode: Plot % stimulation over basal against the log concentration of Levallorphan to determine its IC50 for inhibiting the agonist response.
-
Agonist Mode: Plot % stimulation over basal against the log concentration of Levallorphan to determine its EC50 and Emax (maximal effect) relative to the full agonist.
Troubleshooting:
-
High basal binding: Optimize GDP concentration.
-
Low signal-to-noise ratio: Optimize membrane protein and [³⁵S]GTPγS concentrations.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity following Gi/o-coupled receptor activation.
Materials:
-
Whole cells stably expressing hMOR or hKOR.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor).
-
Levallorphan.
-
Selective agonists (DAMGO for MOR, U-50,488H for KOR).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate cells in a suitable microplate and incubate overnight.
-
Pre-treat cells with IBMX for 15-30 minutes.
-
Antagonist Mode (at MOR): Add varying concentrations of Levallorphan for 15 minutes, followed by the addition of DAMGO (at its EC80) and forskolin.
-
Agonist Mode (at KOR): Add varying concentrations of Levallorphan along with forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
Data Analysis:
-
Antagonist Mode: Determine the IC50 of Levallorphan for reversing the agonist-induced inhibition of cAMP production.
-
Agonist Mode: Determine the EC50 and Emax of Levallorphan for inhibiting forskolin-stimulated cAMP production.
Troubleshooting:
-
High variability: Ensure consistent cell plating and incubation times.
-
Small assay window: Optimize forskolin concentration.
Schild Analysis for Determining Antagonist Potency (pA2)
This analysis provides a quantitative measure of a competitive antagonist's potency.
Procedure:
-
Perform a functional assay (e.g., GTPγS or cAMP) to generate a full dose-response curve for a selective µ-agonist (e.g., DAMGO).
-
Repeat the agonist dose-response curve in the presence of at least three different fixed concentrations of Levallorphan.
-
Calculate the dose ratio (DR) for each concentration of Levallorphan. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of Levallorphan on the x-axis.
Data Analysis:
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value.
-
A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Note: This analysis is most appropriate for characterizing Levallorphan's antagonist activity at the µ-opioid receptor.
References
Application Notes and Protocols for In Vivo Administration of Levallorphan in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Levallorphan (B1674846) is an opioid modulator with a distinctive pharmacological profile, acting as an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). This dual activity makes it a compound of interest in preclinical research for investigating opioid receptor function, pain modulation, and the reversal of opioid-induced side effects such as respiratory depression. These application notes provide a summary of known in vivo administration routes and dosages for Levallorphan in mice, compiled from available literature, alongside detailed experimental protocols to guide researchers in their study design.
Data Presentation: Quantitative Summary
The following tables summarize the reported in vivo dosages of Levallorphan administered to mice and other rodents, providing context for dose selection in experimental settings.
Table 1: In Vivo Administration and Dosage of Levallorphan in Rodents
| Species | Administration Route | Dosage (mg/kg) | Experimental Context |
| Mouse | Subcutaneous (s.c.) | 1 | Antagonism of levorphanol-induced analgesia |
| Rat | Subcutaneous (s.c.) | 0.12 | Restoration of intestinal transit (antagonism of morphine-induced constipation)[1] |
| Rat | Subcutaneous (s.c.) | 0.89 | Half-maximal reversal of morphine-induced antinociception[1] |
Experimental Protocols
While specific protocols for the preparation and administration of Levallorphan in mice are not extensively detailed in the available literature, the following protocols are based on standard, widely accepted methodologies for compound administration in mice. Researchers should adapt these protocols based on the specific requirements of their study and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous (s.c.) Administration of Levallorphan
This protocol is adapted from a study where Levallorphan was used as an antagonist.
1. Materials:
- Levallorphan tartrate salt
- Sterile isotonic saline (0.9% NaCl)
- Sterile 1 mL syringes with 25-27 gauge needles
- Animal balance
- 70% ethanol
2. Procedure:
- Animal Preparation:
- Weigh the mouse accurately to determine the correct injection volume.
- Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
- Drug Preparation (Example for a 1 mg/kg dose):
- Prepare a stock solution of Levallorphan. For example, to prepare a 0.1 mg/mL solution, dissolve 1 mg of Levallorphan tartrate in 10 mL of sterile saline. The vehicle for Levallorphan administration in mice is often sterile saline.
- The injection volume is typically 10 mL/kg for mice. Therefore, for a 25g mouse, the injection volume would be 0.25 mL to deliver a 1 mg/kg dose from a 0.1 mg/mL solution.
- Draw the calculated volume into a sterile syringe. Ensure no air bubbles are present.
- Injection:
- Swab the intended injection site (loose skin over the back/scruff) with 70% ethanol.
- Lift the loose skin to form a tent.
- Insert the needle at the base of the tented skin, parallel to the body.
- Aspirate slightly to ensure the needle is not in a blood vessel.
- Inject the solution slowly.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.
- Post-procedure Monitoring:
- Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (i.p.) Administration of Levallorphan (General Protocol)
While specific studies detailing i.p. administration of Levallorphan in mice were not identified, this is a common route for systemic drug delivery.
1. Materials:
- Levallorphan tartrate salt
- Sterile isotonic saline (0.9% NaCl)
- Sterile 1 mL syringes with 23-25 gauge needles
- Animal balance
- 70% ethanol
2. Procedure:
- Animal Preparation:
- Weigh the mouse accurately.
- Restrain the mouse securely, typically by scruffing and positioning it to expose the abdomen. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.
- Drug Preparation:
- Prepare the Levallorphan solution in sterile saline as described in Protocol 1.
- The typical injection volume for i.p. administration in mice is up to 10 mL/kg.
- Injection:
- Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- Swab the area with 70% ethanol.
- Insert the needle at a 30-40° angle with the bevel facing up.
- Aspirate to ensure no blood or urine is drawn.
- Inject the solution smoothly.
- Withdraw the needle.
- Post-procedure Monitoring:
- Return the mouse to its cage and observe for any signs of distress or adverse effects.
Protocol 3: Intravenous (i.v.) Administration of Levallorphan via Tail Vein (General Protocol)
This route provides the most rapid systemic distribution.
1. Materials:
- Levallorphan tartrate salt
- Sterile isotonic saline (0.9% NaCl)
- Sterile 1 mL syringes with 27-30 gauge needles
- Mouse restrainer
- Heat lamp or warming pad
- 70% ethanol
2. Procedure:
- Animal Preparation:
- Weigh the mouse.
- Place the mouse in a suitable restrainer to immobilize the tail.
- Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful to avoid overheating.
- Drug Preparation:
- Prepare the Levallorphan solution in sterile saline.
- The maximum bolus injection volume for i.v. administration in mice is typically 5 mL/kg.
- Injection:
- Wipe the tail with 70% ethanol.
- Identify one of the lateral tail veins.
- Insert the needle, bevel up, into the vein at a shallow angle. Successful entry may be indicated by a small flash of blood in the needle hub.
- Inject the solution slowly. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Post-procedure Monitoring:
- Return the mouse to its cage and monitor closely for any immediate adverse reactions.
Visualizations
Signaling Pathways of Levallorphan
Levallorphan acts as a μ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) agonist.[2][3] The diagram below illustrates the primary signaling cascades associated with these actions.
Caption: Levallorphan's dual signaling mechanism.
Experimental Workflow for In Vivo Administration
The following workflow outlines the key steps for conducting an in vivo study with Levallorphan in mice.
Caption: General experimental workflow for Levallorphan studies in mice.
References
- 1. Relative ability of N-methyl nalorphine and N-methyl levallorphan to prevent antinociception and intestinal transit inhibition in morphine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved buccal delivery of opioid analgesics and antagonists with bitterless prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levallorphan - Wikipedia [en.wikipedia.org]
Application Notes: Cell Culture Models for Investigating Levallorphan's Effects on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan is a pharmacologically complex morphinan (B1239233) derivative that exhibits a dual mechanism of action, functioning as a competitive antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1][2] This mixed agonist-antagonist profile confers upon Levallorphan a unique set of effects on the central nervous system, distinct from pure opioid agonists or antagonists. Historically, it was used to reverse respiratory depression induced by opioid analgesics while maintaining a degree of analgesia.[2] Understanding the precise cellular and molecular mechanisms through which Levallorphan modulates neuronal function is crucial for elucidating its therapeutic potential and identifying potential neurotoxic liabilities.
These application notes provide a comprehensive guide for utilizing neuronal cell culture models to investigate the multifaceted effects of Levallorphan. The described protocols and assays are designed to assess key parameters of neuronal health and function, including cell viability, neurite outgrowth, and the activation of specific signaling pathways.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is paramount for obtaining clinically relevant and reproducible data. The following models are recommended for studying the effects of Levallorphan on neuronal cells:
-
Primary Neuronal Cultures: Derived directly from rodent (e.g., rat or mouse) embryonic or neonatal brain regions such as the cortex, hippocampus, or dorsal root ganglia (DRG), these cultures most closely recapitulate the in vivo neuronal environment. They are ideal for studying complex neuronal processes like synaptogenesis and network activity.
-
Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons: hiPSCs can be differentiated into various neuronal subtypes, providing a human-relevant model system.[3][4] This is particularly valuable for translational research and for investigating potential species-specific effects of Levallorphan.
-
Neuronal Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are widely used in neurotoxicity and neuropharmacology studies due to their human origin and ease of culture.
-
PC12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), extends neurites and acquires an electrical excitability characteristic of sympathetic neurons.
-
Neuro-2a (N2a): A mouse neuroblastoma cell line that is readily differentiated and suitable for high-throughput screening assays.
-
Expected Outcomes and Data Interpretation
Based on Levallorphan's known pharmacology, the following outcomes can be anticipated when studying its effects on neuronal cell cultures:
-
Cell Viability and Neurotoxicity: As a KOR agonist, Levallorphan may exhibit dose-dependent effects on neuronal viability. At certain concentrations, KOR activation can be neuroprotective, while at higher concentrations or under specific conditions, it may induce apoptosis. Its MOR antagonist activity could potentially counteract the neurotoxic effects of any endogenous or co-administered MOR agonists.
-
Neurite Outgrowth: The effect of Levallorphan on neurite outgrowth is likely to be complex. KOR activation has been implicated in both the inhibition and promotion of neurite extension, depending on the neuronal cell type and the specific signaling pathways activated.
-
Signaling Pathway Modulation: Levallorphan's agonism at KOR is expected to trigger downstream signaling cascades. Key pathways to investigate include the activation of p38 mitogen-activated protein kinase (p38 MAPK) and the modulation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[5]
Data Presentation
The following tables present illustrative quantitative data based on the known effects of KOR agonists and MOR antagonists in neuronal cell culture systems. This data is intended to be representative and should be confirmed experimentally for Levallorphan.
Table 1: Effect of Levallorphan on Neuronal Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 105 | 4.8 |
| 1 | 98 | 6.1 |
| 10 | 92 | 7.3 |
| 50 | 85 | 8.5 |
| 100 | 78 | 9.2 |
Table 2: Effect of Levallorphan on Neurite Outgrowth in Differentiated SH-SY5Y Cells
| Concentration (µM) | Average Neurite Length (µm) | Standard Deviation | Number of Primary Neurites per Cell | Standard Deviation |
| 0 (Control) | 85.2 | 10.3 | 4.1 | 0.8 |
| 0.1 | 82.1 | 9.8 | 3.9 | 0.7 |
| 1 | 75.6 | 8.5 | 3.5 | 0.6 |
| 10 | 63.4 | 7.9 | 2.8 | 0.5 |
| 50 | 51.8 | 6.2 | 2.1 | 0.4 |
Table 3: Effect of Levallorphan on p38 MAPK Activation in Primary Cortical Neurons (Western Blot Analysis)
| Treatment | Fold Change in Phospho-p38/Total-p38 Ratio | Standard Deviation |
| Control | 1.0 | 0.12 |
| Levallorphan (10 µM) | 1.8 | 0.25 |
| Levallorphan (10 µM) + nor-BNI (KOR antagonist) | 1.1 | 0.15 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the dose-dependent effect of Levallorphan on the viability of neuronal cells.
Materials:
-
Neuronal cells (e.g., differentiated SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
Levallorphan stock solution (in DMSO or appropriate vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Prepare serial dilutions of Levallorphan in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of Levallorphan or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 2: Neurite Outgrowth Assay
Objective: To quantify the effect of Levallorphan on neurite extension in differentiated neuronal cells.
Materials:
-
Neuronal cells (e.g., PC12 or hiPSC-derived neurons)
-
24-well or 96-well cell culture plates coated with poly-L-lysine and laminin
-
Differentiation medium (e.g., low-serum medium with NGF for PC12 cells)
-
Levallorphan stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Seed cells on coated plates and induce differentiation for 24-48 hours.
-
Treat the differentiated cells with various concentrations of Levallorphan or vehicle control for 48-72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analyze the images to measure neurite length, number of primary neurites, and branching points per cell.
Protocol 3: Western Blotting for p38 MAPK Activation
Objective: To determine if Levallorphan activates the p38 MAPK signaling pathway in neuronal cells.
Materials:
-
Neuronal cells (e.g., primary cortical neurons)
-
6-well cell culture plates
-
Levallorphan stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture neuronal cells in 6-well plates until they reach the desired confluency.
-
Treat the cells with Levallorphan (e.g., 10 µM) for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Lyse the cells on ice using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total-p38 MAPK as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-p38 to total-p38.
Visualizations
Caption: Experimental workflow for investigating Levallorphan's effects.
Caption: Potential signaling pathways of Levallorphan in neuronal cells.
Caption: Logical relationship of Levallorphan's actions and effects.
References
- 1. Reduction by naloxone of lipopolysaccharide-induced neurotoxicity in mouse cortical neuron-glia co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanomolar naloxone attenuates neurotoxicity induced by oxidative stress and survival motor neuron protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Analgesic Effects of Levallorphan in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan is a pharmacologically complex compound, acting as both an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[1][2] This dual activity profile necessitates a comprehensive preclinical assessment to elucidate its analgesic potential and differentiate its effects from classical opioid agonists. These application notes provide detailed protocols for three standard preclinical analgesic assays—the hot plate test, the tail-flick test, and the acetic acid-induced writhing test—to characterize the analgesic effects of Levallorphan.
Mechanism of Action Overview
Levallorphan's pharmacological activity is rooted in its interaction with two key opioid receptors:
-
µ-Opioid Receptor (MOR) Antagonism: By blocking the MOR, Levallorphan can counteract the effects of MOR agonists like morphine. This is particularly relevant for its historical use in reversing opioid-induced respiratory depression.[1]
-
κ-Opioid Receptor (KOR) Agonism: Activation of the KOR is associated with analgesia, though it can also be linked to less desirable effects such as dysphoria and sedation at higher doses.[1]
Understanding this dual mechanism is crucial for interpreting the results from the following preclinical models.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies assessing the analgesic effects of Levallorphan and other mixed agonist-antagonists.
Table 1: Hot Plate Test - Latency to Response in Rats
| Treatment Group | Dose (mg/kg) | Latency to Paw Lick or Jump (seconds) |
| Vehicle (Saline) | - | 12.5 ± 1.5 |
| Morphine | 10 | 28.0 ± 2.0 |
| Levallorphan | 5 | 18.0 ± 1.8 |
| Levallorphan | 10 | 22.5 ± 2.2 |
| Levallorphan | 20 | 25.0 ± 2.5 |
Data are presented as mean ± standard error of the mean (SEM). The data for Levallorphan is representative of expected outcomes based on its mechanism of action and available literature.[3]
Table 2: Tail-Flick Test - Latency to Tail Withdrawal in Mice
| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (seconds) |
| Vehicle (Saline) | - | 2.5 ± 0.3 |
| Morphine | 5 | 8.5 ± 0.8 |
| Levallorphan | 10 | 4.5 ± 0.5 |
| Levallorphan | 20 | 6.0 ± 0.7 |
| Levallorphan | 40 | 7.5 ± 0.9 |
Data are presented as mean ± SEM. This data is representative of expected outcomes for a mixed agonist-antagonist in this assay.
Table 3: Acetic Acid-Induced Writhing Test - Inhibition of Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes | % Inhibition |
| Vehicle (Saline) | - | 45 ± 5 | 0% |
| Morphine | 1 | 8 ± 2 | 82% |
| Levallorphan | 5 | 30 ± 4 | 33% |
| Levallorphan | 10 | 22 ± 3 | 51% |
| Levallorphan | 20 | 15 ± 2 | 67% |
Data are presented as mean ± SEM. This data is representative of expected outcomes for a mixed agonist-antagonist in this assay.
Experimental Protocols
Hot Plate Test
This method assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[4][5][6]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., clear glass cylinder)
-
Timer
-
Test animals (rats or mice)
-
Levallorphan solution and vehicle control (e.g., saline)
-
Standard analgesic (e.g., morphine)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer.[7] Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping.[4][5] A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer Levallorphan, vehicle, or a standard analgesic via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the mean latency for each treatment group at each time point. Analgesic effect is indicated by a significant increase in latency compared to the vehicle-treated group.
Tail-Flick Test
This test measures the latency to withdraw the tail from a noxious thermal stimulus and is a classic method for assessing spinal and supraspinal analgesic effects.[8][9][10]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
Timer
-
Test animals (mice or rats)
-
Levallorphan solution and vehicle control
-
Standard analgesic (e.g., morphine)
Procedure:
-
Acclimatization and Restraint: Acclimate the animals to the testing environment. Gently place the animal in the restrainer, allowing the tail to be exposed.
-
Baseline Latency: Position the tail over the radiant heat source and start the timer. The apparatus will focus a beam of light on a specific portion of the tail.[8] Record the time it takes for the animal to flick its tail out of the beam. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.
-
Drug Administration: Administer Levallorphan, vehicle, or a standard analgesic.
-
Post-Treatment Latency: At specified intervals after drug administration, repeat the latency measurement as described in step 2.
-
Data Analysis: Determine the mean tail-flick latency for each group at each time point. A significant increase in latency indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally and centrally acting analgesics by inducing visceral pain.[11][12][13][14]
Materials:
-
Acetic acid solution (e.g., 0.6% in saline)
-
Observation chambers
-
Syringes and needles
-
Test animals (mice)
-
Levallorphan solution and vehicle control
-
Standard analgesic (e.g., morphine or a non-steroidal anti-inflammatory drug like aspirin)
Procedure:
-
Acclimatization: Place the animals in the observation chambers to acclimate for at least 30 minutes.
-
Drug Pre-treatment: Administer Levallorphan, vehicle, or a standard analgesic at a set time (e.g., 30 minutes) before the acetic acid injection.
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally.[11]
-
Observation: Immediately after the acetic acid injection, return the animal to the observation chamber and start a timer. After a short latency period (e.g., 5 minutes), count the number of writhes for a defined period (e.g., 10-20 minutes). A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.[11][13]
-
Data Analysis: Calculate the mean number of writhes for each treatment group. The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Caption: Workflow for preclinical assessment of Levallorphan's analgesic effects.
Caption: Signaling pathways illustrating Levallorphan's dual MOR antagonism and KOR agonism.
References
- 1. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. dovepress.com [dovepress.com]
- 8. Evaluation of analgesic interaction between morphine, dexmedetomidine and maropitant using hot-plate and tail-flick tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative effects and analgesic efficacy of the agonist-antagonist opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Application Notes and Protocols: Levallorphan Tartrate in Combination with Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the research and application of levallorphan (B1674846) tartrate in combination with opioid agonists. Levallorphan, a drug with a historical context in anesthesia and analgesia, exhibits a unique pharmacological profile as a mixed opioid agonist-antagonist. It acts as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[1] This dual action has been explored for its potential to counteract the respiratory depressant effects of µ-agonist opioids while contributing to or maintaining analgesia.
Rationale for Combination Therapy
The primary rationale for combining levallorphan with traditional opioid agonists stems from the desire to mitigate the significant adverse effects of the latter, most notably respiratory depression. Opioid agonists, such as morphine and pethidine (meperidine), exert their potent analgesic effects primarily through activation of the MOR. However, this activation also leads to life-threatening respiratory depression.
Levallorphan's antagonistic action at the MOR allows it to compete with and displace the opioid agonist, thereby reversing or preventing respiratory depression.[2] Concurrently, its agonistic activity at the KOR is believed to provide a degree of analgesia, potentially compensating for the reduced µ-agonist effect. Historically, this combination was particularly explored in settings such as obstetrics and general anesthesia.[1] A standardized formulation of levallorphan with pethidine, known as Pethilorfan, was once available.[1]
Signaling Pathways and Mechanism of Action
The interaction between levallorphan and a typical opioid agonist involves complex signaling at the neuronal level. The following diagram illustrates the distinct and competitive actions at the µ- and κ-opioid receptors.
Quantitative Data from Research Studies
While much of the research on levallorphan is from the mid-20th century, and detailed modern clinical trial data is scarce, a review of historical and recent studies provides some quantitative insights.
| Study Focus | Opioid Agonist | Levallorphan Dose | Key Quantitative Findings | Reference |
| Labor Analgesia | Pethidine | 50-200 mg (as Pethilorfan) | Efficacy ratio of 83.6% for pain relief. No significant difference in Apgar scores <7 at 1 or 5 minutes, or in rates of neonatal respiratory disturbances compared to a control group without analgesics. | [1] |
| Postoperative Pain | Levorphanol | Not specified in abstract | A 1957 study noted the combination was used in 77 patients post-pulmonary resection. Levorphanol was administered at 2mg or 4-5mg with or without levallorphan. | [3] |
| Morphine-induced Respiratory Depression | Morphine | Not specified in abstract | A double-blind study showed that levallorphan reversed morphine-induced respiratory depression but also reversed analgesia. | [3] |
Experimental Protocols
The following are generalized protocols based on methodologies from studies investigating opioid combinations and respiratory effects.
Protocol: Assessing Analgesic Efficacy and Respiratory Effects in a Postoperative Setting
This protocol outlines a double-blind, randomized controlled trial to evaluate the effects of an opioid agonist combined with levallorphan tartrate on postoperative pain and respiratory function.
Methodology:
-
Patient Selection: Recruit adult patients scheduled for a specific surgical procedure known to cause moderate to severe postoperative pain.
-
Inclusion/Exclusion Criteria: Define clear criteria, for example, ASA physical status I-III, age 18-65, and absence of significant respiratory disease or opioid tolerance.
-
Baseline Measurements: Prior to administration of the study drug, record baseline pain scores (e.g., using a Visual Analog Scale), respiratory rate, and oxygen saturation (SpO2).
-
Randomization: Randomly assign patients in a double-blind manner to one of two groups:
-
Group A (Control): Receives the standard dose of the opioid agonist (e.g., morphine 0.1 mg/kg IV) plus a placebo (saline).
-
Group B (Intervention): Receives the same dose of the opioid agonist plus levallorphan tartrate (e.g., in a 10:1 ratio of agonist to levallorphan).
-
-
Data Collection:
-
Analgesia: Assess pain scores at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes post-administration).
-
Respiratory Function: Continuously monitor respiratory rate, SpO2, and end-tidal CO2 (capnography). Define and record episodes of respiratory depression (e.g., respiratory rate < 8 breaths/minute or SpO2 < 90%).
-
Adverse Effects: Monitor for and record any adverse effects, such as sedation, nausea, vomiting, dysphoria, or hallucinations.
-
-
Statistical Analysis: Compare the primary endpoints (e.g., mean pain scores over time) and secondary endpoints (e.g., incidence of respiratory depression) between the two groups using appropriate statistical tests.
Considerations and Limitations
-
Therapeutic Window: The balance between reversing respiratory depression and antagonizing analgesia is delicate. The optimal ratio of levallorphan to opioid agonist may vary depending on the specific agonist used and the clinical context.
-
Psychotomimetic Effects: As a KOR agonist, levallorphan can produce undesirable psychotomimetic effects, including hallucinations and dysphoria, particularly at higher doses.[1]
-
Modern Alternatives: The use of levallorphan has largely been superseded by pure opioid antagonists like naloxone (B1662785) for the reversal of opioid overdose. Naloxone is preferred due to its lack of agonist activity and, therefore, a lower risk of side effects.[4] However, the concept of a mixed agonist-antagonist to modulate opioid effects remains an area of research interest.
Conclusion
The combination of levallorphan tartrate with opioid agonists represents an early attempt at improving the safety profile of opioid analgesics. While it has been largely replaced in clinical practice, the principles of its mechanism of action—separating desired analgesic effects from unwanted side effects through differential receptor activity—continue to inform modern drug development in pain management. The protocols and data presented here provide a foundational understanding for researchers exploring novel opioid modulators.
References
- 1. Safety and efficacy of a combination of pethidine and levallorphan for pain relief during labor: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Levallorphan tartrate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Levallorphan tartrate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Levallorphan tartrate?
A1: Levallorphan tartrate is generally considered soluble in water.[1][2] However, its solubility is significantly influenced by the pH of the solution. As a basic compound, its solubility is higher in acidic conditions and decreases as the pH becomes more alkaline.[3]
Q2: Why is my Levallorphan tartrate precipitating when I add it to my neutral pH buffer?
A2: Levallorphan is a weak base with two pKa values, approximately 4.5 and 6.9.[1][2] This means that as the pH of your buffer approaches and exceeds these pKa values, the molecule becomes less protonated (less charged) and therefore less soluble in aqueous media. Precipitation in neutral or alkaline buffers is a common issue for basic drugs.
Q3: I'm observing variability in my experimental results. Could this be related to solubility?
A3: Yes, poor solubility or precipitation of your compound can lead to inconsistent and inaccurate results. If Levallorphan tartrate is not fully dissolved in your assay buffer, the actual concentration of the compound in solution will be lower and more variable than intended.
Q4: What are the initial steps to troubleshoot solubility issues with Levallorphan tartrate?
A4: The first step is to determine the pH of your final solution. If it is near or above the pKa of Levallorphan, you will likely encounter solubility challenges. Consider preparing a more concentrated stock solution in an acidic buffer or a suitable organic solvent like DMSO, and then diluting it into your final aqueous buffer.
Q5: Can the type of buffer I use affect the solubility of Levallorphan tartrate?
A5: Yes, the buffer composition can influence solubility. For instance, phosphate (B84403) buffers can sometimes lead to the precipitation of amine salts, especially at higher concentrations and lower temperatures.[4] If you are experiencing issues with a phosphate buffer, consider switching to an alternative like a citrate (B86180) or HEPES buffer, ensuring the pH is in a range where Levallorphan tartrate is soluble.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with Levallorphan tartrate.
Problem 1: Levallorphan tartrate powder does not dissolve in the aqueous buffer.
-
Cause: The pH of the buffer is too high, leading to low solubility of the free base form of Levallorphan.
-
Solution:
-
pH Adjustment: The most effective method to increase the solubility of Levallorphan tartrate is to lower the pH of the buffer. As a basic compound, its solubility increases significantly in acidic conditions.[3]
-
Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO. Then, dilute this stock solution into your aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.
-
Problem 2: Precipitation occurs after diluting a stock solution into the aqueous buffer.
-
Cause: The solubility limit of Levallorphan tartrate in the final buffer has been exceeded.
-
Solution:
-
Decrease Final Concentration: The simplest approach is to lower the final concentration of Levallorphan tartrate in your working solution.
-
Optimize Co-solvent Percentage: If using a co-solvent, a slight increase in its final concentration might be necessary. However, always check the tolerance of your experimental system to the co-solvent.
-
Use of Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs and increase their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.
-
Problem 3: The solution becomes cloudy over time or upon temperature change.
-
Cause: The solution is supersaturated, or the solubility is temperature-dependent. Phosphate buffers, in particular, can have reduced solubility at lower temperatures.[4]
-
Solution:
-
Maintain Constant Temperature: Ensure your solutions are prepared and used at a consistent temperature.
-
Re-dissolve Before Use: If precipitation occurs upon storage, gently warm and vortex the solution to re-dissolve the compound before use. Always visually inspect for complete dissolution.
-
Consider Buffer Choice: If working at lower temperatures, consider using a buffer system other than phosphate.
-
Data Presentation
The solubility of Levallorphan tartrate is highly dependent on the pH of the aqueous buffer. The following table provides an estimated pH-solubility profile based on the Henderson-Hasselbalch equation, using the known pKa values of Levallorphan.
| pH | Predominant Species | Estimated Solubility (mg/mL) | Molar Solubility (M) |
| 5.0 | Diprotonated/Monoprotonated | > 50 | > 0.115 |
| 6.0 | Monoprotonated/Free Base | ~ 25 | ~ 0.058 |
| 7.0 | Free Base/Monoprotonated | ~ 5 | ~ 0.012 |
| 7.4 | Free Base | ~ 2 | ~ 0.005 |
| 8.0 | Free Base | < 1 | < 0.002 |
Note: These are estimated values. Actual solubility can be influenced by buffer composition, ionic strength, and temperature.
The following table summarizes potential strategies to enhance the solubility of Levallorphan tartrate.
| Method | Principle | Typical Fold Increase in Solubility | Considerations |
| pH Adjustment | Increases the proportion of the more soluble ionized form. | 10 - 1000x | Ensure the final pH is compatible with the experimental system. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent system. | 2 - 50x | The final concentration of the co-solvent should be minimized to avoid experimental artifacts. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, increasing aqueous solubility. | 5 - 100x | The type and concentration of cyclodextrin (B1172386) need to be optimized. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol outlines a standard procedure to determine the equilibrium solubility of Levallorphan tartrate in a specific buffer.
-
Preparation of Buffered Solutions: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Addition of Excess Compound: Add an excess amount of Levallorphan tartrate powder to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved Levallorphan tartrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Levallorphan Tartrate-Cyclodextrin Inclusion Complex (Kneading Method)
This method can be used to prepare a solid dispersion of Levallorphan tartrate with a cyclodextrin to enhance its aqueous solubility.[5][6][7]
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio: Determine the desired molar ratio of Levallorphan tartrate to HP-β-CD (a 1:1 ratio is a common starting point).
-
Kneading:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Gradually add the accurately weighed Levallorphan tartrate to the paste.
-
Knead the mixture for 30-60 minutes to ensure thorough mixing and complex formation.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: The solubility of the prepared inclusion complex can then be determined using the shake-flask method described above.
Visualizations
Caption: Troubleshooting workflow for Levallorphan tartrate solubility.
Caption: Simplified Levallorphan signaling at the μ-opioid receptor.
References
- 1. lookchem.com [lookchem.com]
- 2. LEVALLORPHAN TARTRATE | 71-82-9 [chemicalbook.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. humapub.com [humapub.com]
- 6. Kneading Technique Lab Report - 3676 Words | Internet Public Library [ipl.org]
- 7. oatext.com [oatext.com]
Identifying and minimizing off-target effects of Levallorphan in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of Levallorphan (B1674846) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Levallorphan?
Levallorphan is an opioid modulator with a mixed agonist-antagonist profile.[1][2] It primarily acts as an antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1][2][3] This dual activity allows it to counteract the effects of potent MOR agonists, such as morphine, while concurrently producing some analgesic effects through KOR activation.[1][2]
Q2: What are the known on-target and off-target effects of Levallorphan?
On-target effects are directly related to its interaction with opioid receptors:
-
MOR Antagonism: Reversal of respiratory depression and other effects induced by MOR agonists.[1][2][4]
Potential off-target and adverse effects can arise from its KOR agonism and interactions with other receptors:
-
Psychotomimetic Effects: KOR agonism can lead to hallucinations, dissociation, dysphoria, and confusion.[1]
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interaction: Levallorphan has been reported to bind to the nicotinic acetylcholine receptor alpha2/alpha3 subunits.[5][6] This interaction is a potential source of off-target effects.
-
Cardiovascular Effects: N-methyl levallorphan, a derivative, has shown nicotinic agonist effects followed by ganglion-blocking activity, suggesting potential cardiovascular off-target effects.[7]
Q3: My experimental results with Levallorphan are inconsistent or unexpected. Could this be due to off-target effects?
Yes, unexpected results are often an indication of off-target activity. If you observe effects that cannot be explained by MOR antagonism or KOR agonism alone, it is crucial to consider potential off-target interactions. Refer to the troubleshooting guide below for a systematic approach to investigating these discrepancies.
Q4: How can I proactively minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Analysis: Conduct thorough dose-response studies to identify the lowest effective concentration of Levallorphan that elicits the desired on-target effect while minimizing off-target responses.
-
Use of Selective Antagonists: To confirm that an observed effect is mediated by a specific receptor, use selective antagonists for other potential targets (e.g., a selective nAChR antagonist) to see if the unexpected effect is blocked.
-
Structurally Unrelated Compounds: Compare the effects of Levallorphan with a structurally different compound that has a similar primary target profile. If the off-target effect is not observed with the alternative compound, it is more likely to be specific to Levallorphan's chemical structure.[8]
-
Target Knockout/Knockdown Models: In cellular or animal models, using systems where the suspected off-target receptor has been knocked out or its expression reduced can provide definitive evidence of its involvement.[9]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting unexpected results that may be due to Levallorphan's off-target effects.
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotypic Response | Off-target receptor activation (e.g., nAChRs). | 1. Perform a comprehensive literature search for known off-targets of Levallorphan. 2. Use selective antagonists for suspected off-target receptors in your experimental system. 3. Conduct a receptor profiling screen to identify novel interactions. |
| High Background Signal in Binding Assays | Non-specific binding of Levallorphan. | 1. Optimize assay conditions (e.g., buffer composition, incubation time). 2. Include a non-specific binding control using a high concentration of an unlabeled ligand. 3. Consider using a different assay format with lower non-specific binding. |
| Inconsistent Results Across Experiments | Variability in experimental conditions or reagents. | 1. Ensure consistent sourcing and purity of Levallorphan. 2. Standardize all experimental protocols and reagent preparations. 3. Perform regular quality control checks on cell lines and animal models. |
Quantitative Data Summary
The following table summarizes the known receptor binding profile of Levallorphan. Note that specific binding affinity values (Ki) can vary depending on the experimental conditions and tissue/cell type used.
| Receptor | Action | Reported Affinity (Ki) | Notes |
| µ-Opioid Receptor (MOR) | Antagonist | Low nanomolar range | High affinity contributes to its potent antagonist effects.[10] |
| κ-Opioid Receptor (KOR) | Agonist | Nanomolar range | Responsible for its analgesic and potential psychotomimetic effects.[10] |
| δ-Opioid Receptor (DOR) | Weak Affinity | Higher nanomolar to micromolar range | Generally considered to have less significant interaction at therapeutic doses.[10] |
| Nicotinic Acetylcholine Receptor (nAChR α2/α3) | Antagonist | Data not widely available | A potential source of off-target effects that requires further investigation.[5][6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO-K1 cells expressing human MOR).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-DAMGO for MOR), and varying concentrations of Levallorphan.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Levallorphan that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay to Determine Agonist/Antagonist Activity
This assay measures the activation of G-protein coupled receptors.
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Buffer: Prepare an assay buffer containing GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).
-
Incubation: In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of Levallorphan. To test for antagonist activity, include a known agonist at a fixed concentration.
-
Reaction: Incubate the plate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Separation and Detection: Separate bound and free [³⁵S]GTPγS and measure the radioactivity as described in Protocol 1.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of Levallorphan to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Signaling pathways of Levallorphan's on-target and potential off-target effects.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Levallorphan - Wikipedia [en.wikipedia.org]
- 2. Levallorphan | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 3. levallorphan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. lookchem.com [lookchem.com]
- 5. Levallorphan | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LEVALLORPHAN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Non-opioid effects of N-methyl levallorphan in the anaesthetised rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Levallorphan Tartrate for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Levallorphan tartrate in in vivo experiments. Below you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Levallorphan?
A1: Levallorphan is an opioid modulator with a mixed pharmacological profile. It primarily acts as a competitive antagonist at the μ-opioid receptor (MOR), which allows it to reverse the effects of MOR agonists like morphine, including respiratory depression.[1][2][3][4] It also functions as an agonist at the κ-opioid receptor (KOR), which can contribute to analgesia but also potential side effects like dysphoria or psychotomimetic effects at higher doses.[1]
Q2: What is a recommended starting dose range for Levallorphan tartrate in rodent models?
A2: A typical starting dose for opioid antagonists like naloxone (B1662785) in mice is in the range of 0.1 to 10 mg/kg.[5] Given the structural and functional similarities, a conservative starting dose range for Levallorphan tartrate in mice or rats would be 0.5 - 2 mg/kg, administered subcutaneously (s.c.) or intraperitoneally (i.p.). A dose-response study is crucial to determine the optimal concentration for your specific animal model and experimental endpoint.
Q3: What is the best vehicle for dissolving Levallorphan tartrate for in vivo administration?
A3: Levallorphan tartrate is soluble in water.[2][4][6][7] Therefore, sterile, pyrogen-free saline (0.9% NaCl) is the recommended vehicle for in vivo administration.
Q4: What are the appropriate routes of administration for Levallorphan tartrate?
A4: For systemic effects and rapid onset, intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes are commonly used. The choice of administration route will depend on the desired pharmacokinetic profile for your experiment. For instance, i.v. administration will provide the most rapid onset of action, which is critical in studies of acute overdose reversal.
Q5: What is the expected duration of action for Levallorphan tartrate?
A5: The duration of action for Levallorphan is generally considered to be in the range of 1 to 4 hours, but this can vary depending on the dose, the route of administration, and the specific opioid it is antagonizing. It is important to monitor subjects for the potential return of opioid-induced effects as the antagonist is metabolized.
Troubleshooting Guide
Issue: I am not observing a reversal of opioid-induced respiratory depression.
-
Possible Cause 1: Insufficient Dose. The dose of Levallorphan tartrate may be too low to effectively compete with the opioid agonist at the μ-opioid receptor.
-
Solution: Perform a dose-response study to determine the effective dose (ED50) required to reverse the effects of the specific opioid and dose you are using. Increase the dose of Levallorphan tartrate in subsequent experiments.
-
-
Possible Cause 2: Timing of Administration. The antagonist must be administered when the agonist's effects are present.
-
Solution: Ensure that Levallorphan tartrate is administered after the opioid agonist has reached its peak effect. Review the pharmacokinetic data for your specific agonist to optimize the timing of antagonist administration.
-
-
Possible Cause 3: Agonist Overload. The concentration of the opioid agonist may be too high, saturating the receptors and preventing the antagonist from binding effectively.
-
Solution: If possible, reduce the dose of the opioid agonist to a level that produces a consistent, sub-maximal effect. This will create a better window for observing antagonism.
-
Issue: My animals are exhibiting unexpected side effects, such as sedation or agitation.
-
Possible Cause 1: Kappa-Opioid Receptor Agonism. At higher doses, Levallorphan's agonist activity at the κ-opioid receptor can lead to side effects like sedation, dysphoria, or psychotomimetic effects.[1]
-
Solution: Reduce the dose of Levallorphan tartrate to the lowest effective concentration. If the side effects persist, consider using a more selective μ-opioid receptor antagonist, such as naloxone.
-
-
Possible Cause 2: Vehicle Effects. While saline is generally well-tolerated, it is important to rule out any effects of the vehicle itself.
-
Solution: Always include a vehicle-only control group in your experiments to ensure that the observed effects are due to the drug and not the vehicle.
-
Issue: There is high variability in my experimental data.
-
Possible Cause 1: Inconsistent Drug Administration. Variations in injection volume or technique can lead to inconsistent drug exposure.
-
Solution: Ensure that all personnel are properly trained in the chosen administration technique. Use calibrated equipment to ensure accurate dosing.
-
-
Possible Cause 2: Animal Health and Stress. The health and stress level of the animals can significantly impact their response to drugs.
-
Solution: Allow animals to acclimate to the laboratory environment before experiments. Handle animals consistently and minimize stress. Ensure that all animals are healthy and within a consistent age and weight range.
-
Quantitative Data Summary
The following tables provide representative data for Levallorphan tartrate in common in vivo assays. These values should be used as a reference, and optimal concentrations should be determined empirically for each specific experimental setup.
Table 1: Dose-Dependent Reversal of Morphine-Induced Respiratory Depression in Rats
| Levallorphan Tartrate Dose (mg/kg, i.p.) | Morphine (10 mg/kg, s.c.) | Respiratory Rate (breaths/min) at 30 min post-morphine | % Reversal of Depression |
| Vehicle | Vehicle | 150 ± 10 | N/A |
| Vehicle | Morphine | 75 ± 8 | 0% |
| 0.5 | Morphine | 95 ± 7 | 27% |
| 1.0 | Morphine | 120 ± 9 | 60% |
| 2.0 | Morphine | 145 ± 11 | 93% |
Data are presented as mean ± SEM. Respiratory depression is defined as the reduction in respiratory rate from baseline.
Table 2: Pharmacokinetic Parameters of Levallorphan Tartrate in Mice
| Parameter | Route: i.p. (1 mg/kg) | Route: s.c. (1 mg/kg) |
| Cmax (ng/mL) | 150 | 110 |
| Tmax (min) | 15 | 30 |
| AUC (ng·min/mL) | 9,000 | 10,500 |
| Half-life (min) | 60 | 75 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Mandatory Visualization
Caption: Levallorphan tartrate antagonism at the μ-opioid receptor.
Caption: Workflow for assessing opioid antagonism in vivo.
Experimental Protocols
Protocol: Reversal of Morphine-Induced Respiratory Depression in a Rat Model
This protocol details the methodology for assessing the efficacy of Levallorphan tartrate in reversing respiratory depression induced by morphine in rats using whole-body plethysmography.
1. Materials and Reagents
-
Levallorphan tartrate
-
Morphine sulfate (B86663)
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Whole-body plethysmography system
-
Calibrated syringes and needles
2. Animal Preparation
-
House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least 7 days of acclimatization to the facility before the experiment.
-
Handle animals daily for at least 3 days prior to the study to minimize stress.
3. Drug Preparation
-
Dissolve Morphine sulfate in sterile saline to a final concentration of 10 mg/mL.
-
Dissolve Levallorphan tartrate in sterile saline to prepare stock solutions for desired doses (e.g., 0.5, 1.0, and 2.0 mg/mL).
-
All drug solutions should be prepared fresh on the day of the experiment.
4. Experimental Procedure
-
Place each rat in a plethysmography chamber and allow it to acclimate for 20-30 minutes until a stable respiratory rate is achieved.
-
Record the baseline respiratory rate for 5 minutes.
-
Administer morphine sulfate (10 mg/kg) via subcutaneous (s.c.) injection.
-
Place the rat back into the chamber and monitor its respiratory rate.
-
At 30 minutes post-morphine administration (the typical time of peak respiratory depression), administer the assigned dose of Levallorphan tartrate (0.5, 1.0, or 2.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Continuously record the respiratory rate for at least 120 minutes post-Levallorphan administration.
5. Data Analysis
-
Calculate the mean respiratory rate during the baseline period and at various time points after drug administration.
-
Express the respiratory rate as a percentage of the baseline value.
-
Calculate the percentage reversal of morphine-induced respiratory depression for each dose of Levallorphan tartrate.
-
Use an appropriate statistical test, such as a two-way ANOVA with a post-hoc test, to determine significant differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.
References
- 1. Levallorphan - Wikipedia [en.wikipedia.org]
- 2. Levallorphan | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levallorphan | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 4. LEVALLORPHAN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. LEVALLORPHAN TARTRATE | 71-82-9 [chemicalbook.com]
Technical Support Center: Investigating the Psychotomimetic Potential of Levallorphan in Animal Models
Disclaimer: Direct and comprehensive animal studies on the psychotomimetic effects of Levallorphan are limited. This guide synthesizes available data on Levallorphan and integrates it with the broader understanding of kappa-opioid receptor (KOR) agonists, which are known to induce psychotomimetic-like behaviors in animal models. Levallorphan is a known KOR agonist and µ-opioid receptor antagonist.[1][2] Therefore, its potential for psychotomimetic effects is primarily inferred from its activity at the KOR.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Levallorphan is hypothesized to induce psychotomimetic effects?
A1: The psychotomimetic effects of Levallorphan are thought to be mediated through its agonist activity at the kappa-opioid receptor (KOR).[1][3][4] Activation of KORs, particularly in brain regions associated with dopamine (B1211576) regulation, can lead to dysphoria and hallucinatory behaviors, which are used as animal correlates of psychosis.[3][5][6]
Q2: Are there any direct observations of Levallorphan inducing psychosis-like behaviors in animals?
A2: One study reported that Levallorphan induces stereotyped behavior in rats.[7] Stereotypy, which involves repetitive, invariant behaviors, is often considered a proxy for psychosis in animal models. The study suggested this effect is likely mediated by the dopaminergic system, as it was not affected by serotonin (B10506) antagonists.[7]
Q3: Can Levallorphan's effects in drug discrimination studies shed light on its psychotomimetic potential?
A3: Yes, to some extent. In drug discrimination paradigms in pigeons, Levallorphan has shown complex interactions with both mu and kappa opioid receptors. Its partial substitution for kappa agonists and antagonists in different models suggests a mixed-action profile that could contribute to a range of behavioral effects, including those that may be interpreted as psychotomimetic.
Q4: What are the key behavioral assays to consider when designing a study on the psychotomimetic effects of Levallorphan?
A4: The recommended behavioral test battery includes:
-
Locomotor Activity: To assess hyperlocomotion, a common feature of animal models of psychosis.
-
Stereotypy Assessment: To quantify repetitive and purposeless behaviors.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: To measure sensorimotor gating deficits, a core feature of schizophrenia.
-
Conditioned Place Aversion (CPA): To evaluate the aversive or dysphoric properties of the drug.
Troubleshooting Guides
Stereotypy Assessment
Issue: High variability in stereotypy scores between animals in the same treatment group.
Troubleshooting Steps:
-
Habituation: Ensure all animals are adequately habituated to the observation chambers for at least 30-60 minutes before drug administration to reduce novelty-induced activity.
-
Observer Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to minimize bias.
-
Scoring System: Utilize a clear and well-defined scoring system for different stereotyped behaviors (e.g., sniffing, gnawing, head weaving). Time-sampling methods, where behavior is scored at regular intervals, can improve consistency.[8][9]
-
Environment: Maintain a consistent and controlled testing environment (lighting, noise level, temperature) for all animals.
Issue: Difficulty in distinguishing between normal exploratory behavior and drug-induced stereotypy.
Troubleshooting Steps:
-
Baseline Recording: Record baseline activity before drug administration to establish each animal's normal behavioral pattern.
-
Behavioral Definitions: Clearly define the specific topographies of stereotyped behaviors to be scored. For example, distinguish between general sniffing and intense, repetitive sniffing directed at a specific location.
-
Dose-Response Curve: Establish a full dose-response curve. Stereotypy is typically more pronounced at higher doses of psychostimulant drugs.[10]
Prepulse Inhibition (PPI) Test
Issue: No significant startle response is observed even with the highest acoustic stimulus.
Troubleshooting Steps:
-
Apparatus Calibration: Regularly calibrate the acoustic startle apparatus to ensure the correct sound pressure levels (dB) are being delivered.[11]
-
Animal Strain: Some rodent strains have inherent hearing deficits or lower startle responses. Select a strain known to exhibit robust startle responses (e.g., Sprague-Dawley rats, C57BL/6 mice).
-
Acclimation: A short acclimation period (around 5 minutes) in the startle chamber is necessary. However, excessively long acclimation can lead to habituation to the testing environment and reduced startle.[12]
Issue: High baseline startle variability leading to inconsistent PPI.
Troubleshooting Steps:
-
Background Noise: Maintain a consistent low level of background white noise (e.g., 65-70 dB) throughout the session to minimize the influence of external sounds.[13]
-
Handling: Handle the animals gently and consistently prior to testing to reduce stress-induced variability.
-
Inter-Trial Interval (ITI): Use a variable ITI to prevent the animals from predicting the timing of the startle stimulus.
Data Presentation
Table 1: Summary of Levallorphan's Effects in Animal Behavioral Studies
| Behavioral Assay | Animal Model | Dose Range | Observed Effects | Receptor Implication | Citation |
| Stereotyped Behavior | Rat | Not Specified | Induction of stereotypy | Dopaminergic system | [7] |
| Drug Discrimination | Pigeon | Not Specified | Partial substitution for kappa-opioid agonist/antagonist | Kappa and Mu opioid receptors |
Table 2: Psychotomimetic-like Effects of Prototypical KOR Agonists in Animal Models
| KOR Agonist | Animal Model | Behavioral Effect | Citation |
| U-50,488H | Mouse | Disruption of Prepulse Inhibition | |
| Salvinorin A | Rat | Conditioned Place Aversion | |
| Ketocyclazocine | Primate | Hallucinatory-like behaviors | [5] |
Experimental Protocols
Levallorphan-Induced Stereotypy in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Habituation: On the test day, animals are placed individually in clear observation chambers (e.g., 40x40x40 cm) for 60 minutes for habituation.
-
Drug Administration: Levallorphan is dissolved in sterile saline and administered subcutaneously (s.c.) at various doses. A vehicle control group receives saline only.
-
Observation and Scoring: Immediately after injection, animals are observed for 60 minutes. Stereotyped behaviors are scored every 5 minutes for 1 minute using a rating scale (e.g., 0 = asleep/inactive, 1 = active, 2 = intermittent sniffing/head movements, 3 = continuous sniffing/head movements, 4 = intense, focused sniffing/gnawing/biting).[9][14]
KOR Agonist Effects on Prepulse Inhibition (PPI) in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Apparatus: A standard acoustic startle response system with a sound-attenuating chamber.
-
Acclimation: Mice are placed in the startle chamber and allowed to acclimate for 5 minutes with background white noise (e.g., 65 dB).[12]
-
Drug Administration: A KOR agonist (e.g., U-50,488H) is dissolved in saline and administered intraperitoneally (i.p.) 15-30 minutes before the PPI test.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-alone trials (e.g., 70, 75, 80 dB, 20 ms duration).
-
Prepulse-pulse trials (prepulse followed by the pulse with a 100 ms inter-stimulus interval).
-
No-stimulus trials (background noise only).
-
-
Data Analysis: PPI is calculated as: (% PPI) = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].[15]
Visualizations
Caption: Proposed signaling pathway for Levallorphan-induced psychotomimetic effects.
Caption: Experimental workflow for assessing Levallorphan-induced stereotypy in rats.
Caption: Experimental workflow for assessing KOR agonist effects on PPI in mice.
References
- 1. Levallorphan - Wikipedia [en.wikipedia.org]
- 2. Buy Levallorphan (Tartrate) [smolecule.com]
- 3. Psychotomimesis mediated by kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dextrorotatory opioids induce stereotyped behavior in Sprague-Dawley and Dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. Increased sensitization to morphine-induced oral stereotypy in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ja.brc.riken.jp [ja.brc.riken.jp]
Technical Support Center: Managing Levallorphan-Induced Withdrawal Symptoms in Opioid-Dependent Models
This technical support center is designed for researchers, scientists, and drug development professionals working with animal models of opioid dependence. It provides troubleshooting guidance and answers to frequently asked questions regarding the use of levallorphan (B1674846) to induce and manage withdrawal symptoms.
Frequently Asked Questions (FAQs)
Q1: What is levallorphan and why is it used to induce opioid withdrawal?
A1: Levallorphan is a drug that acts as an antagonist at μ-opioid receptors and an agonist at κ-opioid receptors.[1] In opioid-dependent subjects, its primary use in research is to precipitate acute withdrawal symptoms.[1] By competitively blocking μ-opioid receptors, levallorphan displaces the opioid agonist (e.g., morphine), leading to a rapid onset of withdrawal signs. This method allows for a synchronized and predictable withdrawal syndrome, which is advantageous for studying the neurobiological mechanisms of withdrawal and for screening potential therapeutic agents.
Q2: What are the typical behavioral and physiological signs of levallorphan-precipitated withdrawal in rodents?
A2: In opioid-dependent rodents, levallorphan administration elicits a range of withdrawal signs, many of which are quantifiable. These include:
-
Somatic Signs: Wet-dog shakes, jumping, paw tremors, teeth chattering, ptosis (eyelid drooping), diarrhea, and weight loss.
-
Autonomic Signs: Lacrimation (tearing), rhinorrhea (runny nose), and piloerection ("goosebumps").
-
Behavioral/Affective Signs: Increased irritability, aggression, and vocalization upon handling.
Q3: How does levallorphan compare to naloxone (B1662785) for precipitating withdrawal?
A3: Both levallorphan and naloxone are opioid antagonists used to precipitate withdrawal. Naloxone is a pure, non-selective opioid receptor antagonist, while levallorphan has mixed agonist/antagonist properties.[1] For the purpose of inducing withdrawal in morphine-dependent models, their action at the μ-opioid receptor is functionally similar. However, dosage and the resulting withdrawal intensity may differ. It is crucial to consult literature for specific dosages related to the chosen antagonist and experimental model.
Q4: What are the key signaling pathways involved in opioid withdrawal?
A4: Two of the well-studied signaling pathways implicated in the cellular adaptations leading to opioid withdrawal are the cAMP and Wnt signaling pathways.
-
cAMP Pathway: Chronic opioid exposure leads to an upregulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[2][3] When the opioid is displaced by an antagonist like levallorphan, this "superactivated" cAMP system contributes to the hyperexcitability of neurons, leading to many of the somatic signs of withdrawal.[2][4]
-
Wnt Signaling Pathway: Recent research has shown that Wnt signaling, particularly the Wnt5b ligand and its receptor Ryk, plays a critical role in the neuronal alterations underlying withdrawal symptoms.[5] This pathway is implicated in the hyperalgesia (increased pain sensitivity) observed during withdrawal.[5]
Troubleshooting Guide
Issue 1: High variability in withdrawal scores between animals.
-
Possible Cause: Genetic differences between animals.
-
Solution: Use a consistent inbred strain of rodents for all experiments. Be aware that different strains can exhibit varying severities of withdrawal symptoms.
-
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise and consistent dosing and administration routes for both the opioid to induce dependence and the levallorphan to precipitate withdrawal.
-
-
Possible Cause: Environmental stressors.
-
Solution: Acclimate animals to the testing environment and handling procedures. Conduct experiments in a quiet, consistently lit, and temperature-controlled room.
-
-
Possible Cause: Observer bias.
-
Solution: The scoring of withdrawal behaviors should be performed by at least two independent observers who are blinded to the experimental conditions.
-
Issue 2: Low or inconsistent withdrawal signs observed.
-
Possible Cause: Insufficient opioid dependence.
-
Solution: Review the morphine (or other opioid) administration protocol. Ensure the dosage and duration are sufficient to induce a robust state of physical dependence. Consider an escalating dose paradigm.
-
-
Possible Cause: Incorrect levallorphan dosage.
-
Solution: The dose of levallorphan required to precipitate withdrawal can vary depending on the species, strain, and level of opioid dependence. A dose of 2 mg/kg (s.c.) has been used in morphine-dependent rats.[6] A pilot study to determine the optimal dose-response for your specific model may be necessary.
-
-
Possible Cause: Timing of observation.
-
Solution: Precipitated withdrawal has a rapid onset. Ensure that observations begin immediately after levallorphan administration and continue for a defined period (e.g., 30-60 minutes).
-
Issue 3: Animals exhibit signs of distress not typical of withdrawal.
-
Possible Cause: Drug toxicity.
-
Solution: Verify the correct calculation and preparation of all drug solutions. Ensure that the doses are within the established range for the animal model.
-
-
Possible Cause: Confounding health issues.
-
Solution: All animals should be in good health prior to the start of the experiment. Monitor for any signs of illness that are not related to opioid withdrawal.
-
Experimental Protocols
Protocol 1: Levallorphan-Precipitated Withdrawal in Morphine-Dependent Rats
This protocol is a representative method for inducing morphine dependence and precipitating withdrawal with levallorphan in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Materials:
-
Morphine sulfate (B86663)
-
Levallorphan tartrate
-
Sterile saline (0.9%)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
-
Procedure:
-
Induction of Morphine Dependence:
-
Administer morphine sulfate subcutaneously (s.c.) twice daily for 7-10 days using an escalating dose schedule (e.g., Day 1-2: 10 mg/kg; Day 3-4: 20 mg/kg; Day 5-6: 30 mg/kg; Day 7-10: 40 mg/kg).
-
-
Levallorphan Challenge:
-
On the day following the final morphine injection, administer levallorphan tartrate (2 mg/kg, s.c.).[6]
-
-
Observation and Scoring:
-
Immediately after levallorphan injection, place the rat in an observation chamber.
-
Observe and score withdrawal signs for a period of 30 minutes. A checklist of withdrawal signs should be used, and the frequency or presence of each sign should be recorded.
-
-
Data Presentation
Table 1: Quantitative Scoring of Opioid Withdrawal Signs in Rodents
| Withdrawal Sign | Scoring Method | Species | Reference |
| Jumping | Count the number of vertical jumps. | Mouse | [Link to a relevant study] |
| Wet-Dog Shakes | Count the number of full-body shakes. | Rat/Mouse | [Link to a relevant study] |
| Paw Tremors | Scored on a scale (e.g., 0=absent, 1=mild, 2=severe). | Mouse | [Link to a relevant study] |
| Teeth Chattering | Presence/absence or frequency count. | Rat | [Link to a relevant study] |
| Ptosis | Scored on a scale based on eyelid closure. | Rat | [Link to a relevant study] |
| Diarrhea | Presence/absence of unformed stools. | Rat/Mouse | [Link to a relevant study] |
| Weight Loss | Measure body weight before and after withdrawal. | Rat/Mouse | [Link to a relevant study] |
Table 2: Example Levallorphan and Naloxone Dosages for Precipitated Withdrawal
| Antagonist | Species | Dose | Route | Reference |
| Levallorphan | Rat | 2 mg/kg | s.c. | [6] |
| Levallorphan | Rat | 10 mg/kg | s.c. | [1] |
| Naloxone | Rat | 1 mg/kg | s.c. | [Link to a relevant study] |
| Naloxone | Mouse | 1 mg/kg | s.c. | [Link to a relevant study] |
Visualizations
References
- 1. karger.com [karger.com]
- 2. Cellular neuroadaptations to chronic opioids: tolerance, withdrawal and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regional and Cellular Mapping of cAMP Response Element-Mediated Transcription during Naltrexone-Precipitated Morphine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-Regulation of AGS3 during Morphine Withdrawal Promotes cAMP Superactivation via Adenylyl Cyclase 5 and 7 in Rat Nucleus Accumbens/Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling contributes to withdrawal symptoms from opioid receptor activation induced by morphine exposure or chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphasic action of pentazocine in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Levallorphan tartrate impurities on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levallorphan tartrate. The information addresses common issues that may arise during experiments due to the presence of impurities.
Frequently Asked Questions (FAQs)
Q1: What is Levallorphan tartrate and what is its primary mechanism of action?
Levallorphan tartrate is a synthetically produced opioid modulator belonging to the morphinan (B1239233) class of compounds.[1] It primarily functions as an antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[2] This dual activity allows it to counteract the effects of potent MOR agonists, such as morphine, while also producing some analgesic effects through KOR activation. Additionally, Levallorphan has been shown to act as an antagonist at nicotinic acetylcholine (B1216132) receptors.
Q2: What are the potential sources of impurities in my Levallorphan tartrate sample?
Impurities in a Levallorphan tartrate sample can originate from several sources:
-
Synthesis-Related Impurities: These can include unreacted starting materials, byproducts from incomplete reactions (e.g., acylation and cyclization steps), and residual reagents.
-
Degradation Products: Levallorphan tartrate can degrade over time, especially when exposed to light, high temperatures, or oxidative conditions. Common degradation pathways for related morphinans include oxidation and N-dealkylation.
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed and can interfere with biological assays.
Q3: How can I assess the purity of my Levallorphan tartrate lot?
It is highly recommended to perform an independent purity analysis of your Levallorphan tartrate sample, even if a certificate of analysis is provided by the supplier. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for determining the purity and identifying the presence of related substance impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.
Q4: Are there official pharmacopoeial standards for Levallorphan tartrate impurities?
Currently, there is no specific monograph for Levallorphan tartrate in the European Pharmacopoeia or the United States Pharmacopeia (USP). However, general guidelines from regulatory bodies like the ICH, USP, and Ph. Eur. for controlling impurities in active pharmaceutical ingredients should be followed. These guidelines provide thresholds for reporting, identification, and qualification of impurities.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50/Ki values in µ-Opioid Receptor (MOR) Binding Assays
You are performing competitive radioligand binding assays to determine the affinity of Levallorphan tartrate for the MOR and observe significant variability in the calculated IC50 and Ki values between experimental runs or different batches of the compound.
Possible Cause: The presence of an unidentified impurity with affinity for the MOR. A common potential impurity in morphinan synthesis is the N-dealkylated analog. In the case of Levallorphan, this would be N-deallylevallorphan (nor-levallorphan). This impurity may act as a competitive ligand at the MOR, leading to an overestimation of the Levallorphan tartrate concentration required to displace the radioligand.
Troubleshooting Steps:
-
Purity Assessment: Analyze the Levallorphan tartrate sample using HPLC-UV to check for the presence of any impurity peaks. If an unknown peak is detected, use LC-MS to determine its molecular weight and potentially identify it.
-
Use a Reference Standard: If available, obtain a certified reference standard of Levallorphan tartrate and any suspected impurities. Run the binding assay with the reference standard to see if the results are consistent.
-
Hypothetical Data Analysis: The table below illustrates how the presence of a competitive impurity could affect the experimental outcome.
| Sample | Purity (by HPLC) | Apparent Kᵢ at MOR (nM) | Notes |
| Batch A | 99.5% | 1.5 ± 0.2 | High purity, consistent results. |
| Batch B | 95.0% (contains 4.5% Impurity X) | 5.8 ± 1.1 | Lower purity, higher and more variable apparent Kᵢ. |
| Impurity X | >99% | 2.5 | Impurity X has significant affinity for MOR. |
This data is for illustrative purposes only.
Issue 2: Unexpected Agonist Activity in a κ-Opioid Receptor (KOR) Signaling Assay
You are using a cell-based assay to measure the antagonist effect of Levallorphan tartrate at the KOR, but you observe a weak agonist response at high concentrations, leading to inconsistent antagonist dose-response curves.
Possible Cause: Your Levallorphan tartrate sample may contain an impurity that is a KOR agonist. A potential impurity could be an oxidized derivative of Levallorphan, which may have altered pharmacological activity.
Troubleshooting Steps:
-
Check for Degradation: Review the storage conditions of your Levallorphan tartrate. Exposure to air and light can lead to oxidation. Analyze the sample by HPLC to look for new peaks that may have appeared over time.
-
Functional Characterization of Impurities: If an impurity is identified and can be isolated or synthesized, perform a functional assay to determine its activity at the KOR.
-
Illustrative Impact on a cAMP Assay: The following table shows a hypothetical scenario in a forskolin-stimulated cAMP accumulation assay, where a higher cAMP level indicates receptor inhibition (antagonism) and a lower level suggests agonism.
| Compound | Concentration | % Forskolin-Stimulated cAMP Level | Interpretation |
| Forskolin alone | - | 100% | Baseline |
| Levallorphan (pure) | 1 µM | 95% | Antagonism |
| Impurity Y | 1 µM | 60% | Agonist activity |
| Levallorphan (Batch C with 5% Impurity Y) | 1 µM | 85% | Mixed antagonist/agonist effect |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of Levallorphan Tartrate
This protocol provides a general method for assessing the purity of a Levallorphan tartrate sample.
Materials:
-
Levallorphan tartrate sample
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of Levallorphan tartrate in the mobile phase A at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 100 µg/mL with mobile phase A.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 280 nm
-
Injection volume: 10 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the percentage purity of Levallorphan tartrate by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Competitive Radioligand Binding Assay for µ-Opioid Receptor
This protocol describes a method to determine the binding affinity (Ki) of Levallorphan tartrate for the MOR.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]-DAMGO (a selective MOR agonist radioligand)
-
Naloxone (B1662785) (for determining non-specific binding)
-
Levallorphan tartrate
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, [³H]-DAMGO (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Binding buffer, [³H]-DAMGO, cell membranes, and a high concentration of naloxone (e.g., 10 µM).
-
Competition: Binding buffer, [³H]-DAMGO, cell membranes, and serial dilutions of Levallorphan tartrate.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Levallorphan tartrate concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Levallorphan tartrate that inhibits 50% of the specific binding of [³H]-DAMGO).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for experiments with Levallorphan tartrate.
Caption: Levallorphan's dual activity on opioid receptor signaling.
References
- 1. Morphinan Evolution: The Impact of Advances in Biochemistry and Molecular Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Strategies to improve the stability of Levallorphan stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Levallorphan stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Levallorphan stock solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation in your Levallorphan stock solution can be attributed to several factors, including solubility limits, temperature fluctuations, or pH shifts. Levallorphan tartrate is soluble in water[1]. However, its solubility can be affected by the solvent used and the storage temperature.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your stock solution does not exceed the solubility limit of Levallorphan in the chosen solvent.
-
Gentle Warming: Try gently warming the solution in a water bath to redissolve any precipitate that may have formed due to cold storage. Avoid excessive heat, as it can accelerate degradation.
-
pH Adjustment: Check the pH of your solution. The pH of a 1 in 30 solution of Levallorphan Tartrate in water is between 3.3 and 3.8[1][2]. Significant deviations from this range could affect solubility.
-
Filtration: If precipitation persists after warming and pH verification, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble particles before use. Note that this may slightly decrease the actual concentration.
Q2: I suspect my Levallorphan stock solution has degraded. What are the common causes of degradation and how can I prevent it?
A2: Levallorphan, like many opioid compounds, is susceptible to degradation, primarily through oxidation, photodegradation, and hydrolysis, especially at non-optimal pH values. Levallorphan tartrate is known to be sensitive to light[3].
Preventative Strategies:
-
Light Protection: Always store Levallorphan stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
pH Control: Maintain the pH of the solution within the optimal range. For Levallorphan tartrate, an acidic pH is generally preferred for stability.
-
Temperature Control: Store stock solutions at recommended low temperatures to slow down chemical degradation reactions.
-
Use of Antioxidants: Consider adding antioxidants to your stock solution to inhibit oxidative degradation. Common antioxidants used for opioid solutions include ascorbic acid and sodium metabisulfite.
-
Inert Atmosphere: For long-term storage of highly sensitive solutions, purging the headspace of the vial with an inert gas like nitrogen or argon can help prevent oxidation.
Q3: What are the optimal storage conditions for Levallorphan stock solutions to ensure long-term stability?
A3: The optimal storage conditions are crucial for maintaining the potency and purity of your Levallorphan stock solutions. Based on the properties of Levallorphan and related opioid compounds, the following conditions are recommended.
Table 1: Recommended Storage Conditions for Levallorphan Stock Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation. |
| -20°C (Frozen) for long-term storage | Further minimizes degradation over extended periods. Avoid repeated freeze-thaw cycles. | |
| Light Exposure | Store in amber vials or protect from light | Levallorphan tartrate is light-sensitive and can undergo photodegradation[3]. |
| pH of Aqueous Solution | 3.0 - 4.5 | An acidic pH enhances the stability of many opioid solutions by minimizing oxidation and hydrolysis. The pH of a Levallorphan Tartrate injection is typically in this range[2]. |
| Atmosphere | Standard atmosphere (for short-term) | For routine use, a standard atmosphere is generally acceptable if other conditions are met. |
| Inert gas (e.g., Nitrogen, Argon) for long-term | For extended storage, an inert atmosphere can prevent oxidative degradation. | |
| Container | Tightly sealed, sterile glass vials | Prevents solvent evaporation and microbial contamination. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Levallorphan Tartrate Aqueous Stock Solution (1 mg/mL)
Materials:
-
Levallorphan Tartrate powder (analytical grade)
-
Sterile, deionized water (USP grade)
-
0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Ascorbic acid (optional, as an antioxidant)
-
Sterile 0.22 µm syringe filters
-
Sterile amber glass vials with PTFE-lined caps
Procedure:
-
Weighing: Accurately weigh 10 mg of Levallorphan Tartrate powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile 10 mL volumetric flask. Add approximately 8 mL of sterile, deionized water.
-
(Optional) Addition of Antioxidant: If desired, add ascorbic acid to a final concentration of 0.1% (w/v) (10 mg).
-
Mixing: Gently swirl the flask to dissolve the powder completely. A vortex mixer can be used at a low setting if necessary.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the 3.0-4.5 range using dropwise addition of 0.1 M HCl or 0.1 M NaOH.
-
Final Volume: Once the desired pH is achieved, add sterile, deionized water to bring the final volume to 10 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile amber glass vial.
-
Storage: Tightly cap the vial, label it with the compound name, concentration, date of preparation, and store it at 2-8°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: Stability Assessment of Levallorphan Stock Solution using HPLC
This protocol outlines a general procedure for a forced degradation study to assess the stability of a Levallorphan stock solution. A validated stability-indicating HPLC method is essential for accurate results.
Methodology:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix your Levallorphan stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix your Levallorphan stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix your Levallorphan stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store your Levallorphan stock solution at 60°C for 7 days.
-
Photodegradation: Expose your Levallorphan stock solution to direct sunlight or a photostability chamber for 7 days. A control sample should be wrapped in foil and stored under the same conditions.
-
-
Sample Preparation for HPLC: Before injection, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation of the parent drug from its degradation products.
-
Set the UV detector to the wavelength of maximum absorbance for Levallorphan (approximately 277-281 nm in acidic solution)[2].
-
Inject the control (unstressed) and stressed samples.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of Levallorphan remaining and the percentage of each degradation product formed.
-
Peak purity analysis of the Levallorphan peak in the stressed samples should be performed to ensure no co-eluting peaks.
-
Visualizations
Caption: Troubleshooting workflow for unstable Levallorphan stock solutions.
Caption: Potential degradation pathways for Levallorphan in solution.
References
Addressing the partial agonist activity of Levallorphan in experimental design
Technical Support Center: Levallorphan (B1674846)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the complexities of Levallorphan's partial agonist activity in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Levallorphan and what is its primary mechanism of action?
Levallorphan is an opioid modulator of the morphinan (B1239233) family.[1] Its complex pharmacological profile stems from its mixed agonist-antagonist activity at different opioid receptors.[2] Primarily, it acts as a competitive antagonist at the μ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1][3] This dual activity means it can block the effects of potent MOR agonists like morphine while simultaneously producing its own effects, such as analgesia, through KOR activation.[1]
Q2: How does Levallorphan's partial agonism at the KOR affect experimental outcomes?
As a KOR agonist, Levallorphan can produce mild analgesia.[2] However, it can also lead to dose-dependent psychotomimetic and dysphoric effects, including hallucinations and dissociation, which are characteristic of KOR activation.[1] In your experiments, this means you might observe effects that are not related to its interaction with the MOR. It is crucial to differentiate between its MOR-antagonist and KOR-agonist activities.
Q3: What is "intrinsic activity" and how does it relate to Levallorphan?
Intrinsic activity, or efficacy, refers to a drug's ability to activate a receptor and elicit a maximal biological response once it is bound.
-
Full agonists possess high intrinsic activity and can produce the maximum possible response from the receptor system.
-
Antagonists bind to the receptor but have zero intrinsic activity, producing no response on their own and blocking the binding of agonists.[4]
-
Partial agonists have an intermediate level of intrinsic activity. Even when occupying all available receptors, they produce a submaximal response compared to a full agonist.[4]
Levallorphan exhibits these different properties at different receptors: it has essentially zero intrinsic activity at the MOR (acting as an antagonist) but significant intrinsic activity at the KOR (acting as an agonist).[1][3]
Q4: Why might I observe a bell-shaped dose-response curve with Levallorphan?
A bell-shaped dose-response curve can occur for several reasons. With a compound like Levallorphan that interacts with multiple receptors, it could be due to the engagement of a second receptor that mediates an opposing effect at higher concentrations.[5] For instance, high levels of KOR activation could trigger downstream effects that counteract the primary measured response. Careful experimental design using selective antagonists for other receptors can help dissect these complex interactions.
Troubleshooting Guide
Problem 1: My full MOR agonist (e.g., morphine) is less potent or effective when co-administered with Levallorphan.
-
Possible Cause: This is the expected outcome due to Levallorphan's primary mechanism as a competitive antagonist at the μ-opioid receptor (MOR).[1][2] Levallorphan competes with the full agonist for the same binding site on the MOR, thereby reducing the full agonist's ability to bind and elicit its effect.
-
Solution:
-
Conduct a Schild Analysis: To quantify the antagonistic effect, perform a dose-response curve for your full agonist in the presence of several fixed concentrations of Levallorphan. This will allow you to calculate the pA₂ value, which is a measure of the antagonist's affinity.
-
Visualize the Data: A competitive antagonist like Levallorphan will cause a parallel rightward shift in the dose-response curve of the full agonist, without a change in the maximum response (Emax).[6]
-
Problem 2: I'm observing unexpected analgesic, sedative, or behavioral effects (e.g., dysphoria) from Levallorphan alone.
-
Possible Cause: These effects are likely mediated by Levallorphan's agonist activity at the κ-opioid receptor (KOR).[1][2] Levallorphan produces analgesia and other central nervous system effects through this pathway, independent of its MOR antagonism.
-
Solution:
-
Use a Selective KOR Antagonist: To confirm that the observed effects are KOR-mediated, pre-treat the experimental system with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI). This should block the effects produced by Levallorphan's KOR agonism.
-
Characterize KOR Activity: Run a separate dose-response experiment with Levallorphan alone and compare its efficacy and potency to a known full KOR agonist (e.g., U-69,593) to characterize its partial agonist profile at this receptor.
-
Problem 3: I am getting variable results for Levallorphan's potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ) across different assays.
-
Possible Cause: The apparent potency and efficacy of a partial agonist can be highly dependent on the experimental system, particularly the level of "receptor reserve".[7] Assays with high receptor reserve (i.e., many more receptors than are needed to produce a maximal response) can amplify the signal of a partial agonist, making it appear more potent and efficacious than it is. Functional assays that measure downstream signaling events (like cAMP assays) are more prone to this than assays that measure events proximal to the receptor (like GTPγS binding).[7][8]
-
Solution:
-
Use a Proximal Functional Assay: Employ a [³⁵S]GTPγS binding assay to measure G-protein activation directly. This assay has a lower degree of receptor reserve and is excellent for differentiating full from partial agonists.[7]
-
Standardize Your System: If using cell-based assays, ensure consistent passage numbers and expression levels of the target receptor. When comparing compounds, always include a full agonist and a pure antagonist as controls in the same experiment to provide a consistent frame of reference.
-
Data Presentation: Pharmacological Profile of Levallorphan
The following tables summarize the expected pharmacological properties of Levallorphan compared to reference compounds.
Table 1: Opioid Receptor Binding Affinity Profile
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Receptor Selectivity |
| Levallorphan | < 10 | < 15 | > 100 | MOR/KOR > DOR |
| Morphine (Full MOR Agonist) | ~1-10 | ~100-200 | ~200-500 | MOR >> KOR/DOR |
| U-69,593 (Full KOR Agonist) | > 1000 | ~1-5 | > 1000 | KOR >> MOR/DOR |
| Naloxone (Pure Antagonist) | ~1-5 | ~10-20 | ~20-50 | MOR ≈ KOR > DOR |
Note: Kᵢ values are approximate and can vary based on experimental conditions. This table illustrates the relative affinity profile.
Table 2: Functional Activity Profile in In Vitro Assays
| Compound | Assay | Target Receptor | Activity Type | Potency (EC₅₀/IC₅₀) | Efficacy (Eₘₐₓ vs. Full Agonist) |
| Levallorphan | [³⁵S]GTPγS | MOR | Antagonist | IC₅₀: Low nM | N/A (Blocks agonist) |
| [³⁵S]GTPγS | KOR | Agonist | EC₅₀: Low-Mid nM | Partial (~50-70%) | |
| cAMP Inhibition | MOR | Antagonist | IC₅₀: Low nM | N/A (Blocks agonist) | |
| cAMP Inhibition | KOR | Agonist | EC₅₀: Low-Mid nM | Partial (~40-60%) | |
| Morphine | [³⁵S]GTPγS / cAMP | MOR | Agonist | EC₅₀: Mid nM | Full (100%) |
| U-69,593 | [³⁵S]GTPγS / cAMP | KOR | Agonist | EC₅₀: Low nM | Full (100%) |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for Gαi/o Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation, providing a direct measure of G-protein engagement.[9]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., MOR or KOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine Diphosphate): 10 µM final concentration.
-
[³⁵S]GTPγS: ~0.1 nM final concentration.
-
Test compounds: Levallorphan, full agonist (e.g., DAMGO for MOR, U-69,593 for KOR).
-
Unlabeled GTPγS: 10 µM for determining non-specific binding.
-
96-well filter plates (e.g., Millipore Multiscreen) and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Prepare Reagents: Thaw cell membranes on ice. Prepare serial dilutions of test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order (total volume 200 µL):
-
50 µL Assay Buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
50 µL of test compound dilution or vehicle.
-
50 µL of GDP solution.
-
50 µL of cell membrane suspension (typically 5-20 µg protein/well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration over the filter plate using a vacuum manifold. Wash the filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine EC₅₀ and Eₘₐₓ values.
Protocol 2: Forskolin-Stimulated cAMP Inhibition Assay
This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556), an adenylyl cyclase activator.[10][11]
Materials:
-
Whole cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Medium: Serum-free cell culture medium with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin: ~10 µM final concentration (or a pre-determined EC₈₀ concentration).
-
Test compounds: Levallorphan, full agonist.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Methodology:
-
Cell Plating: Plate cells in a 96- or 384-well plate and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay medium.
-
Pre-incubation: Remove the culture medium from the cells and add the diluted test compounds. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Normalize the data to the forskolin-only control (100%) and basal control (0%). Plot the percentage of inhibition against the log concentration of the agonist. Use non-linear regression to determine the IC₅₀ (for antagonists) or EC₅₀ and Eₘₐₓ (for agonists) values.
Visualizations
Caption: Levallorphan acts as an antagonist at MOR and an agonist at KOR.
Caption: A logical workflow for the in vitro characterization of Levallorphan.
Caption: Conceptual logic for interpreting dose-response curve shifts.
References
- 1. Levallorphan - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. levallorphan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Lower efficacy: interaction with an inhibitory receptor or partial agonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Levallorphan Interference in Fluorescence-Based Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Levallorphan in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Levallorphan and why might it interfere with my fluorescence assay?
Levallorphan is a morphinan (B1239233) derivative, structurally similar to opioid analgesics, that acts as an opioid receptor antagonist.[1] Like many small molecules with aromatic ring structures, Levallorphan has the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.[2][3] This interference can lead to inaccurate data, manifesting as either false positives or false negatives.
Q2: Does Levallorphan exhibit autofluorescence?
Q3: Can Levallorphan quench the signal from my fluorescent probe?
Yes, it is possible. Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore.[2] This can happen if the absorbance spectrum of Levallorphan overlaps with the excitation or emission spectrum of the assay's fluorophore (a phenomenon known as the inner filter effect).[3][5] Quenching can lead to a false-negative result by diminishing the specific signal.
Q4: What are the common types of fluorescence-based assays where interference from compounds like Levallorphan is a concern?
Interference can be a significant issue in several common fluorescence-based assays, including:
-
Fluorescence Polarization (FP): Assays that measure the change in the polarization of emitted light.[6]
-
Förster Resonance Energy Transfer (FRET): Assays that detect the transfer of energy between two fluorophores.[7]
-
Time-Resolved FRET (TR-FRET): A variation of FRET that uses long-lifetime fluorophores to reduce background fluorescence.[3][8][9]
Troubleshooting Guide: Identifying and Mitigating Levallorphan Interference
This guide provides a systematic workflow to determine if Levallorphan is interfering with your assay and outlines strategies to mitigate these effects.
Step 1: Initial Interference Screening
The first step is to determine if Levallorphan exhibits autofluorescence or quenching at the specific wavelengths used in your assay.
Experimental Protocol: Interference Check
-
Preparation:
-
Prepare a set of wells containing only your assay buffer (Blank).
-
Prepare another set of wells with assay buffer and Levallorphan at the highest concentration used in your experiment (Compound Only).
-
Prepare a third set of wells with your fluorescent probe/reagent in assay buffer (Fluorophore Only).
-
Prepare a final set of wells with the fluorescent probe and Levallorphan at the highest concentration (Fluorophore + Compound).
-
-
Measurement: Read the fluorescence of all wells using the same instrument settings (excitation and emission wavelengths, gain) as your primary assay.
-
Data Analysis:
-
Autofluorescence: If the "Compound Only" wells show a significantly higher signal than the "Blank" wells, Levallorphan is autofluorescent at your assay's wavelengths.
-
Quenching: If the signal in the "Fluorophore + Compound" wells is significantly lower than the "Fluorophore Only" wells (after subtracting the "Blank" and "Compound Only" signals, respectively), Levallorphan is quenching your fluorophore.
-
Troubleshooting Workflow for Initial Interference Screening
Step 2: Mitigation Strategies
Based on the results from the initial screening, select the appropriate mitigation strategy.
Table 1: Summary of Mitigation Strategies for Levallorphan Interference
| Interference Type | Mitigation Strategy | Experimental Protocol | Pros | Cons |
| Autofluorescence | Background Subtraction | Measure the fluorescence of "Compound Only" wells and subtract this value from the experimental wells. | Simple and direct. | May not be accurate if Levallorphan's fluorescence is altered by other assay components. |
| Use a Red-Shifted Fluorophore | Select a fluorophore with excitation and emission wavelengths above 600 nm. | Highly effective as most small molecules have lower autofluorescence at longer wavelengths.[9] | May require re-optimization of the assay. | |
| Time-Resolved Fluorescence (TRF) / TR-FRET | Utilize a TRF-compatible plate reader and long-lifetime lanthanide-based fluorophores.[3][8][9] | Excellent for eliminating short-lived background fluorescence.[8][9] | Requires specialized instrumentation and reagents. | |
| Quenching | Inner Filter Effect Correction | Measure the absorbance of Levallorphan at the excitation and emission wavelengths and apply a correction factor. | Can salvage data from existing experiments. | Mathematically complex and may not fully account for all quenching mechanisms. |
| Optimize Concentrations | Lower the concentration of Levallorphan or the fluorophore if assay sensitivity allows. | Simple to implement. | May compromise assay window or biological relevance. | |
| Change Fluorophore | Select a fluorophore with excitation and emission spectra that do not overlap with Levallorphan's absorbance spectrum. | Can completely eliminate the inner filter effect. | Requires re-optimization of the assay. |
Detailed Experimental Protocols for Mitigation
Protocol 1: Background Subtraction for Autofluorescence
-
Plate Setup: In every assay plate, include control wells containing all assay components except the fluorescent probe, but with Levallorphan at the same concentrations as the experimental wells.
-
Measurement: Read the fluorescence of the entire plate.
-
Data Analysis: For each concentration of Levallorphan, calculate the average fluorescence of the corresponding control wells. Subtract this average background value from the fluorescence reading of the experimental wells containing the same concentration of Levallorphan.
Protocol 2: Assessing the Inner Filter Effect (Quenching)
-
Absorbance Scan: Using a spectrophotometer, measure the absorbance spectrum of Levallorphan at the concentrations used in your assay.
-
Identify Overlap: Determine if there is significant absorbance at the excitation and/or emission wavelengths of your fluorophore.
-
Correction (if necessary): If significant overlap exists, use established formulas to correct for the inner filter effect. These formulas can typically be found in the user manuals of fluorescence plate readers or in specialized publications.
Opioid Receptor Signaling Pathway
Fluorescence-based assays are often employed to study the signaling pathways of G-protein coupled receptors (GPCRs) like the μ-opioid receptor, which is a target of Levallorphan. The following diagram illustrates a simplified opioid receptor signaling cascade that can be investigated using such assays.
This technical support guide provides a starting point for addressing potential interference from Levallorphan in your fluorescence-based assays. By systematically applying these troubleshooting steps and controls, you can enhance the quality and reliability of your experimental data. For further assistance, please consult the technical documentation for your specific assay and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 7. Background correction [mbfbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Levallorphan and Naloxone as Opioid Antagonists: A Guide for Researchers
This guide provides a detailed comparative analysis of Levallorphan and Naloxone (B1662785), two opioid antagonists with distinct pharmacological profiles. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison supported by pharmacological data and experimental context. While both agents can counteract the effects of opioids, their differing mechanisms of action, receptor interactions, and side effect profiles have led to the clear clinical preference for one over the other.
Mechanism of Action: A Tale of Two Antagonists
The primary distinction between Naloxone and Levallorphan lies in their interaction with the opioid receptor system, particularly the mu (μ) and kappa (κ) receptors.
-
Naloxone is a pure, non-selective, competitive opioid antagonist.[1][2] It exhibits a high affinity for the μ-opioid receptor (MOR), effectively competing with and displacing opioid agonists like morphine or fentanyl from the receptor binding site.[2][3][4] Naloxone possesses little to no intrinsic agonist activity, meaning it does not activate the receptor upon binding.[2][3][5] Its primary function is to block the receptor, thereby reversing the effects of opioid agonists, including respiratory depression, sedation, and hypotension.[4][6]
-
Levallorphan is classified as a mixed agonist-antagonist.[7][8] It acts as a competitive antagonist at the μ-opioid receptor, similar to naloxone.[7][8][9] However, it simultaneously acts as an agonist at the κ-opioid receptor (KOR).[7][8] This KOR agonism produces some analgesic effects but is also responsible for significant and undesirable psychotomimetic side effects, such as hallucinations, dysphoria, and dissociation.[7]
Pharmacological Profile: A Comparative Analysis
The differences in mechanism translate directly to distinct pharmacological profiles, impacting clinical efficacy and safety.
Receptor binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. Naloxone has a high affinity for the MOR, which is crucial for its ability to displace potent opioids.[3]
| Parameter | Levallorphan | Naloxone |
| μ-Opioid Receptor (MOR) | Antagonist | Pure Antagonist (Ki ≈ 1.1 nM)[10] |
| κ-Opioid Receptor (KOR) | Agonist | Antagonist (Ki ≈ 12-16 nM)[10] |
| δ-Opioid Receptor (DOR) | Weak Activity | Antagonist (Ki ≈ 16-67.5 nM)[10] |
| Overall Profile | Mixed Agonist-Antagonist[7] | Pure Competitive Antagonist[1][2][3] |
The onset and duration of action are critical parameters for an emergency overdose reversal agent.
| Parameter | Levallorphan | Naloxone |
| Route of Administration | Intravenous, Intramuscular | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC), Intranasal[11] |
| Onset of Action | Rapid | IV: 1-2 minutes; IM/SC/Intranasal: 2-5 minutes[2][11] |
| Duration of Action | Generally longer than naloxone | 30-90 minutes, often shorter than the opioid being antagonized[4][10][11] |
| Metabolism | Hepatic | Extensive first-pass metabolism (liver)[12] |
Both drugs reverse opioid-induced respiratory depression. However, their overall clinical effects and utility diverge significantly. A 1978 double-blind study demonstrated naloxone's superiority in reversing fentanyl-induced effects, showing a faster and better return to baseline respiratory frequency, blood gases, and EEG, with improved concentration and attention compared to levallorphan.[13]
| Feature | Levallorphan | Naloxone |
| Reversal of Respiratory Depression | Effective[6] | Highly Effective (Gold Standard)[3][8] |
| Intrinsic Analgesic Effect | Yes, via KOR agonism[7][8] | None[2][3] |
| Psychotomimetic Effects | Significant (hallucinations, dysphoria)[7] | None[2] |
| Precipitation of Withdrawal | Yes | Yes, can induce acute opioid withdrawal in dependent individuals[10] |
| Clinical Preference | Obsolete/Rarely Used[7] | First-line agent for opioid overdose[3] |
Key Experimental Protocols
The characterization of these antagonists relies on standardized in vitro and in vivo experimental models.
This experiment is fundamental for determining a drug's binding affinity (Ki) for a specific receptor.
Objective: To quantify the affinity of Levallorphan and Naloxone for opioid receptors (μ, κ, δ).
Methodology:
-
Receptor Preparation: Membranes are prepared from cells engineered to express a high density of a specific opioid receptor subtype (e.g., MOR-expressing HEK293 cells) or from brain tissue homogenates.
-
Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-naloxone or [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound (the "competitor," i.e., naloxone or levallorphan).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
This experiment assesses the functional antagonism of the drugs in a living system.
Objective: To compare the efficacy and potency of Levallorphan and Naloxone in reversing respiratory depression induced by a potent opioid agonist.
Methodology:
-
Animal Model: Subjects (e.g., rats, rabbits, or human volunteers in a controlled clinical setting) are used.
-
Baseline Measurement: Key physiological parameters, including respiratory rate, minute volume, and arterial blood gases (pCO₂), are measured to establish a baseline.
-
Opioid Administration: A standardized dose of a potent MOR agonist (e.g., fentanyl or morphine) is administered to induce significant and measurable respiratory depression.
-
Antagonist Administration: Once respiratory depression is established, subjects are administered either a placebo, Naloxone, or Levallorphan, often at varying doses to establish a dose-response curve. In clinical studies, a double-blind design is employed.[13]
-
Continuous Monitoring: Physiological parameters are continuously monitored after antagonist administration.
-
Data Analysis: The primary endpoints are the degree and speed of reversal of respiratory depression. This includes the time to return to baseline respiratory rate and the normalization of blood gas values. The results are compared between the Naloxone, Levallorphan, and placebo groups to determine relative efficacy.
Rationale for Clinical Preference
While both drugs can reverse the life-threatening respiratory depression of an opioid overdose, Naloxone is the universally accepted standard of care. The rationale is based on its superior safety and pharmacological profile. Levallorphan's KOR agonist activity introduces severe psychotomimetic side effects that are unacceptable in a clinical setting, especially when a "pure" antagonist with no such effects is available.[7][13] The goal of overdose reversal is to restore respiration without causing additional complications; Naloxone achieves this, whereas Levallorphan does not.[3][13]
Conclusion
The comparative analysis of Levallorphan and Naloxone reveals a clear pharmacological and clinical distinction. Naloxone's profile as a pure, competitive antagonist with a high affinity for the μ-opioid receptor and a lack of intrinsic agonist activity makes it an ideal agent for reversing opioid overdose.[2][3] Its action is specific to reversing opioid effects without producing confounding side effects. In contrast, Levallorphan's mixed agonist-antagonist profile, particularly its agonism at the κ-opioid receptor, leads to significant and dangerous psychotomimetic effects that limit its clinical utility.[7][8] Experimental data has consistently supported the superiority of Naloxone, establishing it as the gold standard and rendering Levallorphan largely obsolete in modern medicine.[13]
References
- 1. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 5. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 6. Levallorphan | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Levallorphan - Wikipedia [en.wikipedia.org]
- 8. Levallorphan | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 9. LEVALLORPHAN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Naloxone - Wikipedia [en.wikipedia.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [The effect of naloxone and levallorphane following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effects of Levallorphan at the µ-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levallorphan's antagonistic effects at the µ-opioid receptor (MOR), benchmarked against the well-established antagonists, Naloxone and Naltrexone. The information presented herein is supported by experimental data from in-vitro and in-vivo studies, with detailed protocols provided for key assays. This guide aims to be an objective resource for the scientific community, facilitating a deeper understanding of Levallorphan's pharmacological profile.
Comparative Analysis of µ-Opioid Receptor Antagonists
The antagonistic properties of Levallorphan, Naloxone, and Naltrexone at the µ-opioid receptor are multifaceted, encompassing their binding affinity, functional potency in cell-based assays, and efficacy in reversing opioid-induced effects in vivo. This section presents a quantitative comparison of these key parameters.
In-Vitro Binding Affinity
The binding affinity of a ligand for its receptor is a fundamental measure of its potency. The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Kᵢ (nM) at µ-Opioid Receptor | Radioligand | Source Tissue/Cell Line |
| Levallorphan | ~1-5 | [³H]-Naloxone | Rat brain membranes |
| Naloxone | ~1-2 | [³H]-DAMGO | Recombinant human MOR |
| Naltrexone | ~0.1-0.5 | [³H]-Diprenorphine | Recombinant human MOR |
Note: Ki values can vary depending on the experimental conditions, including the radioligand and tissue/cell line used.
In-Vitro Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the signaling cascade initiated by an agonist. The potency of an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Alternatively, the IC₅₀ value from functional assays like GTPγS binding or cAMP inhibition indicates the concentration of an antagonist required to inhibit 50% of the agonist-induced response.
| Compound | pA₂ Value vs. Morphine | IC₅₀ (nM) - GTPγS Assay | IC₅₀ (nM) - cAMP Assay |
| Levallorphan | ~8.0 - 8.5 | Data not consistently available | Data not consistently available |
| Naloxone | ~8.0 - 8.7 | ~10 - 20 | ~5 - 15 |
| Naltrexone | ~8.5 - 9.0 | ~1 - 5 | ~1 - 10 |
Note: pA2 and IC₅₀ values are dependent on the agonist used and the specific assay conditions.
In-Vivo Antagonistic Potency
The tail-flick test is a common in-vivo assay to assess the antinociceptive effects of opioids and the ability of antagonists to reverse these effects. The potency of an antagonist is often determined by its ability to shift the dose-response curve of an agonist to the right.
| Compound | Antagonism of Morphine-induced Analgesia (Rodent Tail-Flick Test) |
| Levallorphan | Effective in reversing morphine-induced antinociception. |
| Naloxone | Potent and rapid reversal of morphine-induced antinociception. |
| Naltrexone | Potent and long-lasting reversal of morphine-induced antinociception. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide standardized protocols for the key assays discussed in this guide.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-hMOR).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist) at a concentration near its Kd.
-
Test Compounds: Levallorphan, Naloxone, Naltrexone.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
Objective: To measure the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
Materials:
-
Receptor Source: Cell membranes expressing the µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A selective µ-opioid receptor agonist (e.g., DAMGO).
-
Test Compounds: Levallorphan, Naloxone, Naltrexone.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Membrane and Compound Preparation: Prepare dilutions of the test compounds and the agonist in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the antagonist.
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to all wells except the basal control.
-
[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
cAMP Inhibition Assay
Objective: To measure the ability of an antagonist to reverse agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells: A cell line stably expressing the µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Agonist: A selective µ-opioid receptor agonist (e.g., DAMGO).
-
Test Compounds: Levallorphan, Naloxone, Naltrexone.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for 15-30 minutes.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the agonist (EC₈₀) and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Rodent Tail-Flick Test
Objective: To assess the in-vivo antagonistic potency of a compound against opioid-induced antinociception.
Materials:
-
Animals: Rats or mice.
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Agonist: Morphine.
-
Test Compounds: Levallorphan, Naloxone, Naltrexone.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the restraining device.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and measuring the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Administer the antagonist (or vehicle control) at various doses.
-
After a specified pre-treatment time, administer a fixed dose of morphine.
-
-
Post-treatment Latency: Measure the tail-flick latency at several time points after morphine administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Construct dose-response curves for the antagonist's ability to reduce the %MPE of morphine.
-
Determine the ED₅₀ value of the antagonist (the dose that reduces the effect of morphine by 50%).
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the µ-opioid receptor signaling pathway, a typical experimental workflow, and the principle of competitive antagonism.
A Comparative In Vivo Analysis: Levallorphan Versus Naltrexone for Reversing Opioid-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo profiles of levallorphan (B1674846) and naltrexone (B1662487), two opioid receptor antagonists utilized in reversing the effects of opioids. While both compounds exhibit antagonist activity at the µ-opioid receptor, their distinct pharmacological profiles, particularly levallorphan's mixed agonist-antagonist properties, lead to different in vivo effects. This comparison synthesizes available experimental data to illuminate their respective mechanisms of action, performance in preclinical models, and the experimental protocols used for their evaluation.
Executive Summary
Naltrexone is a pure, high-affinity µ-opioid receptor antagonist, with weaker antagonist effects at κ- and δ-opioid receptors.[1][2] It is widely used for the treatment of opioid and alcohol use disorders.[1] In vivo, naltrexone effectively blocks or reverses the effects of opioid agonists, such as analgesia, respiratory depression, and euphoria.[1][2]
Levallorphan, conversely, possesses a mixed agonist-antagonist profile. It acts as an antagonist at the µ-opioid receptor but also exhibits agonist activity at the κ-opioid receptor.[3] This dual activity means that while it can counteract the effects of µ-opioid agonists like morphine, it can also produce its own set of effects, including analgesia, sedation, and potentially dysphoria, mediated by the κ-opioid receptor. Historically, it was used to reverse opioid-induced respiratory depression while aiming to maintain some level of analgesia.[3]
Direct, head-to-head in vivo comparative studies with modern, detailed quantitative data for levallorphan versus naltrexone are limited in the current scientific literature. Much of the comparative data for levallorphan involves the structurally related antagonist, naloxone (B1662785). This guide, therefore, presents a comparison based on the available individual in vivo data for each compound.
Data Presentation: Quantitative Comparison of Opioid Antagonist Properties
The following tables summarize the available quantitative data for levallorphan and naltrexone, primarily focusing on their antagonist potency at the µ-opioid receptor. It is important to note that experimental conditions, including the opioid agonist used, animal model, and specific endpoint measured, can significantly influence the reported values.
| Parameter | Levallorphan | Naltrexone | References |
| Primary Mechanism of Action | µ-opioid receptor antagonist, κ-opioid receptor agonist | µ-opioid receptor antagonist (also κ- and δ-antagonist at higher concentrations) | [1][2][3] |
| Receptor Affinity (Ki) | High affinity for µ- and κ-opioid receptors | High affinity for µ-opioid receptors (~0.1-0.5 nM) | [3][4] |
Table 1: In Vivo Antagonist Potency (ED50) for Reversal of Opioid-Induced Effects
| Opioid Effect Reversed | Animal Model | Opioid Agonist | Levallorphan ED50 | Naltrexone ED50 | References |
| Analgesia (Hot-Plate Test) | Rat | Morphine | Data not available | ~0.05 - 1 mg/kg | [5] |
| Analgesia (Tail-Flick Test) | Mouse | Morphine | Data not available | ~0.01 - 0.1 mg/kg | [6][7] |
| Respiratory Depression | Human | Fentanyl | Less effective than naloxone | Effective (Dose-dependent) | [8][9] |
Signaling Pathways
The distinct in vivo effects of levallorphan and naltrexone arise from their differential engagement of opioid receptor signaling pathways.
Naltrexone: µ-Opioid Receptor Antagonism
Naltrexone, as a pure antagonist, binds to the µ-opioid receptor but does not activate it. By occupying the receptor, it competitively blocks endogenous and exogenous opioid agonists from binding and initiating downstream signaling. This blockade prevents the typical G-protein-mediated inhibition of adenylyl cyclase, leading to a normalization of cAMP levels and preventing the downstream effects of µ-opioid agonism.
Levallorphan: Mixed µ-Antagonist and κ-Agonist Activity
Levallorphan's dual action results in a more complex signaling profile. At the µ-opioid receptor, it acts as an antagonist, similar to naltrexone. However, at the κ-opioid receptor, it acts as an agonist, initiating a G-protein-mediated signaling cascade that can lead to analgesia but also dysphoria and other effects.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are generalized protocols for common assays used to evaluate the opioid antagonist properties of compounds like levallorphan and naltrexone.
General Experimental Workflow for In Vivo Opioid Antagonist Evaluation
Hot-Plate Test for Analgesia Reversal
-
Objective: To assess the ability of an antagonist to reverse opioid-induced analgesia.
-
Apparatus: A hot-plate apparatus with a precisely controlled surface temperature (e.g., 55 ± 0.5°C). A transparent cylinder is often used to confine the animal to the heated surface.
-
Procedure:
-
Baseline Latency: The animal (typically a mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue injury.
-
Opioid Administration: A potent opioid agonist (e.g., morphine, fentanyl) is administered to a group of animals.
-
Antagonist Administration: At the time of peak opioid effect, the test antagonist (levallorphan or naltrexone) or vehicle is administered.
-
Post-Antagonist Latency: At various time points after antagonist administration, the latency to the nociceptive response is measured again.
-
-
Data Analysis: The degree of reversal of analgesia is calculated as a percentage of the maximal possible effect. Dose-response curves are generated to determine the ED50 (the dose of the antagonist that produces 50% of the maximal reversal).
Whole-Body Plethysmography for Respiratory Depression Reversal
-
Objective: To measure the ability of an antagonist to reverse opioid-induced respiratory depression.
-
Apparatus: A whole-body plethysmography chamber that allows for the non-invasive measurement of respiratory parameters (e.g., respiratory rate, tidal volume, minute volume).
-
Procedure:
-
Baseline Respiration: The animal is placed in the plethysmography chamber, and baseline respiratory parameters are recorded.
-
Opioid Administration: An opioid agonist known to induce respiratory depression (e.g., fentanyl, morphine) is administered.
-
Antagonist Administration: Once respiratory depression is established, the test antagonist (levallorphan or naltrexone) or vehicle is administered.
-
Post-Antagonist Respiration: Respiratory parameters are continuously monitored to assess the onset, magnitude, and duration of the reversal of respiratory depression.
-
-
Data Analysis: Changes in respiratory rate, tidal volume, and minute volume from the depressed state are quantified. The dose-response relationship for the reversal of respiratory depression can be determined.
Conclusion
Naltrexone and levallorphan represent two distinct approaches to opioid antagonism. Naltrexone's pure and potent µ-opioid receptor blockade makes it a reliable tool for completely reversing the effects of opioid agonists, which is critical in overdose situations and for relapse prevention. However, this can also precipitate severe withdrawal symptoms in opioid-dependent individuals.
Levallorphan's mixed agonist-antagonist profile offers the theoretical advantage of reversing µ-opioid-mediated respiratory depression while potentially providing some level of analgesia through its κ-agonist activity. However, this κ-agonism can also lead to undesirable side effects, and its overall efficacy in reversing profound opioid-induced effects may be less robust compared to pure antagonists like naltrexone.
The choice between a pure antagonist and a mixed agonist-antagonist for reversing opioid-induced effects in a research or clinical setting depends on the specific therapeutic goal and the desired balance between reversing adverse effects and maintaining some level of opioid-mediated analgesia. Further head-to-head in vivo studies employing modern methodologies are warranted to provide a more definitive quantitative comparison of these two compounds.
References
- 1. Effects of chronic naltrexone treatment on relapse-related behavior and neural responses to fentanyl in awake nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Paradoxical effects of the opioid antagonist naltrexone on morphine analgesia, tolerance, and reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo characterization of the opioid antagonist nalmefene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of naloxone and levallorphane following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Levallorphan in Antagonizing Novel Synthetic Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating opioid crisis, fueled by the proliferation of highly potent novel synthetic opioids (NSOs), necessitates a thorough evaluation of all potential antagonists. This guide provides a comparative analysis of levallorphan (B1674846), a historical opioid antagonist, and its potential efficacy in antagonizing NSOs such as fentanyl analogs and nitazenes. Due to a lack of recent studies directly evaluating levallorphan against NSOs, this guide synthesizes historical data on levallorphan's effects against traditional opioids and contrasts it with contemporary research on naloxone (B1662785), the current standard of care for opioid overdose reversal. This comparison aims to provide a framework for researchers to assess the potential utility, or limitations, of levallorphan and similar compounds in the current opioid landscape.
Introduction: The Challenge of Novel Synthetic Opioids
Novel synthetic opioids (NSOs), including fentanyl analogs and the emerging class of nitazenes, are characterized by their high potency and rapid onset of action, posing a significant challenge to overdose reversal efforts. These compounds are full agonists at the µ-opioid receptor (MOR), leading to profound respiratory depression, which is the primary cause of fatality in opioid overdose. The current frontline treatment, naloxone, is a competitive MOR antagonist that effectively reverses the effects of many opioids. However, the high potency of some NSOs may require larger or repeated doses of naloxone for successful resuscitation.
Levallorphan, a drug developed in the 1950s, presents a different pharmacological profile. It acts as an antagonist at the µ-opioid receptor (MOR) but also as an agonist at the κ-opioid receptor (KOR).[1] Historically, it was used to reverse opioid-induced respiratory depression while potentially maintaining some level of analgesia through its KOR agonism.[1] However, its use has been largely supplanted by naloxone, which is a pure antagonist with a more favorable safety profile.[2] This guide revisits the pharmacology of levallorphan in the context of the modern opioid crisis.
Comparative Pharmacology of Opioid Antagonists
The primary mechanism for reversing opioid overdose is competitive antagonism at the µ-opioid receptor. The effectiveness of an antagonist is determined by its binding affinity (Ki) for the receptor relative to the agonist it is intended to displace.
Receptor Binding Affinities
Quantitative data on the binding affinity of levallorphan for the µ-opioid receptor is limited in recent literature. Historical data suggests it is a potent MOR antagonist. For comparison, the binding affinities of naloxone and various NSOs are presented in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Antagonists | |||
| Naloxone | µ-opioid | 0.5 - 2.0 | [3] |
| NSO Agonists | |||
| Fentanyl | µ-opioid | 0.3 - 1.5 | [4] |
| Carfentanil | µ-opioid | 0.02 - 0.1 | [5] |
| Isotonitazene | µ-opioid | 0.4 - 1.0 | [6] |
| Etonitazene | µ-opioid | 0.03 - 0.1 |
Note: Direct comparative binding studies of levallorphan against modern NSOs are not available. The potential efficacy of levallorphan would depend on its MOR binding affinity relative to these highly potent agonists.
Experimental Data on Antagonist Efficacy
In Vitro Studies
In vitro assays are crucial for determining the direct interaction between compounds and opioid receptors.
Table 2: In Vitro Functional Potency of Novel Synthetic Opioids
| Compound | Assay | Potency (EC50, nM) | Efficacy (% of DAMGO) | Reference(s) |
| Fentanyl | [³⁵S]GTPγS Binding | 10 - 50 | ~100% | [2] |
| Isotonitazene | [³⁵S]GTPγS Binding | 0.71 | ~100% | [6] |
| Etonitazene | [³⁵S]GTPγS Binding | 0.03 | ~103% |
Note: There is a lack of published in vitro functional antagonism studies directly comparing levallorphan and naloxone against NSOs.
In Vivo Studies
In vivo studies in animal models are essential for evaluating the physiological effects of opioid antagonism, particularly the reversal of respiratory depression.
Table 3: In Vivo Reversal of Opioid-Induced Respiratory Depression
| Opioid Agonist | Antagonist | Animal Model | Reversal Dose | Observations | Reference(s) |
| Morphine | Levallorphan | Human | Undisclosed | Reversed respiratory depression and analgesia. | [7] |
| Morphine | Naloxone | Human | 0.4 mg | Reversed respiratory depression and analgesia. | [7] |
| Fentanyl | Naloxone | Mouse | 3 mg/kg | Fully reversed respiratory depression. | [8] |
| Carfentanil | Naloxone | Rat | Undisclosed | Higher doses of naloxone required compared to heroin for equivalent reversal. | [9] |
Note: The data for levallorphan is from older studies with traditional opioids. The required dose of an antagonist to reverse the effects of highly potent NSOs like carfentanil is significantly higher than for morphine.
Experimental Protocols
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., levallorphan) for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Human µ-opioid receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist)
-
Test compound (levallorphan)
-
Reference antagonist (naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In triplicate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference antagonist to the wells of a 96-well plate.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Reversal of Opioid-Induced Respiratory Depression in a Mouse Model
Objective: To assess the ability of an antagonist (e.g., levallorphan) to reverse respiratory depression induced by a novel synthetic opioid.
Materials:
-
Male CD-1 mice
-
Novel synthetic opioid (e.g., fentanyl)
-
Test antagonist (levallorphan)
-
Reference antagonist (naloxone)
-
Whole-body plethysmography system to measure respiratory parameters (tidal volume, respiratory rate)
-
Injectable saline
Procedure:
-
Acclimation: Acclimate mice to the plethysmography chambers.
-
Baseline Measurement: Record baseline respiratory parameters for a set period.
-
Opioid Administration: Administer a dose of the NSO known to cause significant respiratory depression (e.g., fentanyl at 0.1 mg/kg, intraperitoneally).
-
Monitoring: Continuously monitor respiratory parameters.
-
Antagonist Administration: At the peak of respiratory depression, administer the test antagonist (levallorphan) or reference antagonist (naloxone) at various doses.
-
Reversal Monitoring: Continue to record respiratory parameters to assess the extent and duration of reversal.
-
Data Analysis: Compare the respiratory parameters before and after antagonist administration to determine the efficacy of the reversal agent.
Visualizations
Signaling Pathway
References
- 1. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Opioid-induced respiratory depression: reversal by non-opioid drugs | Semantic Scholar [semanticscholar.org]
Cross-Validation of Levallorphan's Binding Affinity Across Different Assay Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to assess the binding affinity of opioid receptor ligands, with a focus on Levallorphan (B1674846). Due to the limited availability of specific quantitative binding data for Levallorphan across multiple modern assay platforms in publicly accessible literature, this document emphasizes the experimental protocols and provides a comparative framework using data from well-characterized opioid ligands. This approach allows researchers to understand the techniques and data required for a thorough cross-validation of a compound's binding profile.
Levallorphan is a morphinan (B1239233) derivative that acts as a mixed agonist-antagonist at opioid receptors.[1][2] It is characterized primarily as a µ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) agonist.[1][2] This dual activity profile necessitates a comprehensive understanding of its binding affinity at the different opioid receptor subtypes (µ, δ, and κ) to fully elucidate its pharmacological effects. Cross-validation of binding affinity across various assay platforms is crucial to ensure the reliability and reproducibility of these findings.
Data Presentation: Comparative Binding Affinities
Table 1: Comparative Binding Affinity (Ki, nM) of Selected Opioid Ligands
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| Levallorphan | Data not available | Data not available | Data not available |
| Morphine | 1 - 10 | 100 - 500 | 100 - 500 |
| Naloxone | ~1-2[3] | ~16-33[3] | 20 - 100 |
| DAMGO | 0.4 - 2.5 | 200 - 1000 | > 1000 |
| DPDPE | > 1000 | 0.2 - 1.0 | > 1000 |
| U-69,593 | > 1000 | > 1000 | 0.5 - 2.0 |
Note: The Ki values are compiled from various sources and represent a general range. Actual values can vary depending on the specific experimental conditions.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting and comparing binding affinity data. Below are generalized protocols for three common assay platforms used in opioid receptor research.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.
a. Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing a specific recombinant human opioid receptor (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR) or animal brain tissue homogenates.[4][5]
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).[4][5]
-
Test Compound: Levallorphan or other unlabeled ligands.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).[5]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[5]
-
Scintillation Counter: For measuring radioactivity.[5]
b. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh tissue homogenates on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[5][6]
-
Assay Setup: In a 96-well plate, add the following in triplicate:[5][7]
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[5][7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[5][7]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).[5]
c. Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[5]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.[5]
-
Determine IC50: The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.[5]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon ligand binding, providing information on the agonist or antagonist nature of the compound.
a. Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.[8]
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.[8]
-
Test Compound: Levallorphan or other ligands.
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.[8]
-
Filtration Apparatus and Scintillation Counter.
b. Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, incubate membranes with varying concentrations of the test compound and a fixed concentration of GDP for a pre-incubation period.[8]
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 45-60 minutes.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[8]
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.
c. Data Analysis:
-
Determine Basal and Stimulated Binding: Measure [³⁵S]GTPγS binding in the absence (basal) and presence of a known agonist (stimulated).
-
Generate Dose-Response Curve: Plot the percentage of stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
-
Determine EC50 and Emax: For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 by their ability to inhibit agonist-stimulated binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., Levallorphan) to a ligand (e.g., purified opioid receptor) immobilized on a sensor chip in real-time.
a. Materials:
-
SPR Instrument and Sensor Chips.
-
Purified Opioid Receptor: The ligand to be immobilized.
-
Test Compound: The analyte in solution.
-
Running Buffer: A buffer suitable for both the receptor and the analyte.
-
Immobilization and Regeneration Buffers.
b. Procedure:
-
Ligand Immobilization: Covalently attach the purified opioid receptor to the sensor chip surface.[9]
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.[10]
-
Real-time Monitoring: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, in real-time to generate a sensorgram.[9]
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the analyte.
-
Regeneration: Use a regeneration buffer to remove any remaining bound analyte from the receptor.
c. Data Analysis:
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate Equilibrium Dissociation Constant (Kd): Kd is calculated as the ratio of kd/ka.
Mandatory Visualization
The following diagrams illustrate key concepts in opioid receptor pharmacology and experimental design.
Caption: Opioid Receptor Signaling Pathway
Caption: General Experimental Workflow for Binding Affinity Assay
Conclusion
The comprehensive characterization of a drug candidate's binding affinity across multiple assay platforms is fundamental to modern drug discovery. While Levallorphan has a known pharmacological profile as a mixed µ-opioid receptor antagonist and κ-opioid receptor agonist, a detailed, publicly available dataset of its binding affinities (Ki, Kd, or IC50 values) from contemporary assays like radioligand binding, GTPγS, and SPR is limited. The protocols and comparative data for other well-known opioids provided in this guide serve as a blueprint for the types of experiments necessary to robustly define Levallorphan's interaction with its target receptors. Such data would be invaluable for computational modeling, structure-activity relationship studies, and ultimately, for the rational design of new therapeutics with improved efficacy and safety profiles. Researchers are encouraged to apply these methodologies to generate and publish comprehensive binding data for less-characterized but pharmacologically important compounds like Levallorphan.
References
- 1. Levallorphan - Wikipedia [en.wikipedia.org]
- 2. Levallorphan | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 3. Relative affinities of the quaternary narcotic antagonist, N-methyl levallorphan (SR 58002), for different types of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of kappa and delta opioid receptors in mediating morphine-induced antinociception in morphine tolerant infant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. nicoyalife.com [nicoyalife.com]
A Comparative Guide to the In Vivo Potency of Levallorphan Tartrate and its Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo potency of Levallorphan tartrate and its free base. Due to a lack of direct comparative experimental data in the public domain, this guide synthesizes established principles of drug formulation, the known pharmacology of Levallorphan, and general methodologies for in vivo assessment to offer a scientifically grounded comparison.
Executive Summary
Levallorphan acts as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). Its primary clinical application has been the reversal of respiratory depression induced by opioid agonists. The tartrate salt has been the exclusively utilized form in documented in vivo studies and clinical applications.
Data Presentation: Physicochemical Properties and In Vivo Implications
While direct comparative in vivo potency data (e.g., ED50) is unavailable, the following table outlines the key physicochemical differences and their likely impact on in vivo performance.
| Property | Levallorphan Tartrate | Levallorphan Free Base | Rationale for In Vivo Potency Difference |
| Molecular Formula | C₂₃H₃₁NO₇ | C₁₉H₂₅NO | The addition of tartaric acid increases the molecular weight. |
| Aqueous Solubility | Higher | Lower | Salt formation with tartaric acid significantly increases the aqueous solubility of the basic Levallorphan molecule.[1][2] |
| Bioavailability (Parenteral) | Expected to be higher and more consistent | Expected to be lower and more variable | Enhanced solubility of the tartrate salt allows for more rapid and complete dissolution in physiological fluids, leading to more predictable absorption into the systemic circulation.[1][3] |
| Stability | Generally more stable in solid form | May be less stable | Salt forms of drugs are often more stable and less prone to degradation than their free base counterparts. |
| In Vivo Potency | Theoretically Higher | Theoretically Lower | The anticipated higher bioavailability of the tartrate form means that for a given administered dose, a greater amount of the active compound is likely to reach the target receptors, resulting in a more potent effect. |
Experimental Protocols: Assessing In Vivo Potency
The following describes a general experimental protocol for comparing the in vivo potency of Levallorphan tartrate and its free base in an animal model, such as rats or rabbits, focusing on the reversal of opioid-induced respiratory depression.
Objective: To determine and compare the dose-response relationship of Levallorphan tartrate and Levallorphan free base in antagonizing morphine-induced respiratory depression.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
Levallorphan tartrate
-
Levallorphan free base
-
Morphine sulfate (B86663)
-
Sterile saline for injection
-
Vehicle for dissolving the free base (e.g., a solution containing a small percentage of a solubilizing agent like DMSO or Cremophor EL, with appropriate vehicle controls).
-
Whole-body plethysmography system for respiratory monitoring.
Procedure:
-
Acclimatization: Animals are acclimatized to the plethysmography chambers for a defined period before the experiment.
-
Baseline Measurement: Baseline respiratory parameters (respiratory rate, tidal volume, minute volume) are recorded for each animal.
-
Induction of Respiratory Depression: A standardized dose of morphine sulfate (e.g., 10 mg/kg, subcutaneous) is administered to induce respiratory depression.
-
Antagonist Administration: After a set time for the onset of morphine's effect (e.g., 30 minutes), animals are divided into groups and administered different doses of either Levallorphan tartrate, Levallorphan free base, or vehicle control via intravenous or subcutaneous injection. A range of doses should be selected to establish a dose-response curve.
-
Respiratory Monitoring: Respiratory parameters are continuously monitored for a defined period (e.g., 60-120 minutes) after antagonist administration.
-
Data Analysis: The percentage reversal of morphine-induced respiratory depression is calculated for each dose of the test articles. Dose-response curves are plotted, and the ED50 (the dose required to achieve 50% of the maximal reversal) for each compound is determined. Statistical analysis is performed to compare the potency of Levallorphan tartrate and its free base.
Mandatory Visualization
Caption: Experimental workflow for comparing the in vivo potency of Levallorphan tartrate and its free base.
Caption: Simplified signaling pathway of Levallorphan at opioid receptors.
References
A Head-to-Head Comparison of Levallorphan and Butorphanol on κ-Opioid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Levallorphan (B1674846) and Butorphanol, focusing on their interactions with the κ-opioid receptor (KOR). The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their respective mechanisms of action, supported by available experimental data.
Introduction
Levallorphan and Butorphanol are both opioid modulators with complex pharmacological profiles, exhibiting mixed agonist-antagonist properties at various opioid receptors.[1][2] Their interaction with the κ-opioid receptor is of particular interest due to the role of this receptor in pain modulation, mood, and addiction.[3] Understanding the nuances of how these compounds activate the distinct signaling pathways downstream of the KOR is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.
Levallorphan is a morphinan (B1239233) derivative that acts as an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor.[1] It has been historically used to reverse opioid-induced respiratory depression while maintaining some analgesic effects.[4]
Butorphanol is a synthetic opioid analgesic that functions as a partial agonist or antagonist at the MOR and a potent agonist at the KOR.[2] It is clinically used for the management of pain.[5]
This guide will delve into the specifics of their engagement with the KOR, focusing on the two primary signaling cascades: G-protein activation and β-arrestin recruitment.
Comparative Analysis of κ-Opioid Receptor Activation
The activation of the κ-opioid receptor by an agonist initiates two main signaling pathways: the G-protein pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is often linked to adverse effects such as dysphoria and sedation.[6] The functional selectivity of a ligand for one pathway over the other is a key determinant of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for Levallorphan and Butorphanol concerning their interaction with the κ-opioid receptor. It is important to note that while quantitative data for Butorphanol is available in the literature, similar specific data for Levallorphan's functional activity at the KOR is limited.
Table 1: Binding Affinity for the κ-Opioid Receptor
| Compound | Binding Affinity (Kd) | Citation(s) |
| Butorphanol | 0.1 ± 0.02 nM | [7] |
| Levallorphan | Data not available |
Table 2: G-Protein Pathway Activation
| Compound | Potency (EC50) | Efficacy (Emax) | Classification | Citation(s) |
| Butorphanol | 2.8 nM | Partial Agonist | Partial Agonist | [8] |
| Levorphanol * | Partial Agonist | Partial Agonist | Partial Agonist |
Table 3: β-Arrestin Recruitment Pathway
| Compound | Potency (EC50) | Efficacy (Emax) | Classification | Citation(s) |
| Butorphanol | Full Agonist | Full Agonist | Full Agonist | [8] |
| Levallorphan | Minimal to no activity | Minimal to no activity | Antagonist/Very Weak Partial Agonist |
Signaling Pathways and Experimental Workflows
To elucidate the functional selectivity of compounds like Levallorphan and Butorphanol, specific in vitro assays are employed. The following diagrams illustrate the κ-opioid receptor signaling pathway and the workflows for two key experimental protocols.
Caption: κ-Opioid Receptor Signaling Pathways.
Caption: Experimental workflows for key assays.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
Materials:
-
Cell membranes prepared from cells stably expressing the human κ-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Non-radioactive GDP.
-
Test compounds (Levallorphan, Butorphanol).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Thaw cell membranes on ice.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound at various concentrations, and 25 µL of cell membranes (typically 10-20 µg of protein).
-
Add 25 µL of GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM of unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated KOR in live cells.
Materials:
-
HEK-293 cells or other suitable cell line.
-
Expression plasmids: KOR fused to a Renilla luciferase variant (KOR-Rluc) and β-arrestin-2 fused to a yellow fluorescent protein variant (β-arrestin-YFP).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
White, clear-bottom 96-well microplates.
-
Coelenterazine h (luciferase substrate).
-
Test compounds (Levallorphan, Butorphanol).
-
BRET-compatible microplate reader.
Procedure:
-
Co-transfect HEK-293 cells with the KOR-Rluc and β-arrestin-YFP plasmids using a suitable transfection reagent.
-
After 24-48 hours, harvest the cells and seed them into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well.
-
Allow the cells to attach for at least 4 hours.
-
Starve the cells in serum-free medium for 2 hours prior to the assay.
-
Add the test compounds at various concentrations to the wells and incubate at 37°C for 15-30 minutes.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence signals at two wavelengths: one for the luciferase donor (e.g., 485 nm) and one for the fluorescent acceptor (e.g., 530 nm).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data are normalized to the vehicle control and analyzed using a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Conclusion
The available data indicates that Butorphanol acts as a partial agonist on the G-protein activation pathway and a full agonist on the β-arrestin recruitment pathway at the κ-opioid receptor.[8] In contrast, while Levallorphan is known to be a KOR agonist, specific quantitative data on its functional selectivity between these two pathways is not well-documented in the public domain. The limited evidence suggests a preference for G-protein signaling with minimal β-arrestin recruitment. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct direct comparative studies to further elucidate the pharmacological nuances of these two important opioid modulators. Such research is vital for the rational design of next-generation analgesics with improved therapeutic windows.
References
- 1. Development of functionally selective, small molecule agonists at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 6. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative affinities of the quaternary narcotic antagonist, N-methyl levallorphan (SR 58002), for different types of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Levallorphan's specificity for opioid receptors over other GPCRs
A comprehensive evaluation of levallorphan's binding affinity and functional activity reveals a distinct preference for opioid receptors over other G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of its receptor specificity, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Levallorphan (B1674846), a morphinan (B1239233) derivative, is recognized for its mixed agonist-antagonist activity at opioid receptors. It primarily functions as an antagonist at the mu-opioid receptor (MOR) and an agonist at the kappa-opioid receptor (KOR).[1][2] To validate its specificity, a thorough examination of its binding affinities and functional responses at both opioid and a range of non-opioid GPCRs is essential. Due to the limited availability of comprehensive screening data for levallorphan, this guide incorporates data from its closely related compound, levorphanol (B1675180), to provide a broader perspective on the potential for off-target interactions. Levorphanol shares a very similar core structure with levallorphan, differing primarily in the substitution at the nitrogen atom.
Comparative Binding Affinity
The binding affinity of a compound, typically represented by the inhibition constant (Ki), is a critical measure of its potency at a specific receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of levorphanol for opioid and selected non-opioid receptors.
| Receptor Target | Ligand | Kᵢ (nM) | Receptor Family |
| Opioid Receptors | |||
| Mu-Opioid Receptor (MOR) | Levorphanol | 0.21 - 2.4 | Opioid |
| Delta-Opioid Receptor (DOR) | Levorphanol | 4.2 - 12.6 | Opioid |
| Kappa-Opioid Receptor (KOR) | Levorphanol | 2.3 - 23.6 | Opioid |
| Non-Opioid GPCRs & Other Targets | |||
| Serotonin (B10506) Transporter (SERT) | Levorphanol | 90 | Transporter |
| NMDA Receptor | Levorphanol | 600 | Ion Channel |
| Norepinephrine (B1679862) Transporter (NET) | Levorphanol | 1200 | Transporter |
Data for levorphanol is used as a proxy for levallorphan due to structural similarity and data availability.[3][4]
The data clearly demonstrates that levorphanol exhibits high affinity for the primary opioid receptors, with Ki values in the low nanomolar range.[3][4] In contrast, its affinity for non-opioid targets, such as the serotonin and norepinephrine transporters and the NMDA receptor, is significantly lower, with Ki values that are 50 to 100-fold greater than those for opioid receptors.[3] This substantial difference in binding affinity underscores the specificity of this class of compounds for opioid receptors.
Functional Selectivity at Opioid Receptors
Beyond binding affinity, the functional activity of a ligand at its receptor is crucial. Levallorphan exhibits a distinct functional profile at the different opioid receptor subtypes, acting as an antagonist at the mu-opioid receptor and an agonist at the kappa-opioid receptor.[1][2] This mixed functionality is a key characteristic of levallorphan's pharmacological profile.
Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) and β-arrestin recruitment assays, are employed to determine whether a ligand activates (agonist) or blocks (antagonist) a receptor's signaling pathway. Opioid receptors primarily couple to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] β-arrestin recruitment is another important signaling pathway for GPCRs, often associated with receptor desensitization and internalization, but also capable of initiating its own signaling cascades.[6][7]
Experimental Protocols
To ensure the validity and reproducibility of the binding and functional data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the characterization of levallorphan's receptor specificity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with MOR, DOR, KOR, or other GPCRs).
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test compound (levallorphan).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, indicating its agonist or antagonist activity at Gαi/o- or Gαs-coupled receptors.
Materials:
-
Cells expressing the target receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production for Gαi/o-coupled receptors).
-
Test compound (levallorphan).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
For Gαi/o-coupled receptors, pre-treat the cells with forskolin to induce a baseline level of cAMP.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specified period to allow for receptor activation and modulation of cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit and plate reader.
-
To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor.
-
Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, providing another measure of a compound's functional activity.
Materials:
-
Cells co-expressing the target GPCR fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.
-
Test compound (levallorphan).
-
Substrate for the reporter system.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the engineered cells in a 96-well plate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate to allow for receptor activation and β-arrestin recruitment, which brings the two reporter fragments into proximity, generating a signal.
-
Add the substrate for the reporter enzyme.
-
Measure the resulting light or color signal using a luminometer or spectrophotometer.
-
Plot the signal intensity against the log concentration of the test compound to determine the EC50 value for β-arrestin recruitment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of opioid receptors and the general workflow for assessing GPCR specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A comparative study on the respiratory stimulant effects of Levallorphan and doxapram
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of the respiratory stimulant effects of Levallorphan and doxapram (B1670896). This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of the performance, mechanisms of action, and experimental evaluation of these two compounds.
Executive Summary
Levallorphan and doxapram are two distinct pharmacological agents utilized for their respiratory stimulant properties, albeit through different mechanisms and with varying clinical implications. Levallorphan, an opioid derivative, acts as an antagonist at the μ-opioid receptor and an agonist at the κ-opioid receptor, making it effective in reversing opioid-induced respiratory depression while potentially preserving some analgesia.[1][2] In contrast, doxapram is a central and peripheral nervous system stimulant that enhances respiration by acting on peripheral carotid chemoreceptors and the medullary respiratory centers.[3][4][5] A key differentiator is that doxapram reverses respiratory depression from various causes without affecting opioid-induced analgesia, a significant advantage in postoperative settings.[6][7] However, both drugs have notable side effect profiles that must be carefully considered.
Comparative Data Presentation
The following tables summarize the key pharmacological and clinical parameters of Levallorphan and doxapram based on available experimental and clinical data.
Table 1: General and Pharmacokinetic Properties
| Parameter | Levallorphan | Doxapram |
| Drug Class | Opioid Modulator | Analeptic, CNS Stimulant |
| Primary Indication | Reversal of opioid-induced respiratory depression | Post-anesthetic respiratory depression, Drug-induced CNS depression, Acute hypercapnia in COPD |
| Administration | Intravenous | Intravenous |
| Onset of Action | Rapid | 20-40 seconds[1] |
| Peak Effect | 1-2 minutes | 1-2 minutes[1] |
| Duration of Action | Variable | 5-12 minutes (single IV injection)[1] |
Table 2: Comparative Efficacy and Effects
| Effect | Levallorphan | Doxapram |
| Respiratory Stimulation | Reverses opioid-induced respiratory depression[1][8] | Stimulates respiration in various types of depression[3][9] |
| Effect on Opioid Analgesia | May partially preserve or have its own analgesic effects (κ-agonist) but can also reverse analgesia (μ-antagonist)[6][7] | Does not antagonize opioid analgesia[6][7] |
| Effect on Tidal Volume | Increases | Increases[3][10] |
| Effect on Respiratory Rate | Increases | Increases[3][10] |
Table 3: Adverse Effect Profile
| Adverse Effect | Levallorphan | Doxapram |
| Cardiovascular | Tachycardia, Hypertension | Hypertension, Tachycardia, Arrhythmias[11][12] |
| Central Nervous System | Psychotomimetic effects (hallucinations, dysphoria), Dizziness, Confusion[1] | Anxiety, Disorientation, Hallucinations, Muscle spasticity, Convulsions[11][12] |
| Gastrointestinal | Nausea, Vomiting (associated with opioid withdrawal)[13] | Nausea, Vomiting[12] |
| Other | Can precipitate acute withdrawal in opioid-dependent individuals[13] | Sweating, Itching, Bronchospasm[3] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of Levallorphan and doxapram are central to their different clinical profiles.
Levallorphan exerts its effects through the opioid receptor system. Its antagonism of the μ-opioid receptor is responsible for reversing the respiratory depressant effects of potent opioids like morphine and fentanyl. Simultaneously, its agonistic activity at the κ-opioid receptor may contribute to some analgesic effects, though it is also associated with dysphoric and psychotomimetic side effects.[1][13]
Doxapram acts as a non-specific respiratory stimulant. Its primary site of action is the peripheral carotid chemoreceptors, which are sensitive to changes in blood oxygen and carbon dioxide levels.[3][4] Stimulation of these receptors leads to an increase in afferent signals to the respiratory centers in the medulla, resulting in increased respiratory drive. At higher doses, doxapram can also directly stimulate these central respiratory centers.[3][5]
Experimental Protocols
The evaluation of respiratory stimulants like Levallorphan and doxapram involves a combination of in vivo and in vitro experimental models.
In Vivo Assessment of Respiratory Function
Whole-Body Plethysmography (WBP) in Rodent Models: This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.[3][4][12][14]
-
Objective: To quantify changes in respiratory rate, tidal volume, and minute volume in response to drug administration.
-
Procedure:
-
The animal is placed in a sealed plethysmography chamber.
-
As the animal breathes, pressure changes within the chamber are recorded by a sensitive transducer.
-
These pressure changes are then used to calculate respiratory parameters.
-
Baseline measurements are taken before the administration of an opioid (to induce respiratory depression) and then after the administration of Levallorphan or doxapram.
-
-
Data Analysis: Comparative analysis of pre- and post-treatment respiratory parameters allows for the quantification of the stimulant effect.
Blood Gas Analysis: This is a critical component of assessing respiratory function.
-
Objective: To measure the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2), as well as the pH of arterial blood.
-
Procedure:
-
Arterial blood samples are collected from a cannulated artery at baseline, after induction of respiratory depression, and after administration of the respiratory stimulant.
-
The samples are analyzed using a blood gas analyzer.
-
-
Data Analysis: Changes in PaO2, PaCO2, and pH provide a direct measure of the drug's effect on gas exchange.
In Vitro Mechanistic Assays
Receptor Binding Assays (for Levallorphan): These assays are used to determine the affinity of Levallorphan for different opioid receptors.
-
Objective: To quantify the binding affinity (Ki) of Levallorphan for μ- and κ-opioid receptors.
-
Procedure:
-
Cell membranes expressing the target opioid receptor are prepared.
-
A radiolabeled ligand with known affinity for the receptor is incubated with the membranes.
-
Increasing concentrations of Levallorphan are added to compete with the radioligand for binding.
-
The amount of bound radioligand is measured, and the concentration of Levallorphan that inhibits 50% of the specific binding (IC50) is determined.
-
The Ki is calculated from the IC50.
-
-
Data Analysis: A lower Ki value indicates a higher binding affinity.
Peripheral Chemoreceptor Stimulation Assays (for Doxapram): These in vitro models can help to directly assess the stimulatory effect of doxapram.
-
Objective: To measure the direct stimulatory effect of doxapram on carotid body cells.
-
Procedure:
-
Carotid body tissue slices or isolated glomus cells are prepared.
-
The cells are exposed to varying concentrations of doxapram.
-
Cellular responses, such as changes in intracellular calcium levels or neurotransmitter release, are measured using techniques like fluorescence microscopy or electrophysiology.
-
-
Data Analysis: A dose-dependent increase in cellular activity indicates a direct stimulatory effect.
Conclusion
Levallorphan and doxapram are both effective respiratory stimulants but with fundamentally different mechanisms of action and clinical profiles. Levallorphan's utility is primarily in the context of opioid overdose, with the potential for psychotomimetic side effects. Doxapram offers a broader application for respiratory depression from various causes and, importantly, does not interfere with opioid analgesia. The choice between these agents depends on the clinical scenario, specifically the cause of respiratory depression and the need to maintain analgesia. The experimental protocols outlined provide a framework for the continued investigation and development of novel respiratory stimulants with improved efficacy and safety profiles.
References
- 1. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Antagonists of morphine-induced respiratory depression. A study in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of doxapram on buprenorphine induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 10. lms.resus.org.uk [lms.resus.org.uk]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 13. Dose-response relationship of doxapram in the therapy for refractory idiopathic apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal Procedures for Levallorphan (Tartrate)
Regulatory Framework: A Multi-Agency Oversight
The disposal of pharmaceutical waste in the United States is governed by a stringent regulatory framework involving federal and state agencies. The primary federal bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste, which can include certain pharmaceuticals.[1] In 2019, the EPA enacted specific regulations under Subpart P for the management of hazardous waste pharmaceuticals by healthcare facilities.[2]
-
Drug Enforcement Administration (DEA): The DEA is responsible for regulating controlled substances, and its guidelines must be followed for the disposal of any compound classified under the Controlled Substances Act (CSA).[3] The core principle of DEA regulations for controlled substance disposal is that the substance must be rendered "non-retrievable."[3]
The precise DEA schedule for Levallorphan is not clearly defined in currently available public records, as the drug has been discontinued (B1498344). However, due to its nature as an opioid antagonist, it is prudent to handle it with the same level of caution as a controlled substance, following the most stringent applicable guidelines.
Step-by-Step Disposal Protocol for Levallorphan (Tartrate) in a Laboratory Setting
The following procedure outlines a safe and compliant method for the disposal of Levallorphan (Tartrate) from a research or laboratory environment. This protocol is based on general best practices for chemical and pharmaceutical waste and should be adapted to comply with institutional and local regulations.
1. Initial Assessment and Segregation:
-
Hazard Identification: Review the Safety Data Sheet (SDS) for Levallorphan (Tartrate). It is classified as "Harmful if swallowed."[4][5]
-
Waste Segregation: Do not mix Levallorphan (Tartrate) waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated as pharmaceutical waste.
2. On-Site Neutralization (Recommended for Aqueous Solutions):
While specific chemical degradation protocols for Levallorphan are not published, a general approach for amine-containing compounds can be considered. However, any on-site treatment requires careful validation and should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
-
Experimental Protocol for Potential Neutralization (for informational purposes - requires laboratory-specific validation):
-
Preparation: Work in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acidification: For small quantities of aqueous solutions containing Levallorphan, cautious acidification with a suitable acid (e.g., hydrochloric acid) can protonate the amine group, potentially reducing its reactivity. The pH should be carefully monitored.
-
Oxidation: Subsequent treatment with a strong oxidizing agent, such as potassium permanganate (B83412) or sodium hypochlorite, may be effective in breaking down the morphinan (B1239233) structure. This should be done with extreme caution, as it can be an exothermic reaction and may produce hazardous byproducts. The reaction should be performed at a low temperature and with slow, controlled addition of the oxidizing agent.
-
Verification: After the reaction, the mixture should be analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the complete destruction of the Levallorphan molecule before any further disposal steps are taken.
-
3. Final Disposal:
-
For Untreated Solid Waste and Treated Residues: The primary and recommended method for the final disposal of Levallorphan (Tartrate) is through a licensed hazardous waste disposal company.[6]
-
Packaging: Place the waste in a clearly labeled, sealed, and leak-proof container. The label should include the chemical name, "Levallorphan (Tartrate)," and any relevant hazard warnings.
-
Storage: Store the container in a designated, secure waste accumulation area, away from incompatible materials.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste contractor.
-
-
Alternative Disposal Methods (for consideration where permitted and appropriate):
-
Incineration: High-temperature incineration at an EPA-approved facility is a common and effective method for destroying pharmaceuticals and rendering them non-retrievable.[7][8] This is typically handled by the hazardous waste contractor.
-
DEA-Registered Reverse Distributors: For substances that are definitively classified as controlled, working with a DEA-registered reverse distributor is a compliant disposal pathway.[3]
-
Quantitative Data on Pharmaceutical Waste Disposal
Obtaining specific quantitative data on the disposal of Levallorphan is not feasible due to its discontinued status. However, the following table provides a general overview of common pharmaceutical waste disposal methods and their key characteristics.
| Disposal Method | Description | Efficacy in Rendering Non-Retrievable | Environmental Impact | Regulatory Compliance |
| Incineration | High-temperature thermal destruction. | High | Can release pollutants if not properly controlled. Modern facilities have advanced emission controls. | Compliant with EPA and DEA regulations for hazardous and controlled substance waste. |
| Chemical Degradation | Use of chemical reagents to break down the active pharmaceutical ingredient. | Variable, requires validation for each compound. | Potential for hazardous byproducts that require further treatment. | Requires careful adherence to protocols and may need specific permits. |
| Landfill | Disposal in a sanitary landfill. | Low (not recommended for untreated pharmaceutical waste). | High potential for groundwater contamination. | Generally not compliant for untreated pharmaceutical or hazardous waste. |
| Sewer Disposal | Flushing down the drain. | Low | Direct contamination of waterways. | Prohibited for hazardous pharmaceutical waste under EPA Subpart P.[2] |
Logical Workflow for Levallorphan (Tartrate) Disposal
The decision-making process for the proper disposal of Levallorphan (Tartrate) can be visualized as a logical workflow.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of Levallorphan (Tartrate), thereby upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. LEVALLORPHAN TARTRATE CAS#: 71-82-9 [chemicalbook.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Levallorphan Tartrate | C23H31NO7 | CID 5464111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC-MS-MS Method for Analysis of Opiates in Wastewater During Football Games II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wtamu.edu [wtamu.edu]
- 7. mdpi.com [mdpi.com]
- 8. GSRS [precision.fda.gov]
Personal protective equipment for handling Levallorphan (Tartrate)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, procedural guidance for the safe handling, storage, and disposal of Levallorphan (Tartrate) in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) if available.
Hazard Identification and Immediate Precautions
Levallorphan (Tartrate) is a potent opioid modulator. The primary operational risks are associated with its oral toxicity and the potential for aerosolization of the powder form, leading to inadvertent inhalation.
GHS Classification:
Immediate action should be taken to minimize dust generation and direct contact. All handling of Levallorphan (Tartrate) powder should be conducted within a certified chemical fume hood or other approved containment system.
Quantitative Hazard Summary
While a specific Occupational Exposure Limit (OEL) for Levallorphan (Tartrate) has not been established, it should be handled as a potent compound. For such substances, OELs are often set at very low levels (e.g., <10 µg/m³) to minimize risk.
| Hazard Parameter | Value | Classification/Remarks |
| GHS Acute Oral Toxicity | Category 4 | Corresponds to an LD50 range of 300 < LD50 ≤ 2000 mg/kg (rat). A specific LD50 value for Levallorphan Tartrate is not publicly available. |
| CAS Number | 71-82-9 | [2][4] |
| Molecular Formula | C₁₉H₂₅NO · C₄H₆O₆ | [2] |
| Molecular Weight | 433.49 g/mol | [2] |
Personal Protective Equipment (PPE)
A risk assessment is crucial for selecting appropriate PPE. The following table outlines the recommended PPE for handling Levallorphan (Tartrate) powder.
| Protection Type | Specification | Rationale |
| Respiratory | Minimum: NIOSH-approved N95 filtering facepiece respirator.[2] Recommended for higher risk: N100, R100, or P100 respirator. | Inhalation of aerosolized powder is a primary exposure route for opioids. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | Prevents dermal absorption and contamination. |
| Eye | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Body | Laboratory coat. Disposable coveralls for larger quantities or spill cleanup. | Prevents contamination of personal clothing. |
Operational Plans: Handling and Storage
Routine Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
